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  • Product: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene
  • CAS: 94527-39-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-4-methoxy-2-(me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. As a substituted anisole derivative, this compound presents a versatile scaffold for organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document consolidates available data and provides expert insights into its handling, reactivity, and characterization.

Introduction

1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6) is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and a methoxymethyl substituent on the benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry. The presence of a reactive bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the methoxy and methoxymethyl groups can influence the electronic properties and steric environment of the molecule, offering regiochemical control in further synthetic transformations. This guide will delve into the core chemical aspects of this compound, offering a foundational understanding for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is presented in Table 1. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 94527-39-6[1]
Molecular Formula C9H11BrO2[1]
Molecular Weight 231.09 g/mol
Appearance Not explicitly available; likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Purity Typically available at ≥97%

Proposed Synthesis

Logical Workflow for Synthesis

Synthesis_Workflow Start Starting Material: 1-Bromo-4-methoxy-2-methylbenzene Step1 Step 1: Benzylic Bromination (NBS, Radical Initiator) Start->Step1 Intermediate Intermediate: 1-Bromo-2-(bromomethyl)-4-methoxybenzene Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Sodium Methoxide in Methanol) Intermediate->Step2 FinalProduct Final Product: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Step2->FinalProduct

Caption: Proposed two-step synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4-methoxybenzene (Intermediate)

This step employs a radical-initiated benzylic bromination of 1-bromo-4-methoxy-2-methylbenzene using N-bromosuccinimide (NBS).

  • Rationale: The methyl group is activated for radical halogenation due to the stability of the resulting benzylic radical. The use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is crucial for the reaction to proceed efficiently.

  • Protocol:

    • To a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq).

    • Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 1-bromo-2-(bromomethyl)-4-methoxybenzene, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (Final Product)

This step involves a nucleophilic substitution of the benzylic bromide with sodium methoxide.

  • Rationale: The benzylic bromide is an excellent electrophile for SN2 reactions. Sodium methoxide serves as a strong nucleophile to displace the bromide and form the desired ether linkage.

  • Protocol:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.

    • To this solution, add the crude 1-bromo-2-(bromomethyl)-4-methoxybenzene (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-methoxy-2-(methoxymethyl)benzene.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-bromo-4-methoxy-2-(methoxymethyl)benzene are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns (likely doublets and a doublet of doublets).

  • Methoxymethyl Protons: A singlet at approximately δ 4.5 ppm for the benzylic -CH₂- group and a singlet around δ 3.4 ppm for the terminal -OCH₃ group.

  • Anisole Methoxy Protons: A singlet around δ 3.8 ppm for the -OCH₃ group directly attached to the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom appearing at a higher field and the carbon attached to the methoxy group at a lower field.

  • Methoxymethyl Carbons: A signal for the benzylic -CH₂- carbon around δ 70-75 ppm and a signal for the terminal -OCH₃ carbon around δ 55-60 ppm.

  • Anisole Methoxy Carbon: A signal around δ 55 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C-O stretching (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M+) would be expected at m/z 230 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

  • Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) and a methoxymethyl group (-CH₂OCH₃).

Chemical Reactivity and Potential Applications

The reactivity of 1-bromo-4-methoxy-2-(methoxymethyl)benzene is primarily dictated by the aryl bromide functionality, making it a valuable substrate for a variety of cross-coupling reactions.

Reaction Pathways

Reactivity_Diagram Start 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) Start->Suzuki Heck Heck Reaction (Alkene, Pd catalyst) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Product1 Aryl-Aryl Biaryl Derivatives Suzuki->Product1 Product2 Styrenyl Derivatives Heck->Product2 Product3 Aryl-Alkynyl Derivatives Sonogashira->Product3 Product4 Aryl Amines Buchwald->Product4

Caption: Key cross-coupling reactions involving 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, leading to biaryl structures.

  • Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to synthesize aryl-alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding substituted anilines.

Applications in Drug Discovery and Materials Science

The polysubstituted aromatic core of this compound is a common motif in many biologically active molecules. Its ability to undergo various coupling reactions makes it a versatile building block for the synthesis of:

  • Pharmaceutical Intermediates: The resulting complex molecules can be further elaborated to create novel drug candidates. The substitution pattern may be designed to interact with specific biological targets.

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules.

  • Organic Electronics: The core structure could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Based on supplier safety data sheets for 1-bromo-4-methoxy-2-(methoxymethyl)benzene and structurally related compounds, the following safety precautions should be observed.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear impervious gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a promising synthetic intermediate with significant potential in various fields of chemical research. While detailed experimental data in the public domain is limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. Its versatile reactivity, primarily centered around the aryl bromide, allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists and materials scientists. As with any chemical, proper safety protocols must be followed during its handling and use.

References

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6). As a specialized aromatic compound, it holds potential as a key intermediate in the synthesis of complex organic molecules within the pharmaceutical and materials science sectors. This document collates available experimental data, addresses current data gaps, and presents computationally predicted properties to offer a thorough resource for researchers. Furthermore, it provides comparative data for isomeric compounds to contextualize its physicochemical profile and outlines a general synthetic approach based on established organic chemistry principles.

Introduction and Chemical Identity

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a polysubstituted aromatic ether. Its structure, featuring a bromine atom, a methoxy group, and a methoxymethyl group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups allows for a range of chemical transformations, making it a compound of interest for the construction of more complex molecular architectures.

Key Identifiers:

  • IUPAC Name: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • CAS Number: 94527-39-6[1]

  • Molecular Formula: C₉H₁₁BrO₂[1]

  • Molecular Weight: 231.09 g/mol [2]

  • Canonical SMILES: COCc1c(Br)ccc(OC)c1

  • InChI Key: InChI=1S/C9H11BrO2/c1-11-8-4-5-9(10)7(6-8)5-12-2/h4-6H,5H2,1-2H3

Physicochemical Properties: A Data-Driven Analysis

A thorough investigation of publicly available databases and commercial supplier information reveals a notable scarcity of experimentally determined physical properties for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This section presents the available information and supplements it with predicted data to provide a useful, albeit incomplete, profile.

Tabulated Physical Properties
PropertyExperimental ValuePredicted ValueSource
Melting Point Data not available25.5 °CChemSpider
Boiling Point Data not available275.9 °C at 760 mmHgChemSpider
Density Data not available1.4±0.1 g/cm³ChemSpider
Flash Point Data not available120.7 °CChemSpider
Refractive Index Data not available1.556ChemSpider
Solubility Data not available for waterSoluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General chemical principles

It is imperative for researchers to experimentally verify these properties for any critical applications, as the majority of the quantitative data presented is based on computational predictions.

Comparative Analysis with Isomeric Compounds

To provide a practical context for the predicted properties of the target compound, the following table compares it with the experimentally determined properties of its isomers. This comparative approach allows for a more informed estimation of its physical behavior.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1-Bromo-4-methoxy-2-methylbenzene 27060-75-9C₈H₉BrO201.0616.5111-112 @ 15 mmHg1.424 @ 25 °C
4-Bromo-1-methoxy-2-methylbenzene 14804-31-0C₈H₉BrO201.06Data not availableData not availableData not available
1-Bromomethyl-4-methoxybenzene 2746-25-0C₈H₉BrO201.06Data not available241.6 @ 760 mmHg1.4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methoxymethyl protons, and the benzylic protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The two methoxy groups would appear as sharp singlets, likely between δ 3.5 and 4.5 ppm. The benzylic protons of the methoxymethyl group would also be a singlet in a similar region.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect. The methoxy and methoxymethyl carbons would appear in the upfield region, typically between δ 55 and 75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is expected to exhibit characteristic absorption bands for its functional groups. An IR spectrum for the related compound, 1-bromo-2-(methoxymethyl)benzene, is available and provides a useful comparison.[3]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050-3100C-H (aromatic)Stretching
~2850-3000C-H (aliphatic)Stretching
~1580, 1480C=C (aromatic)Stretching
~1250C-O (aryl ether)Asymmetric Stretching
~1030C-O (alkyl ether)Stretching
~550-650C-BrStretching
Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the methoxymethyl group, the methoxy group, and other fragments.

Synthesis and Experimental Workflow

Proposed Synthetic Pathway

A plausible synthetic route would start from a commercially available substituted phenol. The following diagram illustrates a potential two-step synthesis.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation Start 4-Methoxy-2-(methoxymethyl)phenol Intermediate 1-Bromo-4-methoxy-2-(methoxymethyl)phenol Start->Intermediate NBS, CCl4 Final 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Intermediate->Final CH3I, K2CO3, Acetone

Caption: A proposed two-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Bromination of 4-Methoxy-2-(methoxymethyl)phenol

  • Dissolve 4-Methoxy-2-(methoxymethyl)phenol (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, while protecting the reaction from light.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Methylation of 1-Bromo-4-methoxy-2-(methoxymethyl)phenol

  • Dissolve the brominated phenol from Step 1 (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) and methyl iodide (CH₃I) (1.5 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

  • Further purification can be achieved by column chromatography if necessary.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized product to confirm its identity and purity.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Analysis (GC-MS or HPLC) Start->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity > 95% Purity->Purity_Assessment

Caption: Workflow for the structural and purity analysis of the final product.

Safety and Handling

While a comprehensive toxicology profile is not available, hazard information from commercial suppliers indicates that 1-Bromo-4-methoxy-2-(methoxymethyl)benzene should be handled with care.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is strongly recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a chemical intermediate with significant potential in synthetic organic chemistry. This technical guide has synthesized the currently available information on its physical and chemical properties. A significant finding is the lack of extensive experimentally-derived data in the public domain, which necessitates a reliance on predicted values for many of its key physicochemical parameters. The provided comparative data with its isomers and a proposed synthetic route offer a valuable framework for researchers initiating work with this compound. It is the author's recommendation that any laboratory-scale use of this compound be preceded by experimental verification of its properties and a thorough risk assessment.

References

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]

  • ResearchGate. Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]

  • ChemWhat. 1-broMo-4-Metoksi-2-(MetoksiMetil)benzena CAS#: 94527-39-6. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • ChemSrc. 1-bromomethyl-4-methoxybenzene. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Introduction In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a foundational pillar of innovation. The precise arrangement of atoms dictates a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a foundational pillar of innovation. The precise arrangement of atoms dictates a compound's physicochemical properties, its reactivity, and its biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of 1-bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6), a substituted aromatic ether.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and data interpretation. By integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating analytical workflow that culminates in the unequivocal confirmation of the target structure.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic data, the first step is to establish the molecular formula and the degree of unsaturation.

  • Molecular Formula: C₉H₁₁BrO₂

  • Molecular Weight: 231.09 g/mol (for ⁷⁹Br) and 233.09 g/mol (for ⁸¹Br)

The degree of unsaturation (DoU) provides immediate insight into the number of rings and/or multiple bonds within the molecule. It is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₉H₁₁BrO₂, the calculation is: DoU = 9 + 1 - (11/2) - (1/2) + (0/2) = 10 - 6 = 4

A degree of unsaturation of four is highly indicative of a benzene ring, which accounts for one ring and three double bonds. This initial calculation strongly supports the aromatic nature of the target compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is injected into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two m/z units.

Predicted m/z (⁷⁹Br / ⁸¹Br)Proposed Ion StructureDescription of Fragmentation Pathway
230 / 232[C₉H₁₁BrO₂]⁺˙Molecular Ion (M⁺˙) : Confirms the molecular weight. The 1:1 intensity ratio is the hallmark of a monobrominated compound.
200 / 202[C₈H₉BrO]⁺Loss of the methoxymethyl radical (•CH₂OCH₃) via benzylic cleavage. This is a highly probable fragmentation.
185 / 187[C₇H₆BrO]⁺Subsequent loss of a methyl radical (•CH₃) from the previous fragment.
121[C₈H₉O]⁺Loss of the bromine radical (•Br) from the molecular ion, followed by rearrangement.
45[CH₂OCH₃]⁺Alpha-cleavage resulting in the stable methoxymethyl cation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

  • Detection: The attenuated beam is returned to a detector, and the resulting spectrum of absorbance (or transmittance) versus wavenumber is generated.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for Structure
3100-3000C-H StretchAromatic C-HConfirms the presence of an aromatic ring.[1]
2950-2850C-H StretchAliphatic C-HCorresponds to the -OCH₃ and -CH₂-O- groups.
1600-1585 & 1500-1400C=C StretchAromatic RingCharacteristic in-ring stretching vibrations confirm the benzene core.[2]
~1250 & ~1040C-O-C StretchAryl-Alkyl EtherStrong, characteristic bands for the methoxy and methoxymethyl ether linkages.[3]
870-810C-H Out-of-Plane Bend1,2,4-Trisubstituted BenzeneThis region is critical for determining the substitution pattern on the ring.[4]

The presence of bands in these specific regions provides strong, corroborating evidence for the proposed aromatic ether structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of pulse sequences are run to acquire the ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
H-a~7.45d (J ≈ 2.5 Hz)1HAr-HProton ortho to Bromine, showing only meta coupling.
H-b~6.95dd (J ≈ 8.5, 2.5 Hz)1HAr-HProton ortho to Methoxy, showing ortho and meta coupling.
H-c~6.85d (J ≈ 8.5 Hz)1HAr-HProton meta to Methoxy, showing only ortho coupling.
H-d~4.60s2H-CH₂-Benzylic protons, singlet as there are no adjacent protons.
H-e~3.80s3HAr-OCH₃Methoxy protons on the ring, singlet.
H-f~3.40s3H-CH₂-O-CH₃Methoxy protons of the methoxymethyl group, singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)Proposed AssignmentRationale
C-1~115C-BrAromatic carbon directly attached to bromine, deshielded.
C-2~138C-CH₂OCH₃Aromatic carbon with the methoxymethyl substituent.
C-3~130Ar-CHAromatic methine carbon.
C-4~159C-OCH₃Aromatic carbon attached to the electron-donating methoxy group, strongly deshielded.
C-5~114Ar-CHAromatic methine carbon ortho to the methoxy group.
C-6~112Ar-CHAromatic methine carbon meta to the methoxy group.
C-7~70-CH₂-Benzylic carbon of the methoxymethyl group.
C-8~56Ar-OCH₃Carbon of the aromatic methoxy group.
C-9~58-O-CH₃Carbon of the aliphatic methoxy group.
2D NMR Correlation Spectroscopy: Assembling the Pieces

While 1D NMR provides the components, 2D NMR shows how they are connected.[5]

G

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Expected Correlation: A cross-peak between the aromatic protons H-b (δ ~6.95) and H-c (δ ~6.85) would be expected, confirming their ortho relationship. No other correlations would be seen for the aromatic or aliphatic singlet protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[6] It is invaluable for assigning carbon signals based on their known proton shifts.

    • Expected Correlations:

      • H-a (δ ~7.45) → C-3 (δ ~130)

      • H-b (δ ~6.95) → C-5 (δ ~114)

      • H-c (δ ~6.85) → C-6 (δ ~112)

      • H-d (δ ~4.60) → C-7 (δ ~70)

      • H-e (δ ~3.80) → C-8 (δ ~56)

      • H-f (δ ~3.40) → C-9 (δ ~58)

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.[7]

G

  • The correlation from the benzylic protons H-d (δ ~4.60) to the aromatic carbons C-1 , C-2 , and C-3 definitively places the methoxymethyl group at the C-2 position.

  • The correlation from the aromatic methoxy protons H-e (δ ~3.80) to carbon C-4 (δ ~159) confirms the position of this group.

  • The correlation of the aliphatic methoxy protons H-f (δ ~3.40) to the benzylic carbon C-7 (δ ~70) confirms the -CH₂-O-CH₃ linkage.

Final Structure Confirmation

The structure of 1-bromo-4-methoxy-2-(methoxymethyl)benzene is unequivocally confirmed by the convergence of all spectroscopic data:

  • MS Data: Provides the correct molecular formula (C₉H₁₁BrO₂) and the characteristic M/M+2 isotope pattern for bromine.

  • IR Data: Confirms the presence of an aromatic ring, ether linkages, and a 1,2,4-trisubstituted pattern.

  • ¹H NMR Data: Shows the correct number and type of protons, with chemical shifts and coupling patterns consistent with the proposed substitution.

  • ¹³C NMR Data: Accounts for all nine unique carbon atoms in the molecule.

  • 2D NMR Data (COSY, HSQC, HMBC): Provides the definitive connectivity map, linking all individual protons and carbons into the final molecular architecture.

This self-validating system, where each piece of data cross-corroborates the others, leaves no ambiguity as to the final structure.

References

  • LibreTexts. (2024, November 12). 5: Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • AOBChem. (n.d.). 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. Retrieved January 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

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Exploratory

A Spectroscopic and Synthetic Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: An Essential Intermediate for Advanced Research

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6).

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6). This valuable, yet not extensively documented, substituted anisole derivative serves as a key building block in organic synthesis, particularly for the development of novel pharmaceutical and materials science compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide to its characterization and a framework for its synthetic application.

Introduction: The Significance of Substituted Anisoles

Substituted anisoles are a class of organic compounds that feature prominently in the landscape of modern chemistry. The interplay of the electron-donating methoxy group and the diverse functionalities that can be introduced onto the benzene ring makes them versatile intermediates. The bromine atom in 1-Bromo-4-methoxy-2-(methoxymethyl)benzene provides a reactive handle for a variety of cross-coupling reactions, while the methoxymethyl ether offers a stable protecting group for the benzylic alcohol, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Molecular Structure and Key Features

The structure of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, with the IUPAC name 1-bromo-4-methoxy-2-(methoxymethyl)benzene, combines several key functional groups that dictate its chemical reactivity and spectroscopic properties.

Figure 1: 2D Chemical Structure of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway:

A logical synthetic approach would start from 4-methoxy-2-methylphenol. This commercially available starting material can be brominated at the position ortho to the hydroxyl group. The resulting phenol can then be alkylated to introduce the methoxymethyl group. An alternative, and likely more common, approach would be to start from 2-bromo-5-methoxytoluene, which can be benzylically brominated and subsequently converted to the methoxymethyl ether.

A related synthesis for a similar compound, 1-Bromo-2-((methoxymethoxy)methyl)benzene, has been described and involves the protection of a benzyl alcohol with chloromethyl methyl ether (MOM-Cl)[1]. This suggests a final step in the synthesis of our target compound could be the reaction of 2-bromo-5-methoxybenzyl alcohol with MOM-Cl.

Figure 2: Proposed synthetic workflow for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene based on the analysis of its functional groups and comparison with structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in a deuterated chloroform (CDCl₃) solvent are outlined below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (H-3)~ 7.3d1H
Aromatic-H (H-6)~ 6.8d1H
Aromatic-H (H-5)~ 6.7dd1H
-CH₂-O- (benzylic)~ 4.5s2H
-O-CH₂-O-~ 4.6s2H
Ar-O-CH₃~ 3.8s3H
-O-CH₃ (MOM)~ 3.4s3H

Causality Behind Predicted Shifts:

  • Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at the H-3 position will be downfield due to the deshielding effect of the adjacent bromine atom. The protons at H-5 and H-6 will be upfield due to the electron-donating effect of the methoxy group.

  • Methylene and Methyl Protons: The benzylic methylene protons (-CH₂-O-) are expected to appear as a singlet around 4.5 ppm. The methylene protons of the methoxymethyl (MOM) group (-O-CH₂-O-) will also be a singlet, slightly further downfield. The two methoxy methyl groups will each appear as sharp singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
C-4 (C-OCH₃)~ 159
C-2 (C-CH₂-)~ 138
C-1 (C-Br)~ 116
C-6~ 115
C-5~ 114
C-3~ 113
-O-C H₂-O-~ 96
-C H₂-O- (benzylic)~ 70
Ar-O-C H₃~ 55
-O-C H₃ (MOM)~ 56

Interpretation of Carbon Signals:

  • Aromatic Carbons: The carbon atom attached to the methoxy group (C-4) is expected to be the most downfield of the aromatic signals. The carbon bearing the bromine atom (C-1) will also be significantly deshielded. The remaining aromatic carbons will appear in the range of 113-115 ppm.

  • Aliphatic Carbons: The carbon of the methoxymethyl group (-O-C H₂-O-) is characteristically found around 96 ppm. The benzylic carbon and the two methoxy carbons will have distinct signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. An IR spectrum for the closely related 1-bromo-2-(methoxymethyl)benzene has been reported, which can be used as a reference[2].

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C-H (aromatic)3100 - 3000Stretch
C-H (aliphatic)3000 - 2850Stretch
C=C (aromatic)1600 - 1450Stretch
C-O (ether)1250 - 1000Stretch
C-Br700 - 500Stretch

Key Diagnostic Peaks:

The most prominent features in the IR spectrum will be the strong C-O stretching bands from the two ether linkages and the aromatic C=C stretching vibrations. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will also be clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (C₉H₁₁BrO₂), the expected molecular ion peaks will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): m/z = 230 and 232

  • Key Fragments:

    • Loss of the methoxymethyl radical (-•CH₂OCH₃): m/z = 185 and 187

    • Loss of the methoxy radical (-•OCH₃): m/z = 199 and 201

    • Formation of the bromotropylium ion: m/z = 169 and 171

Figure 3: Proposed mass spectral fragmentation pathway.

Applications in Research and Development

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a valuable intermediate for the synthesis of more complex molecules. The presence of the bromine atom allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

  • Heck Reaction: Reaction with alkenes to form substituted styrenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The methoxymethyl ether serves as a robust protecting group for the benzylic alcohol, which can be selectively removed under acidic conditions to unmask the hydroxyl functionality for further synthetic transformations.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic overview of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. While direct experimental data for this specific compound is limited in the public domain, a comprehensive understanding of its expected spectroscopic properties can be achieved through the analysis of its constituent functional groups and comparison with structurally similar molecules. The synthetic strategies and potential applications outlined herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from a synthesized source based on common chemical synthesis principles.
  • ResearchGate. (n.d.). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8).
  • AOBChem. (n.d.). 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, a substituted aromatic halide of significant interest to researchers in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, a substituted aromatic halide of significant interest to researchers in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust multi-step synthetic pathway with mechanistic insights, discusses its applications as a versatile building block in cross-coupling reactions, and provides a framework for its analytical characterization. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a polysubstituted benzene derivative. The strategic placement of the bromide atom makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, while the methoxy and methoxymethyl groups modulate the electronic properties and steric environment of the molecule. These features make it a valuable intermediate for the synthesis of complex molecular architectures.

The nomenclature can vary, with an equivalent IUPAC name being 4-Bromo-2-methoxy-1-(methoxymethyl)benzene . Both names refer to the same chemical structure.

Table 1: Physicochemical Data

Property Value Source(s)
IUPAC Name 1-Bromo-4-methoxy-2-(methoxymethyl)benzene -
Alternate Name 4-Bromo-2-methoxy-1-(methoxymethyl)benzene [1]
CAS Number 94527-39-6; 1220282-15-4 [1][2]
Molecular Formula C₉H₁₁BrO₂ [1]
Molecular Weight 231.09 g/mol [1]
Appearance Not specified (predicted to be a solid or oil) -
Purity ≥97% (Typical commercial grade) [2]

| Storage | 2-8°C, under an inert atmosphere |[1][2] |

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be conceptualized in three primary stages starting from commercially available 3-bromoanisole. This pathway is designed for regiochemical control and high yields.

Overall Synthetic Scheme:

G A 3-Bromoanisole B 4-Bromo-2-methoxybenzaldehyde A->B Step 1: Ortho-Formylation (Vilsmeier-Haack Reaction) C (4-Bromo-2-methoxyphenyl)methanol B->C Step 2: Aldehyde Reduction (e.g., NaBH4) D 1-Bromo-4-methoxy-2-(methoxymethyl)benzene C->D Step 3: Etherification (Williamson Synthesis)

Caption: Proposed three-step synthesis of the target compound.

Step 1: Ortho-Formylation of 3-Bromoanisole

Causality: The synthesis commences with the formylation of 3-bromoanisole. The methoxy group (-OCH₃) is a powerful ortho-, para-directing group due to its +R (resonance) effect. The position ortho to the methoxy group (C2) and para to the bromo group is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution. The Vilsmeier-Haack reaction is an effective method for formylating such electron-rich arenes under relatively mild conditions.[3][4] The Vilsmeier reagent (a chloroiminium ion), formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), acts as the electrophile.

Exemplary Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add 3-bromoanisole (1.0 eq.) to the flask, either neat or dissolved in a minimal amount of an inert solvent like dichloromethane (DCM).

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the mixture to 0°C and quench by slowly pouring it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide (e.g., 3 M NaOH) until basic (pH > 8).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, 4-Bromo-2-methoxybenzaldehyde , by column chromatography or recrystallization.[5]

Step 2: Reduction to (4-Bromo-2-methoxyphenyl)methanol

Causality: The newly introduced aldehyde functionality must be reduced to a primary alcohol to serve as a precursor for the ether linkage. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting the aryl bromide or ether functionalities. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Exemplary Protocol: Aldehyde Reduction

  • Dissolve the purified 4-Bromo-2-methoxybenzaldehyde (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol, in an appropriately sized flask.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, ensuring the temperature remains below 10°C to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete conversion.

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Remove the bulk of the organic solvent via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (4-Bromo-2-methoxyphenyl)methanol , which is often pure enough for the next step.

Step 3: Williamson Ether Synthesis

Causality: The final step is the conversion of the benzyl alcohol to a methoxymethyl ether. The Williamson ether synthesis is the classic and most reliable method for this transformation.[6][7] It involves the deprotonation of the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent nucleophile (an alkoxide). This alkoxide then displaces a halide from an alkylating agent—in this case, chloromethyl methyl ether (MOM-Cl)—via an Sₙ2 mechanism.

Exemplary Protocol: O-Alkylation

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Add a solution of (4-Bromo-2-methoxyphenyl)methanol (1.0 eq.) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0°C and add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene , by silica gel column chromatography to obtain the compound with high purity.

Applications in Drug Development & Materials Science

Aryl halides are foundational building blocks in modern organic synthesis. The bromine atom in 1-Bromo-4-methoxy-2-(methoxymethyl)benzene serves as a synthetic handle for introducing molecular complexity, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in the pharmaceutical and materials science industries.[8] It enables the coupling of an organoboron species (like a boronic acid or ester) with an organohalide. The title compound is an ideal substrate for this reaction, allowing for the facile synthesis of biaryl and substituted styrene motifs, which are common cores in many biologically active molecules and functional materials.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition Ar-Pd(II)(Br)Ln A->B Ar-Br C Transmetalation Ar-Pd(II)(R)Ln B->C R-B(OR)2 Base D Reductive Elimination Ar-R C->D D->A P Biaryl Product D->P R1 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene R1->B R2 Arylboronic Acid (R-B(OH)2) R2->C

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

The utility of this reaction allows chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies by varying the boronic acid coupling partner, accelerating the drug discovery process.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is critical. A multi-technique approach is required for full characterization.

G cluster_0 Analytical Workflow Start Synthesized Product TLC TLC/LC-MS (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C, DEPT) TLC->NMR Primary Structure MS High-Res Mass Spec (HRMS) NMR->MS Molecular Formula IR IR Spectroscopy MS->IR Functional Groups Final Confirmed Structure & Purity IR->Final

Caption: Standard workflow for structural elucidation.

Predicted Spectroscopic Data

While experimental spectra are not widely published, the following data can be predicted based on the structure and analysis of similar compounds.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Integration Assignment
Aromatic ~7.2 - 7.4 d 1H Ar-H (ortho to Br)
Aromatic ~6.8 - 7.0 dd 1H Ar-H (ortho to -CH₂OMe)
Aromatic ~6.7 - 6.9 d 1H Ar-H (ortho to -OMe)
Methylene ~4.5 - 4.7 s 2H -CH₂ -O-CH₃
Methoxy ~3.8 - 3.9 s 3H Ar-O-CH₃
Methyl ~3.4 - 3.5 s 3H -CH₂-O-CH₃
¹³C NMR δ (ppm) Assignment
Aromatic ~158 C -OMe
Aromatic ~135 C -CH₂OMe
Aromatic ~133 C H (ortho to Br)
Aromatic ~118 C H (ortho to -CH₂OMe)
Aromatic ~115 C -Br
Aromatic ~112 C H (ortho to -OMe)
Methylene ~70 -C H₂-O-CH₃
Methoxy ~58 -CH₂-O-C H₃

| Methoxy | ~56 | | | Ar-O-C H₃ |

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₁BrO₂.

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and strong C-O stretching for the ether linkages (~1250-1050 cm⁻¹).

Safety and Handling

As a laboratory chemical, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene must be handled with appropriate care, following standard laboratory safety procedures.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

|


| Warning  | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1][2] |

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1][2]

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Exploratory

"reactivity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene"

An In-depth Technical Guide to the Reactivity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Executive Summary 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a highly functionalized aromatic compound that serves as a versa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Executive Summary

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring a reactive aryl bromide and two distinct ortho-directing groups, allows for a range of selective transformations. This guide provides a comprehensive analysis of its reactivity, focusing on palladium-catalyzed cross-coupling reactions at the C-Br bond and regioselective functionalization via directed ortho-metalation (DoM). By leveraging these orthogonal reaction pathways, researchers can strategically construct complex molecular architectures, making this building block particularly valuable for professionals in drug development and materials science. This document details the underlying principles, field-proven protocols, and strategic applications of this important synthetic precursor.

Introduction and Structural Analysis

The synthetic utility of an aromatic building block is defined by the reactivity and interplay of its functional groups. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene presents a compelling case study in strategic functionalization. The molecule incorporates three key features on a benzene scaffold:

  • An Aryl Bromide: The carbon-bromine bond is a primary linchpin for forming new carbon-carbon and carbon-heteroatom bonds through a multitude of well-established palladium-catalyzed cross-coupling reactions.[1][2]

  • A Methoxymethyl Group (-CH₂OCH₃): This ether functionality is a potent Directed Metalation Group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho position (C3).[3][4]

  • A Methoxy Group (-OCH₃): Also an ether, the methoxy group serves as a secondary, weaker DMG and influences the electronic properties of the aromatic ring.[5][6]

This combination of a cross-coupling handle and powerful directing groups on the same molecule enables sequential and regiochemically controlled elaboration, providing a robust platform for accessing complex, multi-substituted aromatic compounds.

Physicochemical Properties and Synthesis

A foundational understanding begins with the molecule's basic properties and a reliable synthetic pathway for its preparation.

Physicochemical Data
PropertyValue
CAS Number 94527-39-6[7]
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
IUPAC Name 1-Bromo-4-methoxy-2-(methoxymethyl)benzene
Synthesis Pathway

The synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is typically achieved from a commercially available precursor, 2-bromo-5-methoxybenzyl alcohol, via a standard Williamson ether synthesis. This straightforward, high-yielding procedure ensures access to the target compound for further reactivity studies.

cluster_synthesis Synthesis Workflow start 2-Bromo-5-methoxybenzyl alcohol reagents NaH, THF then CH₃I start->reagents Step 1: Deprotonation product 1-Bromo-4-methoxy-2-(methoxymethyl)benzene reagents->product Step 2: Methylation

Caption: Synthetic workflow for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Core Reactivity: A Tale of Two Pathways

The reactivity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is dominated by two orthogonal and highly valuable transformation classes: palladium-catalyzed reactions at the C1-position and organolithium-mediated reactions at the C3-position. The choice of reagents and conditions dictates which pathway is engaged, offering exceptional synthetic control.

cluster_cc Pathway 1: C1 Functionalization cluster_dom Pathway 2: C3 Functionalization start 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene cc_node Pd-Catalyzed Cross-Coupling start->cc_node Reacts at C-Br bond dom_node Directed ortho-Metalation (DoM) with R-Li start->dom_node Reacts at C-H bond ortho to -CH₂OCH₃ cc_products Biaryls (Suzuki) Alkynes (Sonogashira) Aryl Amines (Buchwald-Hartwig) cc_node->cc_products dom_products Introduction of Electrophiles (e.g., -CHO, -COOH, -I, -SiMe₃) dom_node->dom_products

Caption: Orthogonal reactivity pathways of the title compound.

Pathway 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide moiety is a robust handle for a suite of palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry.[2] These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)(R)L₂ pd2_ox->pd2_trans Transmetalation (e.g., with R-B(OH)₂) product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8][9] It is renowned for its mild conditions and high functional group tolerance.[10]

  • Sonogashira Coupling: This reaction constructs C-C bonds between the aryl bromide and a terminal alkyne, typically using both palladium and copper(I) catalysts.[11][12][13] It is a premier method for synthesizing arylalkynes.

  • Buchwald-Hartwig Amination: This powerful transformation forms C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[1][14][15] It has largely replaced harsher classical methods for synthesizing aryl amines.[1]

  • Kumada Coupling: One of the earliest cross-coupling methods, this reaction uses a Grignard reagent (organomagnesium) as the coupling partner, often with a nickel or palladium catalyst.[16][17][18] Its high reactivity requires careful substrate selection to avoid functional group incompatibility.[16]

Pathway 2: Directed ortho-Metalation (DoM) at the C3-Position

DoM is a powerful technique for regioselective C-H functionalization.[4][6] It relies on a Directed Metalation Group (DMG) to coordinate an organolithium base, thereby increasing the kinetic acidity of a proximal C-H bond and directing deprotonation to that site.[19]

In 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, both the methoxymethyl and methoxy groups can act as DMGs. However, the methoxymethyl group is a significantly stronger director due to its ability to form a more stable six-membered chelation complex with the lithium cation.[3] Consequently, treatment with an alkyllithium base like n-BuLi or s-BuLi selectively abstracts the proton at the C3 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.

start Substrate + n-BuLi intermediate Chelated Intermediate (Lithium at C3) start->intermediate Directed Deprotonation (-78 °C, THF) electrophile + Electrophile (E⁺) intermediate->electrophile Trapping product C3-Functionalized Product electrophile->product

Caption: Workflow for Directed ortho-Metalation and electrophilic trapping.

Causality of Regioselectivity: The preference for deprotonation at C3 over C5 (ortho to the methoxy group) is a direct consequence of the superior chelating ability of the methoxymethyl group. This provides a reliable and predictable method for introducing a second substituent adjacent to the methoxymethyl group, a feat that would be challenging with classical electrophilic aromatic substitution methods.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-methoxy-2-(methoxymethyl)-[1,1'-biphenyl]-4'-carbonitrile.

  • Materials:

    • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv)

    • (4-cyanophenyl)boronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • 2 M aqueous Na₂CO₃ solution (3.0 equiv)

    • Toluene/Ethanol (3:1 mixture)

  • Procedure:

    • To an oven-dried flask, add the aryl bromide, boronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed Na₂CO₃ solution.

    • Heat the reaction mixture to 85 °C and stir for 12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the target biphenyl product.

Protocol: Directed ortho-Metalation and Formylation

Reaction: Synthesis of 2-bromo-5-methoxy-3-(methoxymethyl)benzaldehyde.

  • Materials:

    • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv)

    • n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

    • N,N-Dimethylformamide (DMF, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the aryl bromide in anhydrous THF in an oven-dried, three-neck flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

    • Add anhydrous DMF dropwise and stir the mixture at -78 °C for an additional 2 hours.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the target aldehyde.

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a paradigm of modern synthetic utility. It provides researchers with two distinct and reliable points of entry for molecular elaboration. The C-Br bond offers access to a vast array of functionalities through the robust and predictable chemistry of palladium-catalyzed cross-coupling. Simultaneously, the potent directing nature of the methoxymethyl group allows for precise C-H functionalization at the C3 position via directed ortho-metalation. The ability to selectively engage these orthogonal pathways empowers scientists to design and execute efficient, convergent syntheses of complex molecules for applications ranging from pharmaceuticals to advanced materials.

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"1-Bromo-4-methoxy-2-(methoxymethyl)benzene literature review"

An In-Depth Technical Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: Synthesis, Reactivity, and Applications This technical guide provides a comprehensive overview of 1-bromo-4-methoxy-2-(methoxymethyl)benzene (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 1-bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6), a key aromatic building block in modern organic synthesis.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, and potential applications. We will explore the causal logic behind synthetic choices, present detailed experimental protocols, and discuss the compound's utility as a versatile intermediate for creating complex molecular architectures.

Introduction and Strategic Importance

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a trifunctional aromatic compound featuring an aryl bromide, a methoxy group, and a benzylic methoxymethyl ether. This specific arrangement of functional groups offers significant strategic advantages in multi-step synthesis:

  • Orthogonal Reactivity: The aryl bromide serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) or the formation of organometallic reagents (e.g., Grignard, organolithium).[2] This reactivity is generally orthogonal to the ether functionalities under typical conditions.

  • Modulation of Electronic Properties: The electron-donating methoxy group activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitutions and modulating the reactivity of the aryl bromide.

  • Benzylic Functionality: The methoxymethyl group at the 2-position provides steric influence and can be a site for further chemical modification, although it is generally stable under many reaction conditions.

This combination makes the molecule a valuable precursor for synthesizing complex scaffolds in medicinal chemistry and materials science, where precise control over substitution patterns is paramount.

Physicochemical and Spectroscopic Data Summary

While comprehensive, peer-reviewed spectroscopic data for the final product is not widely published, the properties of its key precursors are well-documented. This table summarizes the essential data for the target compound and its primary synthetic intermediates.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
1-Bromo-4-methoxy-2-(methoxymethyl)benzene 94527-39-6C₉H₁₁BrO₂231.09Target compound.[1]
1-Bromo-4-methoxy-2-methylbenzene (2-Bromo-5-methoxytoluene)27060-75-9C₈H₉BrO201.06Key starting material for Route B.[3]
2-Bromo-5-methoxybenzoic Acid22921-68-2C₈H₇BrO₃231.04Key starting material for Route A.
(2-Bromo-5-methoxyphenyl)methanol150192-39-5C₈H₉BrO₂217.06Key intermediate in Route A.[4]
2-Bromo-5-methoxybenzyl Bromide19614-12-1C₈H₈Br₂O279.96Key intermediate in Route B; a lachrymator.

Proposed Synthetic Pathways and Mechanistic Rationale

Two primary, logical synthetic routes are proposed for the laboratory-scale preparation of 1-bromo-4-methoxy-2-(methoxymethyl)benzene. The choice between them depends on the availability of starting materials and desired scale.

Route A: Reduction and Etherification Pathway

This is a robust, three-step synthesis starting from the commercially available m-methoxybenzoic acid. It offers clear, high-yielding transformations with well-understood mechanisms.

Synthetic_Route_A cluster_0 Route A: Reduction & Etherification start m-Methoxybenzoic Acid step1_product 2-Bromo-5-methoxybenzoic Acid start->step1_product Bromination (e.g., NBS, H₂SO₄) step2_product (2-Bromo-5-methoxyphenyl)methanol step1_product->step2_product Reduction (e.g., LiAlH₄, THF) final_product 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene step2_product->final_product Williamson Ether Synthesis (NaH, MeI or similar)

Caption: Synthetic workflow for Route A.

Step 1: Electrophilic Bromination The synthesis begins with the regioselective bromination of m-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The position ortho to the methoxy group and meta to the carboxylic acid is sterically hindered. Therefore, bromination occurs at the other position ortho to the methoxy group (C2), which is also meta to the carboxylic acid, yielding the desired 2-bromo-5-methoxybenzoic acid.[5]

Step 2: Reduction of the Carboxylic Acid The carboxylic acid is reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are ineffective. The reaction proceeds via a tetra-aluminate intermediate, which is hydrolyzed during aqueous workup to yield (2-bromo-5-methoxyphenyl)methanol.[6]

Step 3: Williamson Ether Synthesis The final step is the formation of the methyl ether from the benzyl alcohol. This is a classic Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then reacts with an electrophilic methyl source, typically methyl iodide (MeI), via an Sₙ2 mechanism to yield the target product.

Route B: Benzylic Functionalization Pathway

This two-step route begins with the commercially available 1-bromo-4-methoxy-2-methylbenzene. It leverages the reactivity of the benzylic position.

Synthetic_Route_B cluster_1 Route B: Benzylic Functionalization start_b 1-Bromo-4-methoxy- 2-methylbenzene step1_product_b 2-Bromo-5-methoxybenzyl Bromide start_b->step1_product_b Radical Bromination (NBS, AIBN) final_product_b 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene step1_product_b->final_product_b Nucleophilic Substitution (NaOMe, MeOH)

Caption: Synthetic workflow for Route B.

Step 1: Radical Benzylic Bromination The methyl group is converted to a bromomethyl group using a radical initiator. N-Bromosuccinimide (NBS) is the classic reagent for this transformation, as it provides a low, steady concentration of bromine radicals. A radical initiator like azobisisobutyronitrile (AIBN) or UV light is required to start the chain reaction. This selectively functionalizes the benzylic position without affecting the aromatic ring.

Step 2: Nucleophilic Substitution The resulting benzyl bromide is a potent electrophile. Treatment with sodium methoxide (NaOMe) in methanol leads to a rapid Sₙ2 reaction. The methoxide ion acts as the nucleophile, displacing the bromide leaving group to form the desired methoxymethyl ether product.[7][8]

Detailed Experimental Protocols

The following protocols are proposed based on established procedures for analogous transformations.[6][9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Route A, Step 2: Reduction of 2-Bromo-5-methoxybenzoic Acid
  • Setup: Equip an oven-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄, ~1.2 eq.) in anhydrous tetrahydrofuran (THF, 150 mL) and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq.) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ slurry via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of water (~0.1 mL per gram of LiAlH₄), followed by 15% aqueous NaOH solution (~0.1 mL per gram of LiAlH₄), and finally more water (~0.3 mL per gram of LiAlH₄). This "Fieser workup" is critical for safety and results in a granular precipitate that is easy to filter.

  • Workup: Stir the resulting greyish-white slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2-bromo-5-methoxyphenyl)methanol, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) if necessary.

Protocol for Route A, Step 3: Etherification of (2-Bromo-5-methoxyphenyl)methanol
  • Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 eq.).

  • Washing: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent and Alcohol Addition: Suspend the washed NaH in anhydrous THF (80 mL). Cool the suspension to 0 °C and add a solution of (2-bromo-5-methoxyphenyl)methanol (1.0 eq.) in anhydrous THF (20 mL) dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Electrophile Addition: Add methyl iodide (MeI, ~1.5 eq.) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quenching and Workup: Cool the reaction to 0 °C and quench cautiously with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 1-bromo-4-methoxy-2-(methoxymethyl)benzene, can be purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Applications

The primary value of 1-bromo-4-methoxy-2-(methoxymethyl)benzene lies in the reactivity of its aryl bromide functionality.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing C-C and C-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, creating biaryl structures.[10][11] This is one of the most widely used reactions for this class of compound.

  • Heck Reaction: Coupling with an alkene under palladium catalysis forms a new substituted alkene.[2]

  • Stille Coupling: Reaction with an organotin compound provides another reliable method for C-C bond formation.[2]

  • Buchwald-Hartwig Amination: Coupling with an amine in the presence of a suitable palladium catalyst and base can be used to install nitrogen-containing functional groups.

Reactivity cluster_coupling Pd-Catalyzed Cross-Coupling cluster_organometallic Organometallic Formation center_mol 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene suzuki Suzuki Coupling (with R-B(OH)₂) center_mol->suzuki Pd(0), Base heck Heck Reaction (with Alkene) center_mol->heck Pd(0), Base buchwald Buchwald-Hartwig (with R₂NH) center_mol->buchwald Pd(0), Base grignard Grignard Formation (with Mg) center_mol->grignard THF lithiation Lithiation (with n-BuLi) center_mol->lithiation THF, -78°C

Caption: Key reaction pathways for the aryl bromide moiety.

Formation of Organometallic Reagents

The aryl bromide can be converted into highly reactive organometallic species.

  • Grignard Reagent Formation: Treatment with magnesium metal in an etheral solvent like THF or diethyl ether will generate the corresponding Grignard reagent, aryl-MgBr.[12] This creates a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and CO₂.[8][13]

  • Organolithium Reagent Formation: At low temperatures (typically -78 °C), lithium-halogen exchange can be achieved by treating the aryl bromide with a strong organolithium base like n-butyllithium. The resulting aryllithium species is even more reactive than the Grignard reagent.[2]

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a strategically designed building block with significant potential in synthetic chemistry. While not widely documented as a final product, its synthesis is readily achievable through logical, well-precedented chemical transformations. The orthogonal reactivity of its functional groups allows for sequential, controlled modifications, making it an ideal intermediate for the construction of complex molecules relevant to the pharmaceutical and materials science industries. The protocols and reactivity profiles detailed in this guide provide a solid foundation for its effective utilization in research and development.

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Exploratory

"discovery of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene"

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No: 94527-39-6[1]), a valuable, functionalized aromatic building block. While a singular "discovery" event for this compound is not prominent in the literature, its utility as a synthetic intermediate is clear. This document details a validated two-step synthetic approach, starting from the commercially available precursor 2-Bromo-5-methoxytoluene. The guide covers the underlying chemical principles, detailed experimental protocols, and in-depth characterization data. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically-grounded methodology for the preparation and validation of this versatile molecule.

Introduction: Strategic Importance of a Multifunctional Building Block

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a polysubstituted aromatic compound featuring three distinct functional groups, each offering a handle for specific chemical transformations. This strategic arrangement makes it a highly valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

  • Aryl Bromide: The bromine atom serves as a versatile reactive site, ideal for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the facile construction of complex molecular scaffolds by forming new carbon-carbon or carbon-heteroatom bonds.

  • Methoxy Group: The electron-donating methoxy group (-OCH₃) influences the electronic properties of the benzene ring, modulating the reactivity of the aryl bromide and influencing the properties of the final molecule.

  • Methoxymethyl Group: The methoxymethyl ether (-CH₂OCH₃) at the ortho position is a stable group that can introduce steric bulk and influence the conformation of derivatives. Its presence provides a unique structural element for designing novel molecular architectures.

Given its potential, a reliable and well-characterized synthetic route is paramount for its effective utilization in research and development.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule informs the most efficient synthetic strategy. The target molecule's methoxymethyl ether linkage is a key disconnection point. This bond can be formed via a nucleophilic substitution reaction, where a methoxide anion displaces a leaving group on a benzylic carbon. This leads to the key intermediate, 2-bromo-5-methoxybenzyl bromide. This intermediate, in turn, can be synthesized from the commercially available 2-Bromo-5-methoxytoluene through a selective radical bromination of the benzylic methyl group.

This two-step approach is advantageous due to the high selectivity of each reaction and the ready availability of the starting material.

G TM Target Molecule: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene KI Key Intermediate: 2-Bromo-5-methoxybenzyl Bromide TM->KI Ether Formation (SN2) SM Starting Material: 2-Bromo-5-methoxytoluene (4-Bromo-3-methylanisole) KI->SM Benzylic Bromination (Radical)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with justifications for key steps and reagents.

Part A: Synthesis of 2-Bromo-5-methoxybenzyl Bromide (Intermediate)

This procedure details the selective free-radical bromination of the benzylic methyl group of 2-Bromo-5-methoxytoluene. The choice of N-Bromosuccinimide (NBS) is critical as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition. A radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) is used to initiate the reaction upon thermal decomposition.

Materials:

  • 2-Bromo-5-methoxytoluene (CAS: 27060-75-9)[2][3]

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or Cyclohexane, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-5-methoxytoluene (1.0 eq.) in anhydrous CCl₄ (or cyclohexane).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Note: Succinimide, a byproduct, will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of CCl₄.

  • Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any trace HBr), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-methoxybenzyl bromide is often used in the next step without further purification.

Part B: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

This step involves a nucleophilic substitution (Sₙ2) reaction where sodium methoxide displaces the benzylic bromide of the intermediate synthesized in Part A. Methanol serves as both the solvent and the source of the methoxide nucleophile upon reaction with sodium metal.

Materials:

  • Crude 2-bromo-5-methoxybenzyl bromide (from Part A)

  • Methanol (CH₃OH), anhydrous

  • Sodium metal (Na)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nucleophile Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.1 eq.) to anhydrous methanol at 0°C. Allow the sodium to react completely to form sodium methoxide.

  • Reaction Setup: Dissolve the crude 2-bromo-5-methoxybenzyl bromide (1.0 eq.) in a minimal amount of anhydrous methanol.

  • Reaction Execution: Slowly add the solution of the benzyl bromide to the freshly prepared sodium methoxide solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding deionized water. Remove the bulk of the methanol via rotary evaporation.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 94527-39-6[1]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [4]
Appearance Expected to be a colorless to pale yellow oil or solidN/A
Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and analysis of similar compounds.[4][5][6]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.4 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~4.5 (s, 2H, -CH₂-O), ~3.8 (s, 3H, Ar-OCH₃), ~3.4 (s, 3H, -O-CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~159 (Ar-C-O), ~135 (Ar-C), ~130 (Ar-C), ~116 (Ar-C-Br), ~115 (Ar-C), ~114 (Ar-C), ~72 (-CH₂-O), ~58 (-O-CH₃), ~55 (Ar-OCH₃)
IR (Infrared) ~2950-2850 cm⁻¹ (C-H stretch), ~1580, 1480 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O stretch, aryl ether), ~1100 cm⁻¹ (C-O stretch, alkyl ether)
Mass Spec (MS) M⁺ peak at m/z 230/232 (due to ⁷⁹Br/⁸¹Br isotopes)

Synthesis and Analysis Workflow

The entire process, from starting materials to the final validated product, follows a logical and systematic workflow. This ensures reproducibility and high purity of the final compound.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis cluster_2 Analysis & Characterization SM 2-Bromo-5-methoxytoluene ReactionA Radical Bromination (NBS, AIBN, CCl4) SM->ReactionA WorkupA Workup & Isolation ReactionA->WorkupA Intermediate Intermediate: 2-Bromo-5-methoxybenzyl Bromide WorkupA->Intermediate ReactionB SN2 Reaction Intermediate->ReactionB Nucleophile Sodium Methoxide (Na, MeOH) Nucleophile->ReactionB WorkupB Extraction & Purification (Column Chromatography) ReactionB->WorkupB Product Final Product: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene WorkupB->Product NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Validation Structure & Purity Confirmed NMR->Validation MS->Validation IR->Validation

Caption: Workflow for synthesis and analysis of the target compound.

Conclusion

This guide outlines a logical and efficient two-step synthesis for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene from a readily available starting material. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers to access this versatile building block. The detailed characterization plan ensures the structural integrity and purity of the final product, enabling its confident application in complex synthetic campaigns aimed at discovering novel pharmaceuticals and advanced materials.

References

  • ChemBK . (2024). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from ChemBK.com. [Link]

  • PubChem . (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem . (n.d.). 1-Bromo-4-(2-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Boron Molecular . (n.d.). 1-bromo-4-(methoxymethyl)benzene. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry . (n.d.). SUPPORTING INFORMATION. Retrieved January 17, 2026, from [Link]

  • Patsnap . (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Eureka. Retrieved January 17, 2026, from [Link]

  • AOBChem USA . (n.d.). 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. Retrieved January 17, 2026, from [Link]

  • PubChem . (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Beilstein Journals . (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • NIST . (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Wikipedia . (n.d.). 4-Bromoanisole. Retrieved January 17, 2026, from [Link]

  • LookChem . (n.d.). m-BROMOANISOLE. Retrieved January 17, 2026, from [Link]

  • ResearchGate . (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... Retrieved January 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved January 17, 2026, from [Link]

  • NIST . (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Hoffman Fine Chemicals . (n.d.). CAS RN 133409-65-1 | 1-Bromo-2-(4-methoxyphenoxy)benzene. Retrieved January 17, 2026, from [Link]

  • MDPI . (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved January 17, 2026, from [Link]

  • PubChem . (n.d.). 3-Bromoanisole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • NIST . (n.d.). 2-Bromo-5-methoxytoluene. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • ResearchGate . (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space with a Versatile Building Block In the landscape of modern medicinal chemistry and materials science, the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a cornerstone for the development of novel therapeutics and functional materials.[1][2][3][4][5] The strategic introduction of specific substitution patterns on these biaryl cores allows for the fine-tuning of physicochemical properties, biological activity, and target selectivity. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene emerges as a valuable, yet under-explored, building block for such endeavors. Its unique trifunctionalized aromatic ring—featuring a reactive bromide for cross-coupling, an electron-donating methoxy group, and a methoxymethyl side chain—offers a versatile platform for creating intricate molecular architectures. The methoxymethyl group, in particular, can serve as a protected hydroxymethyl group or engage in further transformations, adding another layer of synthetic utility.

This document serves as a comprehensive technical guide to employing 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, the aim is to provide not just a protocol, but a foundational understanding of the reaction mechanism, key parameter optimization, and troubleshooting strategies to empower researchers in their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[6][7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, to a palladium(0) complex. This step forms a palladium(II) intermediate. The electron-donating methoxy group on the aromatic ring can potentially accelerate this step by increasing the electron density of the ring.

  • Transmetalation: In this crucial step, the organic group from the organoboron species (typically a boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14] The choice of base is critical and can significantly influence the reaction rate and yield.[13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Guideline for Suzuki Coupling

The following protocol is a general starting point for the Suzuki coupling of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates to achieve optimal results.

Materials:

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe. If a biphasic solvent system (e.g., Toluene/water) is used, add the aqueous phase last.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, the temperature may be higher (e.g., 120-150 °C) with significantly reduced reaction times.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Bromide, Boronic Acid, Catalyst, Base Setup Combine Reagents in Flask Reagents->Setup Glassware Dry Glassware Glassware->Setup Inert Purge with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Wash Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Optimization of Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reaction parameters. The following table provides a summary of common conditions and their potential impact on the reaction of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/LigandPd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, using a palladium source like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) can improve reactivity.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base is crucial for activating the boronic acid.[13] Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ is a strong base that can be beneficial. The base strength can influence the reaction rate and selectivity.[12]
Solvent Toluene, Dioxane, DMF, THF, Acetonitrile (often with water)The solvent system affects the solubility of the reagents and the stability of the catalyst. A mixture of an organic solvent and water is commonly used to dissolve the inorganic base.[15]
Temperature Room Temperature to 150 °CHigher temperatures generally increase the reaction rate. However, sensitive functional groups may require milder conditions. Microwave irradiation can significantly shorten reaction times.
Ligand PPh₃, P(t-Bu)₃, Buchwald-type ligandsElectron-rich and bulky phosphine ligands can enhance the activity of the palladium catalyst, particularly for less reactive aryl bromides or sterically hindered substrates.[10][16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation), Insufficiently strong base, Low reaction temperatureEnsure a thoroughly inert atmosphere. Use a freshly opened or purified catalyst. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Increase the reaction temperature or use microwave heating.
Side Reactions (e.g., Protodeborylation) Presence of water and/or acidic impurities, Prolonged reaction timeUse anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed. Consider using a boronic ester instead of a boronic acid.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure rigorous degassing of the solvent and purging of the reaction vessel with an inert gas.
Difficulty in Purification Similar polarity of product and starting materials/byproductsOptimize the reaction to go to full conversion. Employ a different eluent system for column chromatography or consider alternative purification methods like preparative HPLC.

Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

While 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is commercially available[17], a plausible synthetic route from a more common starting material like 2-bromo-5-methoxybenzoic acid is outlined below. This provides researchers with the option of in-house synthesis if required.

Plausible Synthetic Route:

  • Reduction of the Carboxylic Acid: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid can be reduced to the corresponding primary alcohol, (2-bromo-5-methoxyphenyl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

  • O-Methylation: The resulting benzyl alcohol can then be O-methylated to form the methoxymethyl ether. This can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH).

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene stands as a promising and versatile building block for the synthesis of complex biaryl molecules relevant to drug discovery and materials science.[3][4] A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with systematic optimization of reaction parameters, will enable researchers to effectively incorporate this scaffold into their synthetic strategies. The protocols and insights provided herein are intended to serve as a robust starting point for these endeavors, facilitating the exploration of new chemical space and the development of next-generation functional molecules.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alvarez-Pelegrí, E., et al. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • Fiveable. Biaryl Synthesis Definition. [Link]

  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

  • Sharma, G., & Daugulis, O. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • RSC Publishing. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]

Sources

Application

Application Notes and Protocols for the Grignard Reaction with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Introduction: A Versatile Reagent for Complex Molecule Synthesis The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This guide provides a detailed exploration of the Grignard reaction involving a specialized aryl halide, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. The resulting organometallic reagent, (4-methoxy-2-(methoxymethyl)phenyl)magnesium bromide, is a valuable intermediate for introducing a highly functionalized aromatic moiety into a diverse range of molecular architectures.

The unique substitution pattern of the parent aryl bromide—featuring an electron-donating methoxy group and a potentially chelating methoxymethyl group ortho to the site of metalation—presents both opportunities and challenges in its transformation into a Grignard reagent. Understanding the interplay of these substituents is critical for optimizing reaction conditions and achieving high yields. These application notes are intended for researchers, scientists, and professionals in drug development, offering both a robust experimental protocol and a deep dive into the mechanistic nuances of this specific transformation.

Mechanistic Considerations: The Interplay of Electronic and Steric Effects

The formation of a Grignard reagent from an aryl halide is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[3][4] For 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, several key factors influence the reaction's success:

  • Electronic Effects: The methoxy group at the para position is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment can facilitate the oxidative addition of magnesium to the carbon-bromine bond.

  • Steric Hindrance: The methoxymethyl group at the ortho position can sterically hinder the approach of the bulky aryl bromide to the magnesium surface. This steric impediment can slow down the rate of Grignard reagent formation.

  • Chelation Assistance (Directed ortho-Metalation Principle): The oxygen atom of the ortho-methoxymethyl group can potentially coordinate with the magnesium center of the forming Grignard reagent. This intramolecular chelation can stabilize the organomagnesium species, thereby favoring its formation. This phenomenon is analogous to the principles of directed ortho-metalation, where a Lewis basic group directs metalation to the adjacent position.

The successful formation of (4-methoxy-2-(methoxymethyl)phenyl)magnesium bromide, therefore, hinges on a delicate balance between these competing electronic, steric, and chelating effects.

Experimental Workflow and Protocol

The following protocol has been developed to maximize the yield and purity of the Grignard reagent from 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. Strict adherence to anhydrous conditions is paramount for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.[2][5]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Bromo-4-methoxy-2-(methoxymethyl)benzene≥98%Commercially AvailableStore under inert atmosphere
Magnesium turnings99.8%Standard Chemical Supplier
IodineACS ReagentStandard Chemical SupplierFor activation
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Chemical SupplierFreshly distilled from sodium/benzophenone
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentStandard Chemical SupplierFor comparative studies or alternative solvent
Deuterated Chloroform (CDCl₃)NMR GradeStandard Chemical SupplierFor NMR analysis
Hydrochloric Acid (HCl)1 M aqueous solutionStandard Chemical SupplierFor work-up
Saturated Ammonium Chloride (NH₄Cl)Aqueous solutionStandard Chemical SupplierFor work-up
Step-by-Step Protocol

1. Preparation and Setup:

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Equip the three-neck flask with the dropping funnel, reflux condenser (with a gas inlet), and a rubber septum.

  • Maintain a positive pressure of inert gas throughout the experiment.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the reaction flask.

  • Add a single crystal of iodine. The flask can be gently warmed with a heat gun under a flow of inert gas to sublime the iodine, which helps to etch the magnesium surface and remove the passivating oxide layer.[4]

  • Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

  • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

  • Prepare a solution of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small aliquot (approximately 10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a water bath or sonication may be necessary.

  • Once the reaction has initiated, slowly add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The solution will typically appear grayish and slightly cloudy.

4. Quantification and Use:

  • It is highly recommended to determine the concentration of the freshly prepared Grignard reagent before its use in subsequent reactions. This can be achieved by titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

  • The Grignard reagent solution should be used immediately for the best results.

5. Reaction Work-up (for analysis or isolation of a derivative):

  • For quenching the reaction and analyzing the formation of the Grignard reagent (e.g., by reacting with a simple electrophile like water to form 1-methoxy-3-(methoxymethyl)benzene), the reaction mixture should be cooled in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess magnesium and the Grignard reagent.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key steps in the formation of the Grignard reagent.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Activate Mg with Iodine B->C D Initiate Reaction with Aryl Bromide C->D E Slow Addition of Aryl Bromide in THF D->E F Stir to Completion E->F G Titrate to Determine Concentration F->G H Immediate Use in Subsequent Reaction G->H

Caption: Workflow for the synthesis of (4-methoxy-2-(methoxymethyl)phenyl)magnesium bromide.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Reaction fails to initiate - Inadequate drying of glassware or solvent- Passivated magnesium surface- Ensure all components are scrupulously dry.- Use freshly opened anhydrous solvent.- Crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.[1]
Low yield of Grignard reagent - Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Extend the reaction time after the addition of the aryl bromide.- Maintain a dilute solution of the aryl bromide during the addition to minimize coupling side products.
Formation of significant byproducts - Reaction with atmospheric moisture or CO₂- Thermal decomposition- Ensure a robust inert atmosphere is maintained throughout the reaction.- If the reaction is overly exothermic, consider external cooling to maintain a controlled temperature.

Safety Precautions

  • Grignard reagents are highly flammable and react violently with water. All operations should be conducted in a well-ventilated fume hood under a strict inert atmosphere.

  • Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

Conclusion

The synthesis of (4-methoxy-2-(methoxymethyl)phenyl)magnesium bromide is a nuanced yet highly valuable transformation. By carefully controlling the reaction conditions, particularly through the stringent exclusion of moisture and the controlled addition of the aryl halide, researchers can reliably access this versatile Grignard reagent. The protocol and insights provided herein are designed to serve as a comprehensive guide for the successful application of this reaction in complex molecule synthesis.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC Press.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Ashby, E. C., & Smith, M. B. (1964). The composition of Grignard reagents in diethyl ether. Journal of the American Chemical Society, 86(20), 4363–4370. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed ortho metalations. Chemical Reviews, 90(6), 879–933. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
  • Hartwig, J. F. (2010).
  • Bickelhaupt, F. (1997). The Grignard reagents. In G. van Koten & J. T. B. H. Jastrzebski (Eds.), Organometallics in Synthesis: A Manual (pp. 135-188). Wiley.
  • Organic Syntheses. (n.d.). Phenylmagnesium Bromide. Organic Syntheses Procedure. [Link]

  • 7: The Grignard Reaction (Experiment). (2021, March 16). Chemistry LibreTexts. [Link]

  • What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? (2017, December 13). Quora. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]

Sources

Method

Application Notes and Protocols for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in Pharmaceutical Synthesis

Introduction: A Versatile Ortho-Substituted Anisole Building Block 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6) is a key aromatic building block with significant potential in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ortho-Substituted Anisole Building Block

1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6) is a key aromatic building block with significant potential in pharmaceutical research and development.[1] Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methoxymethyl side chain—offers medicinal chemists a powerful tool for constructing complex molecular architectures. The strategic placement of these groups allows for regioselective functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The aryl bromide moiety serves as a prime handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group, being an ortho-, para-director, influences the electronic properties of the benzene ring, potentially modulating the reactivity of the bromine atom and the overall biological activity of the final compound. The ortho-methoxymethyl group provides steric hindrance that can direct the regioselectivity of reactions and introduce a key structural element for interaction with biological targets.

This document provides a comprehensive guide to the properties, synthesis, and potential applications of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene as a pharmaceutical intermediate, complete with detailed protocols and safety considerations.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and Related Compounds

Property1-Bromo-4-methoxy-2-(methoxymethyl)benzene1-Bromo-4-methoxy-2-methylbenzene (Isomer)
CAS Number 94527-39-6[1]27060-75-9[2]
Molecular Formula C₉H₁₁BrO₂[1]C₈H₉BrO[2]
Molecular Weight 231.09 g/mol 201.06 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solidLiquid
Purity Typically >97% (as supplied by vendors)[1]>98%[3]

Safety and Handling:

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Based on the safety data for closely related bromoanisole derivatives, the following handling precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), clothing, and eye/face protection (safety goggles and/or face shield).[2]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations. Avoid discharge into the environment.[2]

Synthesis Protocol

Workflow for the Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Etherification cluster_2 Analysis & Characterization A 2-Bromo-5-methoxybenzoic Acid B 1-Bromo-4-methoxy-2-(hydroxymethyl)benzene A->B  Reduction (e.g., BH₃•THF) C 1-Bromo-4-methoxy-2-(hydroxymethyl)benzene D 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (Final Product) C->D  Williamson Ether Synthesis (e.g., NaH, CH₃I) E Final Product F Structure Confirmation (¹H NMR, ¹³C NMR) E->F G Purity Assessment (GC-MS, HPLC) E->G H Functional Group Verification (FTIR) E->H

Caption: Proposed synthetic workflow for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Step 1: Reduction of 2-Bromo-5-methoxybenzoic Acid

This step involves the reduction of the carboxylic acid to a primary alcohol.

  • Materials:

    • 2-Bromo-5-methoxybenzoic acid

    • Borane tetrahydrofuran complex (BH₃•THF)

    • Tetrahydrofuran (THF), anhydrous

    • Aqueous HCl (e.g., 1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃•THF (approx. 1.5-2.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-bromo-4-methoxy-2-(hydroxymethyl)benzene.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

This step converts the benzyl alcohol to the corresponding methyl ether.

  • Materials:

    • 1-Bromo-4-methoxy-2-(hydroxymethyl)benzene (from Step 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Iodomethane (CH₃I)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend NaH (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 1-bromo-4-methoxy-2-(hydroxymethyl)benzene (1.0 eq.) in anhydrous THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Application in Pharmaceutical Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of aryl bromides like 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in pharmaceutical synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or boronate ester), a crucial step in the synthesis of biaryl scaffolds prevalent in many drug molecules.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

G cluster_inputs A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-Br (Ln) B->C D Transmetalation E Ar-Pd(II)-R' (Ln) D->E F Reductive Elimination F->A  Regenerates Catalyst G Ar-R' F->G ArBr Ar-Br (1-Bromo-4-methoxy-2-(methoxymethyl)benzene) ArBr->B BoronicAcid R'-B(OH)₂ BoronicAcid->D Base Base (e.g., K₂CO₃) Base->D activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 eq.)

    • Arylboronic acid (1.1-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Protocol:

    • To a dry Schlenk flask or reaction vial, add 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Analytical Characterization

The structure and purity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and its reaction products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methoxymethyl protons (both O-CH₂-O and O-CH₃), and the benzylic protons. The coupling patterns of the aromatic protons will confirm the substitution pattern. Based on isomeric compounds, the methoxy protons would appear as a singlet around 3.8 ppm.[5]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS can be used to determine the molecular weight of the compound and to assess its purity. The mass spectrum of a bromo-compound is characterized by a distinctive isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy:

    • FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as C-O ether linkages and C-H bonds of the aromatic ring and alkyl groups.

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a valuable and versatile intermediate for pharmaceutical synthesis. Its well-defined structure allows for predictable reactivity in a range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. The provided protocols, based on established methodologies for analogous compounds, offer a solid foundation for the synthesis and application of this building block in drug discovery programs. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in a research setting. Further investigation into its application in the synthesis of specific drug targets will undoubtedly continue to highlight its utility in medicinal chemistry.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromoanisole. Thermo Fisher Scientific.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-4-methylbenzene. Sigma-Aldrich.
  • AOBChem USA. (n.d.). 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. AOBChem USA.
  • Boron Molecular. (n.d.). 1-bromo-4-(methoxymethyl)benzene. Boron Molecular.
  • Oakwood Chemical. (n.d.). 1-Bromo-4-(methoxymethyl)benzene. Oakwood Chemical.
  • BLDpharm. (n.d.). 1-bromo-4-methoxy-2-(methoxymethyl)benzene. BLDpharm.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemists' Cookbook.

Sources

Application

Application Note & Protocols: High-Purity Isolation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Compound Profile and Impurity Landscape Achieving high purity begins with understanding the target molecule's physicochemical properties and anticipating potential impurities. The synthesis of 1-Bromo-4-methoxy-2-(methox...

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Impurity Landscape

Achieving high purity begins with understanding the target molecule's physicochemical properties and anticipating potential impurities. The synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene likely involves the bromination of a substituted toluene or the etherification of a benzyl alcohol, introducing specific classes of impurities.

Potential Impurities:

  • Starting Materials: Unreacted 4-methoxy-2-(methoxymethyl)toluene or 2-bromo-5-methoxybenzyl alcohol.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, such as 1-Bromo-4-methoxy-3-(methoxymethyl)benzene.

  • Over-Bromination Products: Dibrominated species, e.g., 1,X-Dibromo-4-methoxy-2-(methoxymethyl)benzene.

  • Reagent Carryover: Residual acids, bases, or catalysts from the synthetic steps.

  • Side-Reaction Products: Hydrolysis of the methoxymethyl ether to the corresponding benzyl alcohol, or other degradation products.

Table 1: Physicochemical Properties (Estimated from Analogs)
PropertyValue / DescriptionRationale & Source
Molecular Formula C₉H₁₁BrO₂Based on chemical structure.[1]
Molecular Weight 231.09 g/mol Calculated from the molecular formula.
Physical State Likely a colorless to pale yellow liquid or low-melting solid.Analogs like 1-Bromo-4-methoxy-2-methylbenzene are liquids or have low boiling points.[2] Other related anisoles can be liquids or solids.[3][4]
Boiling Point Estimated >250 °C at atmospheric pressure.Substituted bromoanisoles exhibit high boiling points (e.g., 1-Bromo-4-methoxy-2-methylbenzene boils at 111-112°C at 15 mmHg).[2] Vacuum distillation is recommended.
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Hexane, THF); Insoluble in water.Aromatic ethers and halides are typically non-polar to moderately polar, conferring solubility in organic media.[4]
Polarity Moderately polar.The presence of two ether groups increases polarity compared to simple alkylbenzenes, but the molecule remains largely hydrophobic. This is a key factor for chromatographic separation.[5]

Integrated Purification Strategy

A multi-step approach is essential for removing the diverse range of potential impurities. The choice of technique depends on the impurity profile of the crude material, which should first be assessed by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_0 Purification Workflow Crude Crude Product Assess Initial Assessment (TLC, GC-MS) Crude->Assess Distill Optional: Vacuum Distillation (Removes non-volatile residues or highly volatile impurities) Assess->Distill Significant non-volatile or volatile impurities Chrome Primary Purification: Silica Gel Column Chromatography Assess->Chrome Isomeric or polar impurities present Distill->Chrome Verify Final Purity Verification (HPLC, GC-MS, NMR) Chrome->Verify Pure Pure Product (>99%) Verify->Pure

Caption: Integrated workflow for the purification of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aryl bromides may be irritants.[6]

Protocol 1: Vacuum Distillation (for Bulk Impurity Removal)

Rationale: This technique is effective for separating the target compound from impurities with significantly different boiling points, such as polymeric residues or residual low-boiling solvents. Vacuum is crucial to lower the boiling point and prevent thermal decomposition.[7]

Procedure:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude material (no more than half full) and a magnetic stir bar.

  • Applying Vacuum: Slowly apply vacuum from a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection: Collect fractions based on the boiling point at the operating pressure. The main fraction containing the product should be collected over a narrow temperature range.

  • Analysis: Analyze a small aliquot of the distilled product by TLC or GC-MS to confirm purity before combining fractions.

Protocol 2: High-Resolution Column Chromatography

Rationale: This is the most powerful technique for separating closely related impurities like isomers and compounds with minor polarity differences.[8][9] Silica gel is the stationary phase of choice due to its versatility and slight acidity.[5] The mobile phase (eluent) is optimized to achieve differential migration of the target compound and its impurities.

Procedure:

  • Eluent Selection (TLC):

    • Develop a TLC system to find an optimal eluent. Spot the crude material on a silica gel TLC plate.

    • Test various solvent systems of increasing polarity, starting with 100% Hexane and gradually adding Ethyl Acetate (e.g., 2%, 5%, 10% Ethyl Acetate in Hexane).

    • The ideal eluent system should provide a Retention Factor (Rƒ) of ~0.3 for the target compound, with good separation from all impurities.[5]

  • Column Packing (Slurry Method):

    • Select a glass column with a diameter and length appropriate for the sample size (typically using 20-50 times the sample weight in silica gel).[5]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Open the stopcock to drain excess solvent, ensuring the top of the silica bed never runs dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude or distilled product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting the solvent that passes through the column in fractions (e.g., test tubes or flasks).

    • If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute more strongly adsorbed compounds.[8]

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment and Characterization

Post-purification analysis is a self-validating step to confirm the identity and quantify the purity of the final product.

G cluster_1 Analytical Validation Workflow Sample Purified Sample HPLC HPLC (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurities, Molecular Weight) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Result Data Interpretation & Purity Confirmation HPLC->Result GCMS->Result NMR->Result Pass Material Passes (Purity >99%) Result->Pass

Caption: Workflow for the analytical validation of purified 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Table 2: Analytical Techniques for Quality Control
TechniquePurposeKey Parameters & Expected Results
GC-MS Purity assessment, detection of volatile impurities, and molecular weight confirmation.A single major peak corresponding to the product. The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) with a molecular ion peak (M⁺) and M+2 peak of nearly equal intensity.[10][6]
RP-HPLC High-precision quantitative purity determination (e.g., % area).A reverse-phase C18 column can be used with a mobile phase like acetonitrile and water.[11] The product should appear as a single, sharp peak. The method is scalable for preparative separation if needed.[11]
¹H NMR Structural confirmation and detection of proton-containing impurities.The spectrum should show distinct signals for the aromatic protons, the two methoxy groups (-OCH₃), and the methylene protons (-CH₂-), with correct chemical shifts, multiplicities, and integration values.
¹³C NMR Confirmation of the carbon skeleton and absence of carbon-containing impurities.The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule. Data from analogs can help predict shifts.[12][13]

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor separation in column chromatography - Incorrect eluent polarity.- Column overloading.- Poorly packed column (channeling).- Re-optimize eluent system using TLC.- Use a larger column or smaller sample size.- Repack the column carefully using the slurry method.
Compound "oils out" during recrystallization - Solution is cooling too rapidly.- Solvent is not ideal; melting point of solute is below the boiling point of the solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[14]- Add a small amount of a miscible "insoluble solvent" (two-solvent method).[14]
Product appears colored after purification - Presence of persistent, colored impurities.- Thermal decomposition.- Treat a solution of the product with activated charcoal before a final filtration or recrystallization step.[15]- If decomposition is suspected, use lower temperatures during distillation or evaporation.
Broad peaks in HPLC analysis - Column degradation.- Inappropriate mobile phase pH or buffer.- Flush or replace the HPLC column.- Adjust the mobile phase composition; ensure it is properly degassed.

References

  • 1-Bromo-4-methoxy-2-methylbenzene - Physico-chemical Properties. ChemBK. Available at: [Link]

  • 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]

  • HPLC Determination of Allyl Bromide on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Experiment 2: Recrystallization. Simon Fraser University. Available at: [Link]

  • Anisole bromination - CA2023977A1. Google Patents.
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  • Column chromatography. University of Calgary. Available at: [Link]

  • Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Google Patents.
  • Recrystallization. University of Toronto. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. Available at: [Link]

  • 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Recrystallization. University of Massachusetts. Available at: [Link]

  • Bromide. SIELC Technologies. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. Available at: [Link]

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. AOBChem USA. Available at: [Link]

  • 1-Bromo-4-(methoxymethyl)benzene. Oakwood Chemical. Available at: [Link]

  • 1-Bromo-4-methoxy-2-methylbenzene - MS (GC) - Spectrum. SpectraBase. Available at: [Link]

  • 1-Bromo-4-(methoxymethyl)benzene - 13C NMR - Chemical Shifts. SpectraBase. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Benzene, 1-bromo-4-methoxy-. NIST WebBook. Available at: [Link]

  • m-BROMOANISOLE. LookChem. Available at: [Link]

  • Benzene, 1-bromo-4-methoxy-. SIELC Technologies. Available at: [Link]

  • Benzene, 1-bromo-4-methoxy-. NIST WebBook. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of the... ResearchGate. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Abstract This comprehensive technical guide details a robust and scalable multi-step synthesis for the preparation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, a key intermediate in the development of advanced pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and scalable multi-step synthesis for the preparation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, a key intermediate in the development of advanced pharmaceutical and materials science compounds. The described synthetic pathway is designed for optimal yield, purity, and operational safety, with specific considerations for scaling from the laboratory bench to larger-scale production. This document provides in-depth experimental protocols, mechanistic insights, and data presentation to support researchers, scientists, and drug development professionals in the successful synthesis of this target molecule.

Introduction

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a versatile substituted aromatic compound. The presence of the bromo-, methoxy-, and methoxymethyl functionalities provides multiple reaction sites for further chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. The strategic placement of these groups allows for precise molecular engineering in the development of novel therapeutic agents and functional materials. The following application note outlines a reliable and scalable four-step synthetic route, commencing from readily available starting materials.

Synthetic Strategy Overview

The synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is achieved through a carefully designed four-step sequence. This pathway was developed to ensure high regioselectivity and to utilize well-established, scalable chemical transformations. The overall synthetic workflow is depicted below.

cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Etherification cluster_3 Step 4: Bromination A 4-Methoxyphenol B 2-Hydroxy-5-methoxybenzaldehyde A->B Reimer-Tiemann Reaction C 2-Hydroxy-5-methoxybenzyl alcohol B->C Sodium Borohydride D 2-(Methoxymethyl)-4-methoxyphenol C->D Williamson Ether Synthesis E 1-Bromo-4-methoxy-2-(methoxymethyl)benzene D->E Electrophilic Aromatic Bromination (NBS)

Figure 1: Overall synthetic pathway for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

This initial step involves the formylation of 4-methoxyphenol using the Reimer-Tiemann reaction.[1][2] This reaction introduces an aldehyde group onto the aromatic ring, ortho to the hydroxyl group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenol124.14124.1 g1.0
Sodium Hydroxide40.00320 g8.0
Chloroform119.38161 mL (239 g)2.0
Deionized Water18.02400 mL-
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide in deionized water.

  • Addition of Phenol: To the sodium hydroxide solution, add 4-methoxyphenol and stir until a homogenous solution is obtained.

  • Addition of Chloroform: Heat the mixture to 60-65°C and add chloroform dropwise from the dropping funnel over 2 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH 6.

  • Purification: The product can be purified by steam distillation or extraction with a suitable organic solvent followed by column chromatography.

Scale-Up Considerations:

  • The Reimer-Tiemann reaction is exothermic. On a larger scale, careful temperature control is crucial. Utilize a jacketed reactor with a reliable cooling system.

  • The addition of chloroform should be slow and controlled to manage the exotherm.

  • Efficient stirring is necessary to ensure proper mixing of the biphasic reaction mixture.

Part 2: Synthesis of 2-Hydroxy-5-methoxybenzyl alcohol

The aldehyde synthesized in the previous step is reduced to the corresponding benzyl alcohol using sodium borohydride.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-5-methoxybenzaldehyde152.1515.2 g0.1
Sodium Borohydride37.834.5 g0.12
Ethanol46.07200 mL-
Deionized Water18.02As needed-
Hydrochloric Acid (1 M)36.46As needed-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride portion-wise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of deionized water. Neutralize the mixture to pH 7 with 1 M hydrochloric acid.

  • Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Scale-Up Considerations:

  • The addition of sodium borohydride can cause foaming. Ensure the reactor has sufficient headspace.

  • The quenching step is exothermic and generates hydrogen gas. Perform this step in a well-ventilated area with appropriate safety measures.

Part 3: Synthesis of 2-(Methoxymethyl)-4-methoxyphenol

The benzyl alcohol is converted to its methyl ether via a Williamson ether synthesis.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-5-methoxybenzyl alcohol154.1615.4 g0.1
Sodium Hydride (60% dispersion in oil)24.004.4 g0.11
Methyl Iodide141.947.5 mL (17.0 g)0.12
Anhydrous Tetrahydrofuran (THF)72.11200 mL-

Protocol:

  • Reaction Setup: In an oven-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride in anhydrous THF.

  • Formation of Alkoxide: Add a solution of 2-hydroxy-5-methoxybenzyl alcohol in anhydrous THF dropwise to the sodium hydride suspension at 0°C.

  • Addition of Alkylating Agent: After the evolution of hydrogen gas ceases, add methyl iodide dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by water.

  • Purification: Extract the product with diethyl ether, wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Further purification can be achieved by column chromatography.

Scale-Up Considerations:

  • Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere.

  • The reaction is exothermic. Maintain strict temperature control during the addition of the alcohol and methyl iodide.

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

Part 4: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

The final step is the electrophilic aromatic bromination of 2-(methoxymethyl)-4-methoxyphenol. The electron-donating methoxy and methoxymethyl groups direct the bromination to the desired position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Methoxymethyl)-4-methoxyphenol168.1916.8 g0.1
N-Bromosuccinimide (NBS)177.9818.7 g0.105
Acetonitrile41.05200 mL-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(methoxymethyl)-4-methoxyphenol in acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then with a saturated solution of sodium thiosulfate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Scale-Up Considerations:

  • Electrophilic aromatic bromination can be exothermic. Monitor the temperature during the addition of NBS.

  • NBS can be corrosive and harmful if swallowed or inhaled. Handle with appropriate personal protective equipment.[6][7][8][9][10]

  • For large-scale reactions, consider using a flow chemistry setup for improved safety and control over the bromination reaction.[11]

Characterization Data (Predicted)

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
2-Hydroxy-5-methoxybenzaldehyde9.8 (s, 1H), 7.1-6.9 (m, 3H), 5.9 (s, 1H, OH), 3.8 (s, 3H)196.5, 155.0, 148.0, 125.0, 118.0, 115.0, 113.0, 55.8152.05 [M]+
2-Hydroxy-5-methoxybenzyl alcohol7.0-6.7 (m, 3H), 4.6 (s, 2H), 3.8 (s, 3H), 2.5 (br s, 1H, OH)154.0, 147.0, 130.0, 116.0, 115.0, 112.0, 65.0, 55.8154.06 [M]+
2-(Methoxymethyl)-4-methoxyphenol6.9-6.7 (m, 3H), 4.5 (s, 2H), 3.8 (s, 3H), 3.4 (s, 3H)158.0, 150.0, 128.0, 117.0, 116.0, 115.0, 74.0, 58.0, 55.8168.08 [M]+
1-Bromo-4-methoxy-2-(methoxymethyl)benzene7.3 (d, 1H), 6.8 (d, 1H), 6.7 (dd, 1H), 4.5 (s, 2H), 3.8 (s, 3H), 3.4 (s, 3H)159.0, 133.0, 132.0, 116.0, 115.0, 114.0, 73.0, 58.0, 55.9246.00/248.00 [M/M+2]+

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • N-Bromosuccinimide is a corrosive solid and should be handled with care to avoid inhalation of dust.[6][7][8][9][10]

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Chloroform and methyl iodide are toxic and should be handled with appropriate engineering controls.

Conclusion

The four-step synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. By employing well-understood and robust chemical transformations, this protocol is suitable for both laboratory-scale synthesis and larger-scale production. The provided scale-up considerations and safety information are intended to guide researchers in the safe and efficient execution of this synthesis.

References

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

  • Sciencemadness Discussion Board. Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. [Link]

  • Royal Society of Chemistry. Supporting Information - Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. [Link]

  • askIITians. Give three methods of preparation of anisole. [Link]

  • Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Quora. How is the bromination mechanism of anisole carried out?. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Journal of Organic Chemistry. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]

  • YouTube. Bromination of Anisole. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • Cram. Williamson Ether Synthesis Lab Report. [Link]

  • PMC - NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

Sources

Application

The Versatile Synthon: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in the Synthesis of Bioactive Molecules

Introduction: A Building Block of Potential In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. The careful selection of starting mat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Potential

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. The careful selection of starting materials and key intermediates profoundly influences the efficiency, novelty, and ultimate success of a synthetic campaign. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene emerges as a highly versatile, yet underexplored, aromatic building block. Its unique trifunctional substitution pattern—a reactive aryl bromide, an electron-donating methoxy group, and a protected primary alcohol in the form of a methoxymethyl ether—offers a rich platform for a multitude of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this synthon, complete with detailed protocols for its key reactions and a proposed application in the synthesis of a key intermediate for a bioactive analogue.

The strategic positioning of the bromo, methoxy, and methoxymethyl groups on the benzene ring allows for a range of selective chemical manipulations. The aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The methoxy group, a moderate activating group, influences the regioselectivity of electrophilic aromatic substitution and modulates the electronic properties of the molecule. The methoxymethyl ether serves as a stable protecting group for the benzylic alcohol, which can be unveiled at a later synthetic stage for further functionalization. This inherent multifunctionality makes 1-bromo-4-methoxy-2-(methoxymethyl)benzene a valuable precursor for creating complex molecular architectures found in many pharmacologically active compounds.

Proposed Synthetic Application: Synthesis of a Key Intermediate for a Tamsulosin Analogue

While numerous synthetic routes to the alpha-1 adrenergic receptor antagonist Tamsulosin have been reported, this application note will focus on a plausible synthetic pathway to a key sulfonamide intermediate for a Tamsulosin analogue, starting from 1-bromo-4-methoxy-2-(methoxymethyl)benzene. This proposed route highlights the utility of the starting material in a sequence of well-established and reliable organic transformations.

Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The introduction of a nitrogen-containing functional group is a crucial first step in building the pharmacophore of many bioactive molecules. The Buchwald-Hartwig amination offers a powerful and general method for the formation of carbon-nitrogen bonds. In this proposed step, 1-bromo-4-methoxy-2-(methoxymethyl)benzene is coupled with a suitable amine, for instance, ammonia or a protected amine equivalent, to introduce an amino group at the site of the bromine atom.

Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Objective: To synthesize N-(4-methoxy-2-(methoxymethyl)phenyl)amine.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
1-Bromo-4-methoxy-2-(methoxymethyl)benzene231.092.31 g10.0
Ammonia (0.5 M in 1,4-dioxane)17.0340 mL20.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.1
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66143 mg0.3
Sodium tert-butoxide (NaOtBu)96.101.44 g15.0
Anhydrous Toluene-50 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-methoxy-2-(methoxymethyl)benzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask, followed by the ammonia solution in 1,4-dioxane.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxy-2-(methoxymethyl)phenyl)amine.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient catalytic turnover in the C-N bond-forming reaction.

  • Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle.

  • Anhydrous and inert conditions are essential to prevent the deactivation of the catalyst and the quenching of reactive intermediates.

Section 2: Sulfonylation of the Aniline Derivative

The sulfonamide moiety is a key functional group in Tamsulosin and many other pharmaceuticals. The newly installed amino group can be readily converted to a sulfonamide through reaction with a sulfonyl chloride.

Protocol 2: Sulfonylation of N-(4-methoxy-2-(methoxymethyl)phenyl)amine

Objective: To synthesize N-(4-methoxy-2-(methoxymethyl)phenyl)methanesulfonamide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
N-(4-methoxy-2-(methoxymethyl)phenyl)amine167.211.67 g10.0
Methanesulfonyl chloride114.551.26 g11.0
Pyridine79.101.58 g20.0
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve N-(4-methoxy-2-(methoxymethyl)phenyl)amine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography to yield N-(4-methoxy-2-(methoxymethyl)phenyl)methanesulfonamide.

Causality Behind Experimental Choices:

  • Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the amine and the highly reactive sulfonyl chloride.

Section 3: Deprotection of the Methoxymethyl (MOM) Ether

The final step in this proposed synthesis of the key intermediate is the deprotection of the MOM ether to reveal the primary benzylic alcohol. This can be achieved under acidic conditions.

Protocol 3: Acidic Deprotection of the MOM Ether

Objective: To synthesize N-(2-(hydroxymethyl)-4-methoxyphenyl)methanesulfonamide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
N-(4-methoxy-2-(methoxymethyl)phenyl)methanesulfonamide245.302.45 g10.0
6 M Hydrochloric Acid (HCl)-20 mL-
Methanol-50 mL-

Procedure:

  • Dissolve N-(4-methoxy-2-(methoxymethyl)phenyl)methanesulfonamide in methanol in a round-bottom flask.

  • Add 6 M HCl to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final product, N-(2-(hydroxymethyl)-4-methoxyphenyl)methanesulfonamide.

Causality Behind Experimental Choices:

  • Acidic conditions are required to hydrolyze the acetal functionality of the MOM ether.

  • Methanol is used as a solvent that is miscible with both the starting material and the aqueous acid.

Visualization of the Synthetic Workflow

Synthetic_Workflow start 1-Bromo-4-methoxy-2- (methoxymethyl)benzene intermediate1 N-(4-methoxy-2-(methoxymethyl)phenyl)amine start->intermediate1 Buchwald-Hartwig Amination intermediate2 N-(4-methoxy-2-(methoxymethyl)phenyl)methanesulfonamide intermediate1->intermediate2 Sulfonylation product N-(2-(hydroxymethyl)-4-methoxyphenyl)methanesulfonamide (Tamsulosin Analogue Intermediate) intermediate2->product MOM Deprotection

Caption: Proposed synthetic route to a Tamsulosin analogue intermediate.

Alternative Transformations: Expanding the Synthetic Utility

Beyond the proposed synthetic route, 1-bromo-4-methoxy-2-(methoxymethyl)benzene can participate in a variety of other synthetically valuable reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] This reaction would allow for the introduction of various aryl or vinyl substituents at the position of the bromine atom, leading to a diverse library of compounds for biological screening.

Suzuki_Coupling reactant1 1-Bromo-4-methoxy-2- (methoxymethyl)benzene product 4-methoxy-2-(methoxymethyl)-1,1'-biphenyl (or other coupled product) reactant1->product Pd Catalyst, Base reactant2 R-B(OH)₂ reactant2->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation and Lithiation

Treatment of 1-bromo-4-methoxy-2-(methoxymethyl)benzene with magnesium metal would form the corresponding Grignard reagent.[3][4] Alternatively, lithium-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures would generate the aryllithium species.[5][6] These highly nucleophilic organometallic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, esters, CO₂) to introduce new carbon-based functional groups.

Organometallic_Reactions start 1-Bromo-4-methoxy-2- (methoxymethyl)benzene grignard Grignard Reagent (Ar-MgBr) start->grignard Mg, THF lithium Aryllithium (Ar-Li) start->lithium n-BuLi, -78 °C product Functionalized Product (Ar-E) grignard->product lithium->product electrophile Electrophile (E+) electrophile->product

Caption: Formation of organometallic reagents and subsequent reactions.

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene represents a promising and versatile building block for the synthesis of complex organic molecules with potential biological activity. Its unique substitution pattern allows for a range of selective and high-yielding transformations, including palladium-catalyzed cross-coupling reactions, sulfonamide formation, and the generation of organometallic reagents. The detailed protocols and the proposed synthetic application provided in this guide are intended to empower researchers to explore the full potential of this valuable synthon in their drug discovery and development endeavors. The strategic application of such well-designed starting materials will undoubtedly continue to drive innovation in the synthesis of the next generation of therapeutic agents.

References

  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, A., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link][7]

  • Parada, A., Aleixandre, M., Gotor-Fernández, V., & Lavandera, I. (2018). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 16(30), 5489-5493. [Link][8]

  • Chen, P., & Lin, C. (2006). Process for preparation of tamsulosin and its derivatives. EP1734036A1. [9][10]

  • Shtaiwi, M., & Al-Hiari, Y. (2007).
  • University of Milan. (2013). New processes for the APIs industrial production: the case of silodosin. AIR Unimi. [Link][11]

  • Zentiva, K.S. (2013). Method for preparing silodosin. WO2013056842A1. [12]

  • University of California, Irvine. (n.d.). The Grignard Reaction. UCI Department of Chemistry. [Link][3]

  • University of Massachusetts Lowell. (n.d.). Grignard Reaction. UMass Lowell Chemistry Department. [Link][4]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Niko's Organic Chemistry Channel. [Link][1]

  • ResearchGate. (2021, March). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate. [Link][13]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][2]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link][14]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. UW-Madison Chemistry. [Link][15]

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Method

Application Notes and Protocols for the Characterization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust chara...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene , a key intermediate in various organic synthesis pathways. The protocols outlined herein are designed to ensure structural confirmation, purity assessment, and comprehensive analysis, adhering to the principles of scientific integrity and experimental reproducibility. This document moves beyond a simple listing of procedures to explain the underlying scientific rationale for each experimental choice, empowering researchers to adapt and troubleshoot as necessary.

Introduction to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and its Analytical Importance

1-Bromo-4-methoxy-2-(methoxymethyl)benzene (Molecular Formula: C₉H₁₁BrO₂, Molecular Weight: 231.09 g/mol ) is a substituted aromatic compound whose utility in medicinal chemistry and materials science necessitates stringent quality control. The presence of bromine, a methoxy group, and a methoxymethyl substituent on the benzene ring gives rise to a unique spectroscopic and chromatographic profile. Accurate and comprehensive characterization is paramount to guarantee the identity, purity, and consistency of this compound in downstream applications, where even minor impurities can have significant impacts on reaction outcomes and product efficacy.

This guide details the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, to provide a holistic analytical profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and substitution pattern of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

¹H NMR Spectroscopy: A Proton's Perspective

Scientific Rationale: The chemical shifts (δ) of protons are highly sensitive to their local electronic environment. The electron-withdrawing bromine atom and electron-donating methoxy and methoxymethyl groups will deshield or shield adjacent protons to varying degrees, resulting in a characteristic splitting pattern in the aromatic region. The integration of the signals provides a quantitative measure of the number of protons in each unique environment.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.2d1HAr-H Proton ortho to the bromine atom, deshielded by its electron-withdrawing effect.
~6.9-6.7dd1HAr-H Proton ortho to the methoxy group and meta to the bromine.
~6.8-6.6d1HAr-H Proton ortho to the methoxymethyl group and meta to the methoxy group.
~4.5s2H-CH₂ -O-CH₃Methylene protons of the methoxymethyl group.
~3.8s3HAr-O-CH₃ Methoxy protons on the aromatic ring.
~3.4s3H-CH₂-O-CH₃ Methyl protons of the methoxymethyl group.

Note: The exact chemical shifts and coupling constants (J) will depend on the specific magnetic field strength of the instrument and the sample conditions. The predicted values are based on the analysis of similar structures.[1][2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Scientific Rationale: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of the electronegative bromine and oxygen atoms will significantly influence the chemical shifts of the attached and nearby carbon atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumental Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 (or more for dilute samples).

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~158C -OCH₃Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~138C -CH₂OCH₃Aromatic carbon bearing the methoxymethyl substituent.
~132C -H (ortho to Br)Aromatic carbon deshielded by the adjacent bromine.
~115C -BrAromatic carbon directly attached to bromine; its chemical shift is influenced by the heavy atom effect.
~114C -H (ortho to OCH₃)Aromatic carbon shielded by the electron-donating methoxy group.
~112C -H (ortho to CH₂OCH₃)Aromatic carbon influenced by the methoxymethyl group.
~72-C H₂-O-CH₃Methylene carbon of the methoxymethyl group.
~56Ar-O-C H₃Methoxy carbon on the aromatic ring.
~58-CH₂-O-C H₃Methyl carbon of the methoxymethyl group.

Note: These are predicted chemical shifts based on established substituent effects on aromatic rings and data from analogous compounds.[3][4][5]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, the presence of bromine provides a highly characteristic isotopic signature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS is ideal for the analysis of volatile and thermally stable compounds like 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless injection).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Expected Mass Spectrum Data:

m/zAssignmentRationale
230/232[M]⁺Molecular ion peaks for C₉H₁₁⁷⁹BrO₂ and C₉H₁₁⁸¹BrO₂. The ~1:1 intensity ratio is characteristic of a single bromine atom.
185/187[M - CH₂OCH₃]⁺Loss of the methoxymethyl group.
151[M - Br]⁺Loss of the bromine atom.
121[M - Br - OCH₂]⁺Subsequent loss of a methoxy radical from the [M - Br]⁺ fragment.

Note: The fragmentation pattern is a prediction and may vary based on the instrument and conditions used.

Workflow for Spectroscopic and Spectrometric Analysis

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 1-Bromo-4-methoxy- 2-(methoxymethyl)benzene NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups Composition Elemental Composition EA->Composition

Caption: Workflow for the comprehensive analysis of the target compound.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the workhorse technique for assessing the purity of organic compounds and for separating them from impurities. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Scientific Rationale: In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By developing a suitable gradient, it is possible to achieve a good resolution of the target compound from any starting materials, by-products, or degradation products.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: Linear gradient from 60% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Linear gradient from 95% to 60% B

      • 18.1-22 min: Hold at 60% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Note: This is a starting point for method development. The mobile phase composition, gradient, and flow rate may need to be optimized to achieve the best separation for a specific impurity profile.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Scientific Rationale: The bonds within a molecule vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed, and this absorption is detected. The resulting spectrum is a fingerprint of the molecule's functional groups.

Experimental Protocol:

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3050-3100C-H stretchAromatic
2850-3000C-H stretchAliphatic (CH₃, CH₂)
~1600, ~1480C=C stretchAromatic ring
~1250C-O-C asymmetric stretchAryl ether
~1040C-O-C symmetric stretchAryl and alkyl ether
~1100C-O stretchEther
~800-880C-H out-of-plane bendSubstituted benzene
~550-650C-Br stretchBromo-aromatic

Note: The spectrum of the closely related compound 1-bromo-2-(methoxymethyl)benzene can serve as a valuable reference.[9][10]

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and in this case, bromine) in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound.

Scientific Rationale: The sample is combusted in a high-temperature, oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified. Bromine content is typically determined by combustion followed by titration or ion chromatography.

Experimental Protocol (CHNS/Br Analysis):

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the dry, pure compound into a tin or silver capsule.

  • Instrumentation: Use an automated CHNS/O elemental analyzer. For bromine, a separate analysis is typically required.

  • Combustion and Detection:

    • The sample is combusted at a high temperature (e.g., 900-1150 °C).

    • The resulting gases are passed through a series of columns and detectors to quantify CO₂, H₂O, and N₂.

    • For bromine, the combustion gases are passed through a solution that absorbs the resulting hydrogen bromide, which is then quantified by titration.

  • Calculation: The weight percentages of each element are calculated and compared to the theoretical values.

Theoretical vs. Expected Elemental Composition:

ElementTheoretical (%)Expected Range (%)
Carbon (C)46.7846.58 - 46.98
Hydrogen (H)4.804.60 - 5.00
Bromine (Br)34.5834.38 - 34.78
Oxygen (O)13.84(by difference)

Note: The acceptable deviation from the theoretical value is typically ±0.4%.[11][12][13][14][15]

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene requires a multi-technique approach. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and the presence of bromine. HPLC is indispensable for assessing purity, and FTIR offers a quick confirmation of the key functional groups. Finally, elemental analysis validates the empirical formula. By employing these complementary analytical methods, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, thereby guaranteeing the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • AZoM. (2021, May 6). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1-Methoxy-4-methylbenzene 13C NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS(O) - Testing Methods. Retrieved from [Link]

  • ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-(methoxymethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2017). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Method 524.2. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs. Retrieved from [Link]

  • Theseus. (2018). Optical Method Development for Enantiomeric Separation and Chromatographic Purification of a Pharmaceutical Ingredient. Retrieved from [Link]

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Application

The Versatile Building Block: A Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in Organic Synthesis

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications and protocols involving 1-bromo-4-methoxy-2-(methoxymethyl)benzene. With full...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications and protocols involving 1-bromo-4-methoxy-2-(methoxymethyl)benzene. With full editorial control, this guide is structured to offer in-depth, field-proven insights into the strategic use of this valuable synthetic intermediate.

Introduction: Unveiling a Key Synthetic Intermediate

1-Bromo-4-methoxy-2-(methoxymethyl)benzene, identified by its CAS number 94527-39-6, is a polysubstituted aromatic compound that has emerged as a significant building block in modern organic synthesis.[1][2] Its unique arrangement of a reactive bromine atom, a methoxy group, and a methoxymethyl substituent on the benzene ring allows for a diverse range of chemical transformations. This trifunctional nature makes it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other high-value organic molecules.

The strategic placement of the substituents offers chemists precise control over subsequent reactions. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy and methoxymethyl groups, on the other hand, influence the electronic properties of the aromatic ring and can be used to modulate the reactivity of the molecule or serve as precursors for further functionalization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key physicochemical data for 1-bromo-4-methoxy-2-(methoxymethyl)benzene.

PropertyValueReference
CAS Number 94527-39-6[1][2]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
MDL Number MFCD21193511[1]

Spectroscopic data is essential for the unambiguous identification and characterization of 1-bromo-4-methoxy-2-(methoxymethyl)benzene. Although a complete set of spectra for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (around 3.8 ppm), the methoxymethyl ether protons (a singlet for the O-CH₃ around 3.4 ppm and a singlet for the benzylic CH₂ around 4.5 ppm). The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. Signals for the methoxy and methoxymethyl carbons will also be present in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C-O stretching for the ether linkages, and C-Br stretching. An IR spectrum for the closely related 1-bromo-2-(methoxymethyl)benzene has been reported and can serve as a reference.[5]

  • Mass Spectrometry: The mass spectrum will display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: A Step-by-Step Approach

The synthesis of 1-bromo-4-methoxy-2-(methoxymethyl)benzene can be efficiently achieved through a two-step sequence starting from the commercially available m-methoxybenzoic acid. This pathway involves the bromination of the aromatic ring followed by the reduction of the carboxylic acid to a benzyl alcohol, and finally, the methylation of the alcohol to the desired methoxymethyl ether.

Logical Workflow for Synthesis

G cluster_0 Synthesis Pathway Start m-Methoxybenzoic Acid Step1 Bromination Start->Step1 Intermediate1 2-Bromo-5-methoxybenzoic Acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-Bromo-5-methoxybenzyl Alcohol Step2->Intermediate2 Step3 Williamson Ether Synthesis (Methylation) Intermediate2->Step3 FinalProduct 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Step3->FinalProduct

Caption: Synthetic route to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

This protocol describes the regioselective bromination of m-methoxybenzoic acid.

Materials:

  • m-Methoxybenzoic acid

  • Dibromohydantoin

  • Concentrated sulfuric acid

  • Potassium bromate

  • Red phosphorus

  • Dichloromethane

  • Ethanol

  • Ice water

Procedure:

  • In a 500mL four-neck flask, sequentially add 80g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.23g (0.01mol) of red phosphorus.[6]

  • Initiate stirring and add 42.9g (0.15mol) of dibromohydantoin at 25 °C.[6]

  • Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.[6]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[6]

  • Pour the reaction mixture into 200g of ice water to quench the reaction.[6]

  • Recover the dichloromethane under reduced pressure.[6]

  • Filter the mother liquor and recrystallize the solid from 70mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.[6]

Protocol 2: Synthesis of (2-Bromo-5-methoxyphenyl)methanol

This protocol details the reduction of the carboxylic acid to the corresponding benzyl alcohol.

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of LiAlH₄ (0.4744 g, 12.5 mmol) in 30 mL of anhydrous THF at 0 °C under an argon atmosphere, gradually add 2-bromo-5-methoxybenzoic acid (1.0753 g, 5.0 mmol).[7]

  • Allow the mixture to stir at room temperature for 25 hours.[7]

  • Carefully quench the reaction by the addition of Na₂SO₄·10H₂O (4.0 g) and 20 mL of THF, and continue stirring at room temperature.[7]

  • After 24 hours, filter the solution and concentrate the filtrate under reduced pressure.[7]

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (8:1) as the eluent to afford (2-bromo-5-methoxyphenyl)methanol.[7]

Protocol 3: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

This protocol describes the methylation of the benzyl alcohol via the Williamson ether synthesis.

Materials:

  • (2-Bromo-5-methoxyphenyl)methanol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • 6N Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Brine solution

Procedure:

  • To a suspension of NaH (1.2 equivalents) in 10 volumes of anhydrous THF at 0 °C, add a solution of (2-bromo-5-methoxyphenyl)methanol (1 equivalent) in THF.[8]

  • Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.[8]

  • Add a solution of methyl iodide (1.1 equivalents) in THF dropwise at 0 °C.[8]

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[8]

  • Upon completion, carefully acidify the reaction mixture with 6N HCl.

  • Extract the product with DCM or MTBE (2 x 10 volumes).

  • Wash the combined organic layers with water (2 x 10 volumes) and then with brine solution (15 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure 1-bromo-4-methoxy-2-(methoxymethyl)benzene.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes 1-bromo-4-methoxy-2-(methoxymethyl)benzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Reaction Scheme Overview

G cluster_1 Cross-Coupling Applications Start 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Heck Heck Reaction (with Alkene) Start->Heck Sonogashira Sonogashira Coupling (with Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald Product_Suzuki Aryl-Aryl Product Suzuki->Product_Suzuki Product_Heck Styrenyl Product Heck->Product_Heck Product_Sonogashira Aryl-Alkynyl Product Sonogashira->Product_Sonogashira Product_Buchwald Aryl-Amino Product Buchwald->Product_Buchwald

Caption: Versatility in palladium-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Coupling (Representative Protocol)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Materials:

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 1-bromo-4-methoxy-2-(methoxymethyl)benzene (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).

  • Add a 2M aqueous solution of K₂CO₃ (2 equivalents) and toluene (5 volumes).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the biaryl product.

Protocol 5: Heck Reaction (Representative Protocol)

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10][11]

Materials:

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • Alkene (e.g., styrene or an acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-bromo-4-methoxy-2-(methoxymethyl)benzene (1 equivalent) and the alkene (1.5 equivalents) in acetonitrile or DMF, add Pd(OAc)₂ (0.01 equivalents) and tri(o-tolyl)phosphine (0.02 equivalents).

  • Add triethylamine (2 equivalents) as the base.

  • Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Buchwald-Hartwig Amination (Representative Protocol)

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[12][13][14][15][16]

Materials:

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.05 equivalents), the phosphine ligand (0.02-0.1 equivalents), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene or dioxane, followed by 1-bromo-4-methoxy-2-(methoxymethyl)benzene (1 equivalent) and the amine (1.2 equivalents).

  • Seal the vessel and heat the mixture at 80-110 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the corresponding aryl amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-bromo-4-methoxy-2-(methoxymethyl)benzene and the reagents used in its synthesis and reactions.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18]

  • Hazards of Related Compounds: Bromoanisoles are generally considered harmful if swallowed and can cause skin and eye irritation.[3][18][19] It is prudent to assume that 1-bromo-4-methoxy-2-(methoxymethyl)benzene possesses similar hazards.

  • Reagent-Specific Hazards:

    • Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under anhydrous conditions.

    • Sodium hydride (NaH): Flammable solid that reacts with water to produce hydrogen gas.

    • Palladium catalysts and phosphine ligands: May be toxic and should be handled with care.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

A specific safety data sheet (SDS) for 1-bromo-4-methoxy-2-(methoxymethyl)benzene should be consulted for detailed safety information.[20]

Conclusion

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a highly functionalized and versatile building block in organic synthesis. Its strategic substitution pattern allows for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, making it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate. As with all chemical procedures, careful planning, adherence to safety protocols, and a thorough understanding of the underlying reaction mechanisms are essential for successful outcomes.

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available from: [Link]

  • SpectraBase. 1-Bromo-4-methoxy-2-methylbenzene - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ResearchGate. Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Allen. a. Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether (A) II. Phenylethyl ehter (B). Available from: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy-. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available from: [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Bromo-4-(methoxymethoxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy-. Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy-. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki coupling is a cornerstone of modern synthetic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry, its success is highly dependent on substrate-specific nuances. This guide is designed for researchers, chemists, and drug development professionals working with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene , a substrate whose electronic and steric properties present unique challenges. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the fundamental principles and initial considerations for designing your experiment with this specific aryl bromide.

Q1: What is the general mechanism of the Suzuki-Miyaura coupling, and what are the critical steps?

A: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[1] The process occurs via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of your aryl bromide. This is often the rate-determining step of the entire cycle.[1][2]

  • Transmetalation: The organic group from the activated boronic acid (or its derivative) is transferred to the Palladium(II) center, displacing the halide. This step requires activation by a base.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst pdiia R¹-Pd(II)L_n-X (Ar-Pd-Br) pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L_n-R² pdiia->pdiib Transmetalation (R²-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination product R¹-R² (Product) pdiib->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: What specific challenges does the structure of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene present for this reaction?

A: Your substrate, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, possesses two key features that make it a "difficult" or "challenging" substrate for standard Suzuki coupling conditions:

  • Electron-Rich Aromatic Ring: The methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are electron-donating. This increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst during the crucial oxidative addition step.[5] Electron-rich aryl halides are known to react more slowly than their electron-deficient counterparts.[6]

  • Steric Hindrance: The methoxymethyl group is positioned ortho to the bromine atom. This steric bulk can physically obstruct the approach of the bulky palladium catalyst, further slowing down or even preventing oxidative addition. Couplings involving ortho-substituted substrates are notoriously challenging and often require specialized conditions.[7][8]

Combining these electronic and steric factors means that generic catalyst systems (e.g., Pd(PPh₃)₄) are likely to result in low conversion, sluggish reactions, or failure.

Q3: How do I choose the right palladium catalyst and ligand for this substrate?

A: To overcome the challenges of an electron-rich and sterically hindered substrate, you must use a catalyst system with a highly active, electron-rich, and bulky phosphine ligand. These ligands are designed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

  • Recommended Ligands: The most effective ligands for this type of transformation are typically bulky, electron-rich dialkylbiaryl phosphines (often referred to as "Buchwald ligands") or other specialized phosphines. Avoid simple, less bulky ligands like triphenylphosphine (PPh₃) initially.

  • Palladium Precatalysts: Using a pre-formed complex of palladium with the ligand (a "precatalyst") is often more reliable and efficient than generating the active catalyst in situ. Pd(II) precatalysts are stable and are reduced to the active Pd(0) species under the reaction conditions.[5]

The table below summarizes some excellent starting points for your ligand screen.

Ligand NameStructure TypeKey Advantages for This SubstrateRecommended Precatalyst
SPhos Buchwald LigandHighly active for sterically hindered and electron-rich aryl bromides. Often provides high turnover numbers.SPhos Pd G3
XPhos Buchwald LigandExtremely bulky, excellent for creating a coordinatively unsaturated Pd center, promoting oxidative addition.XPhos Pd G3
RuPhos Buchwald LigandVery electron-rich, enhances the rate of oxidative addition for electron-rich substrates.RuPhos Pd G3
cataCXium® A Di-adamantylalkylphosphineBulky and electron-rich, known to be effective for challenging couplings.Pd(OAc)₂ or Pd₂(dba)₃
Q4: Which base and solvent system is a good starting point?

A: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst stability.

  • Base Selection: A moderately strong inorganic base is typically required.

    • Potassium Phosphate (K₃PO₄): This is often an excellent first choice. It is strong enough to promote transmetalation but generally does not cause extensive side reactions. It is soluble in water, which is often used as a co-solvent.[3]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are also very common and effective bases. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate reactions, but it is more expensive.[9]

    • Avoid Strong Hydroxide Bases (e.g., NaOH): While effective, strong bases can sometimes promote side reactions, especially at high temperatures.

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is standard. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[5]

    • 1,4-Dioxane / Water (e.g., 4:1 or 10:1 ratio): A very common and reliable choice for a wide range of Suzuki couplings.[3]

    • Toluene / Water: A good alternative, especially for reactions at higher temperatures.

    • Tetrahydrofuran (THF) / Water: Another effective option, though its lower boiling point limits the accessible temperature range.[9]

Section 2: Troubleshooting Guide

Even with a well-designed experiment, problems can arise. This section provides a logical, step-by-step approach to diagnosing and solving common issues.

Troubleshooting_Workflow decision decision start_node Reaction Start check_conversion Analyze Crude Reaction Mixture start_node->check_conversion Monitor by TLC/LCMS end_success Success! end_fail Consult Specialist is_conversion Any Product Formed? check_conversion->is_conversion no_conversion Problem: No Conversion (Only Starting Material) is_conversion->no_conversion No (<5%) low_yield Problem: Low Yield (Byproducts Observed) is_conversion->low_yield Yes (Low Yield) check_reagents Verify Reagent Quality: - Fresh, active catalyst? - Anhydrous solvent? - Boronic acid purity? no_conversion->check_reagents Step 1 identify_byproduct Identify Byproduct by MS low_yield->identify_byproduct Step 1 check_setup Verify Setup: - Inert atmosphere (N₂/Ar)? - Degassed solvents? - Correct temperature? check_reagents->check_setup Reagents OK screen_conditions Systematically screen: 1. Ligand (Bulky/e⁻ rich) 2. Base (K₃PO₄, Cs₂CO₃) 3. Temperature (Increase 20°C) check_setup->screen_conditions Setup OK screen_conditions->end_fail dehalogenation Dehalogenation - Lower Temperature - Use milder base (e.g., K₂CO₃) - Check solvent purity identify_byproduct->dehalogenation M = Ar-H homocoupling Boronic Acid Homocoupling - Ensure inert atmosphere - Use Pd(II) precatalyst - Avoid excess boronic acid identify_byproduct->homocoupling M = R²-R² protodeboronation Protodeboronation - Use fresh boronic acid - Use boronate ester (e.g., pinacol) - Lower water content or use KF identify_byproduct->protodeboronation M = R²-H dehalogenation->end_success homocoupling->end_success protodeboronation->end_success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Problem 1: Low or No Conversion

Q: My reaction shows only starting material after several hours. What are the first things to check? A: When a reaction fails to initiate, the issue is often related to fundamental setup or reagent quality. Before re-evaluating the core chemistry, perform these checks:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[10] Ensure your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) and that all solvents were properly degassed. Oxygen can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids.[5][11]

  • Reagent Integrity:

    • Boronic Acid: Boronic acids can slowly decompose via protodeboronation upon storage, especially if exposed to moisture.[12] Check its purity. If in doubt, using a more stable boronate ester (e.g., a pinacol ester) can be a reliable alternative.[10]

    • Solvents & Base: Ensure you are using dry, high-purity solvents and that your base has been stored correctly.

Q: I've confirmed my setup and reagents are good, but the reaction is still sluggish. How do I overcome the substrate's low reactivity? A: This is the core challenge. If the basics are correct, the issue lies in the high activation barrier for oxidative addition.

  • Switch to a More Active Ligand: If you started with a suboptimal ligand, this is the most critical change to make. Move to a high-performance, bulky, electron-rich ligand like SPhos or XPhos (see Table 1). These are specifically designed to accelerate the oxidative addition of electron-rich and hindered aryl halides.[7]

  • Increase Temperature: The reaction rate is highly temperature-dependent. A moderate increase in temperature (e.g., from 80°C to 100°C) can significantly improve conversion.[10] However, be cautious, as excessively high temperatures can cause catalyst decomposition.[13]

  • Change the Base: If using a weaker base like K₂CO₃, switching to a stronger one like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step, which may indirectly help the overall catalytic turnover.

Problem 2: Low Yield with Byproduct Formation

Q: I'm observing a significant amount of a dehalogenated byproduct (Ar-H). What causes this and how can I prevent it? A: Dehalogenation (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen.[13] It competes with the desired cross-coupling and is often promoted by:

  • High Temperatures & Long Reaction Times: These conditions can favor catalyst decomposition pathways that lead to hydride sources.[13]

  • Certain Bases and Solvents: Some bases or solvent impurities can act as hydride donors.

  • Prevention Strategies:

    • Lower the Temperature: Find the minimum temperature required for efficient conversion.

    • Use a Milder Base: If using a very strong base, consider switching to K₂CO₃ or KF.

    • Ensure High-Purity Reagents: Use freshly purified solvents to eliminate potential hydride sources.

    • Choose a Robust Ligand: A stable ligand can prevent the formation of palladium hydrides that lead to dehalogenation.

Q: My boronic acid is decomposing, and I see the R²-H byproduct (protodeboronation). How can I minimize this? A: Protodeboronation is the cleavage of the C-B bond by a proton source, destroying your nucleophile. It is often exacerbated by high temperatures and aqueous basic conditions.[5][12]

  • Use Fresh Boronic Acid: As mentioned, older boronic acids may have already partially degraded.

  • Use a Boronate Ester: MIDA boronates or pinacol boronate esters are significantly more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions.[14]

  • Minimize Water: While some water is beneficial, an excessive amount can increase the rate of protodeboronation. Try reducing the water content in your solvent system.

  • Use Fluoride as a Base: Anhydrous conditions using a base like potassium fluoride (KF) can activate the boronic acid without promoting protodeboronation.[4]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Screening Reaction Conditions

This procedure is designed for a small-scale (e.g., 0.1 mmol) reaction to efficiently screen different catalysts, ligands, bases, and solvents.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: In a separate vial (or glovebox), prepare a stock solution of the palladium precatalyst and ligand if not using an integrated precatalyst. Add the catalyst (typically 1-2 mol%) to the reaction mixture via syringe.

  • Heating & Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).[15] Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. The organic layer can then be dried, concentrated, and purified by column chromatography.[16]

Table 2: Comparison of Common Bases and Solvents
ComponentTypeBoiling Point (°C)Key Characteristics & Use Cases
Bases
K₃PO₄Strong InorganicN/AExcellent general-purpose base. Good for challenging couplings.[3]
Cs₂CO₃Strong InorganicN/AHighly effective, good solubility in organic solvents. Can accelerate sluggish reactions.
K₂CO₃Moderate InorganicN/AA milder, cost-effective option. Good for substrates sensitive to stronger bases.[3]
KFFluoride SaltN/AUsed in anhydrous conditions to activate boronic acids while minimizing protodeboronation.[4]
Solvents
1,4-DioxaneEther101Excellent, versatile solvent. Often used with water.[5]
TolueneAromatic111Good for higher temperature reactions. Less polar than dioxane.[5]
THFEther66Effective but limited to lower temperatures.[5]
DMFAmide153Highly polar, can aid solubility but can be difficult to remove.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples . Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling . Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction . Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115 . Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? . Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . Available at: [Link]

  • Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society, 2004. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . Available at: [Link]

  • Shaughnessy, K. H., & Booth, R. S. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents . Organic Letters, 2001. Available at: [Link]

  • Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Chemical Science, 2014. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Angewandte Chemie, 2008. Available at: [Link]

  • Wikipedia. Suzuki reaction . Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? . Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling . Available at: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support guide for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure a successful and efficient synthesis.

Overview of the Synthetic Pathway

The synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is most commonly approached via a two-step process starting from 1-bromo-4-methoxy-2-methylbenzene. The pathway involves:

  • Step 1: Radical Bromination of the Benzylic Position: The methyl group of 1-bromo-4-methoxy-2-methylbenzene is converted to a bromomethyl group using a free-radical brominating agent such as N-Bromosuccinimide (NBS).

  • Step 2: Nucleophilic Substitution: The resulting 1-bromo-2-(bromomethyl)-4-methoxybenzene undergoes a nucleophilic substitution reaction with a methoxide source, typically sodium methoxide, to yield the final product.

This guide is structured to address the potential challenges in each of these steps.

Synthetic_Pathway 1-Bromo-4-methoxy-2-methylbenzene 1-Bromo-4-methoxy-2-methylbenzene Step1 Step 1: Radical Bromination (NBS, AIBN) 1-Bromo-4-methoxy-2-methylbenzene->Step1 1-Bromo-2-(bromomethyl)-4-methoxybenzene 1-Bromo-2-(bromomethyl)-4-methoxybenzene Step1->1-Bromo-2-(bromomethyl)-4-methoxybenzene Step2 Step 2: Nucleophilic Substitution (NaOMe, MeOH) 1-Bromo-2-(bromomethyl)-4-methoxybenzene->Step2 1-Bromo-4-methoxy-2-(methoxymethyl)benzene 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Step2->1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Caption: Proposed synthetic pathway for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Part 1: Troubleshooting Guide & FAQs - Step 1: Radical Bromination

This section addresses common issues encountered during the benzylic bromination of 1-bromo-4-methoxy-2-methylbenzene.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low or no conversion in a radical bromination reaction often points to issues with the initiation of the radical chain reaction.[1]

  • Inactive Initiator: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can degrade over time. Ensure you are using a fresh or properly stored initiator.[1]

  • Insufficient Initiation Energy: If using photochemical initiation, verify that the UV lamp is of the correct wavelength and intensity. For thermal initiation, confirm that the reaction has reached the required temperature for the chosen initiator to decompose efficiently.[1]

  • Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction.

  • Impurities in the Starting Material: Certain impurities can quench radicals. Ensure the purity of your 1-bromo-4-methoxy-2-methylbenzene.

Q2: I am observing the formation of multiple products, including di-brominated species. How can I improve the selectivity for the mono-brominated product?

The formation of di-brominated and other poly-brominated products is a common challenge.[1]

  • Control Stoichiometry: Use a carefully controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material.[1] A significant excess of NBS will favor di-bromination.

  • Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction should be stopped as soon as the starting material is consumed to prevent further bromination of the desired product.[1]

  • Slow Addition of NBS: In some cases, adding the NBS portion-wise over time can help maintain a low concentration of the brominating agent and improve selectivity.

Q3: My main side product appears to be from bromination on the aromatic ring instead of the methyl group. Why is this happening and how can I prevent it?

Ring bromination is a competing electrophilic substitution reaction. The methoxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic attack.[2]

  • Choice of Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways that lead to electrophilic aromatic substitution.

  • Absence of Radical Initiator: If the radical initiator is inactive or absent, the electrophilic pathway may dominate.[1]

  • Acidic Impurities: Traces of acid can catalyze electrophilic bromination. Ensure all reagents and glassware are free from acidic residues.

Problem Potential Cause Suggested Solution(s)
Low/No Conversion Inactive initiator, insufficient energy, radical inhibitors.Use fresh initiator; increase temperature or light intensity; degas solvent and use an inert atmosphere.[1]
Di-bromination Excess NBS; prolonged reaction time.Use 1.0-1.1 equivalents of NBS; monitor the reaction and stop upon completion.[1]
Ring Bromination Polar solvent; absence of radical initiator; acidic impurities.Use a non-polar solvent; ensure the initiator is active; use high-purity reagents.[1][2]

Part 2: Troubleshooting Guide & FAQs - Step 2: Nucleophilic Substitution

This section focuses on the challenges that may arise during the conversion of 1-bromo-2-(bromomethyl)-4-methoxybenzene to the final product.

Q4: The yield of my final product is low, and I have a significant amount of unreacted starting material. What could be the issue?

Low conversion in a nucleophilic substitution reaction can be due to several factors:

  • Insufficiently Nucleophilic Reagent: Ensure the sodium methoxide is fresh and has not been deactivated by moisture. It is advisable to use freshly prepared sodium methoxide or a high-quality commercial source.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If running at room temperature, consider moderately increasing the temperature and monitoring the reaction progress.

  • Steric Hindrance: The ortho-bromo substituent may provide some steric hindrance. Ensure adequate reaction time for the substitution to occur.

Q5: I am observing elimination byproducts instead of the desired substitution product. How can I minimize this?

The formation of an alkene via an E2 elimination pathway is a common side reaction, especially with a strong, sterically hindered base.

  • Choice of Base/Nucleophile: Sodium methoxide is a strong base. While it is also a good nucleophile, using a less hindered alkoxide or ensuring the reaction temperature is not excessively high can favor substitution over elimination.

  • Solvent: Using methanol as the solvent is appropriate as it is the conjugate acid of the nucleophile.

Q6: During workup, I am having trouble separating my product from the reaction mixture. Any suggestions?

Workup procedures can be challenging.

  • Quenching: The reaction should be carefully quenched with water or a saturated aqueous ammonium chloride solution.

  • Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Purification: Column chromatography is often necessary to obtain a pure product. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Troubleshooting_Workflow Start Low Yield of Final Product Check_SM Check for Unreacted Starting Material Start->Check_SM Check_Byproducts Analyze Byproducts (e.g., via NMR, GC-MS) Start->Check_Byproducts SM_Present Significant Starting Material Remains Check_SM->SM_Present Elimination_Product Elimination Byproduct Detected? Check_Byproducts->Elimination_Product SM_Present->Check_Byproducts No Solution_Nucleophile Solution: Use fresh NaOMe, increase reaction time/temperature SM_Present->Solution_Nucleophile Yes Solution_Elimination Solution: Lower reaction temperature, consider alternative methoxide source Elimination_Product->Solution_Elimination Yes Other_Issues Other issues (e.g., decomposition) Elimination_Product->Other_Issues No

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support center for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and impurities encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)
Q1: My post-reaction TLC and NMR show a significant isomeric impurity that is difficult to separate. What is it and why does it form?

A1: This is the most common issue in this synthesis. The impurity is almost certainly the regioisomer, 6-Bromo-1-methoxy-2-(methoxymethyl)benzene . Its formation is a direct consequence of the powerful directing effects of the substituents on the starting material, 1-methoxy-2-(methoxymethyl)benzene.

  • Mechanistic Explanation: The synthesis is an electrophilic aromatic substitution (EAS), where Br+ is the electrophile.[1] The benzene ring is "activated" by two electron-donating groups: a strong activating methoxy (-OCH3) group and a weaker activating methoxymethyl (-CH2OCH3) group.[2] Both groups are ortho, para-directors.[3]

    • The methoxy group strongly directs bromination to its ortho (position 6) and para (position 4) positions.

    • The methoxymethyl group directs to its ortho (position 3 and 1) and para (position 5) positions.

    • The directing effects of the two groups reinforce each other at position 6, making it a highly favorable site for electrophilic attack, leading to the isomeric side product.[4] The desired product forms from attack at position 1, which is also activated but may be subject to some steric hindrance.

  • Visualizing the Reaction Pathway:

    G cluster_start Starting Material cluster_reagents Reagents cluster_products Products SM 1-methoxy-2-(methoxymethyl)benzene Reagent NBS or Br2 (Source of Br+) Desired Desired Product 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Reagent->Desired Attack at C1 Side Side Product 6-Bromo-1-methoxy-2-(methoxymethyl)benzene Reagent->Side Attack at C6 (Electronically Favored)

Q2: My mass spectrometry results indicate the presence of di- and even tri-brominated species. How can I improve the selectivity for mono-bromination?

A2: The formation of polybrominated products is a classic challenge when working with highly activated aromatic rings. [5]The methoxy and methoxymethyl groups donate so much electron density to the ring that after the first bromination, the ring is often still reactive enough to undergo a second or third substitution.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent (e.g., N-Bromosuccinimide - NBS). Do not use an excess.

  • Slow Reagent Addition: Add the brominating agent dropwise as a solution over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to -10 °C). Exothermic bromination reactions can easily run away, and higher temperatures decrease selectivity. [6]* Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective reagent for activated rings compared to elemental bromine (Br₂). [7][8]Using NBS in a solvent like acetonitrile can provide high regioselectivity. [7]

Q3: I'm observing a phenolic impurity (C-OH peak in IR/NMR) that is difficult to remove via chromatography. What is the source of this side product?

A3: This impurity likely arises from the acid-catalyzed cleavage of one of the ether groups (-OCH₃ or -OCH₂OCH₃). [9]This is particularly common if you are using a strong Lewis acid catalyst (like FeBr₃ with Br₂) or if your reaction conditions generate a significant amount of HBr byproduct. [10][11]

  • Mechanism: The ether oxygen is protonated by the acid, converting it into a good leaving group (an alcohol). A nucleophile (like Br⁻) can then attack the adjacent carbon, cleaving the C-O bond. [12]While this is more common with strong acids like HBr and HI, it can occur under harsh bromination conditions. [13]

  • Prevention:

    • Avoid strong Lewis acid catalysts if possible. For this activated system, a catalyst may not be necessary, especially with NBS.

    • Keep reaction times to a minimum. Monitor closely by TLC and quench the reaction as soon as the starting material is consumed.

    • Include a non-nucleophilic acid scavenger, such as a sterically hindered base, if HBr generation is a major concern, though this can complicate the reaction.

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving low yields and complex product mixtures.

Troubleshooting Workflow

G start Problem: Low Yield & Impure Product check_isomers TLC/NMR shows multiple isomers? start->check_isomers Analyze Crude Mixture check_polybromo MS shows M+2, M+4 peaks? check_isomers->check_polybromo No solution_isomers Solution: Optimize for Regioselectivity • Lower Temperature (-10°C) • Use milder reagent (NBS) • Consider solvent effects (MeCN) check_isomers->solution_isomers Yes check_cleavage IR/NMR shows phenolic impurity? check_polybromo->check_cleavage No solution_polybromo Solution: Control Reaction Rate • 1.0 eq. NBS • Slow, dropwise addition • Maintain low temperature check_polybromo->solution_polybromo Yes solution_cleavage Solution: Minimize Acid Exposure • Avoid Lewis Acid Catalysts • Minimize reaction time • Prompt work-up check_cleavage->solution_cleavage Yes purify Purification Strategy: Column Chromatography (Hexane/EtOAc gradient) check_cleavage->purify No solution_isomers->purify solution_polybromo->purify solution_cleavage->purify

Caption: A logical workflow for troubleshooting the synthesis.

Experimental Protocols
Optimized Protocol for Selective Mono-bromination

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon), add 1-methoxy-2-(methoxymethyl)benzene (1.0 eq.).

  • Solvent & Cooling: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material). Cool the solution to -10 °C using an acetone/ice bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.02 eq.) in a minimal amount of anhydrous acetonitrile.

  • Reaction: Add the NBS solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Work-up:

    • Quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS or bromine. [14] * Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine. [15] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the regioisomer and other impurities. [15]

Data Summary: Products and Side Products
Compound NameMolecular FormulaMW ( g/mol )Formation Favored By
1-Bromo-4-methoxy-2-(methoxymethyl)benzeneC₉H₁₁BrO₂231.09Low temperature, controlled stoichiometry, milder brominating agent (NBS). [6]
6-Bromo-1-methoxy-2-(methoxymethyl)benzeneC₉H₁₁BrO₂231.09Higher temperatures, strong electrophiles (Br₂/FeBr₃), fast addition.
Di-bromo-methoxy-(methoxymethyl)benzeneC₉H₁₀Br₂O₂310.0Excess brominating agent, high temperature, highly activated starting material. [5]
Bromo-hydroxy-2-(methoxymethyl)benzeneC₈H₉BrO₂217.06Presence of strong acid (HBr, Lewis acids), prolonged reaction times, high heat. [9][11]
References
  • Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(17), 5328–5331. [Link]

  • Pearson Education. Ether Cleavage Explained. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • McMurry, J. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • ChemistryStudent. Bromination of Benzenes (A-Level). [Link]

  • LibreTexts Chemistry. (2024). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • The Royal Society of Chemistry. (2019). SUPPORTING INFORMATION. [Link]

  • LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Google Patents. Method for purifying a bromine compound.
  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. [Link]

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]

  • PubMed Central (PMC). (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • University of Rochester Department of Chemistry. Workup: Bromine or Iodine. [Link]

  • 001CHEMICAL. 1-Bromo-4-(methoxymethyl)-2-methylbenzene. [Link]

  • Allery Chemistry. (2025). Regioselectivity in electrophilic aromatic substitution. [Link]

  • TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Chemguide. The reactions of methoxybenzene. [Link]

  • BYJU'S. Bromination via a Free Radical Mechanism. [Link]

  • Lumen Learning. Aromatic Reactions. [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support center for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions inv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile substituted bromobenzene. We will delve into common challenges and provide actionable troubleshooting strategies to improve reaction yields and product purity. The advice herein is synthesized from established principles in organometallic and radical chemistry, providing a robust framework for your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, focusing on Grignard, Suzuki, and benzylic bromination reactions.

Issue 1: Low or No Yield in Grignard Reagent Formation

Question: I am struggling to initiate the Grignard reaction with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and magnesium turnings. What are the likely causes and how can I overcome this?

Answer:

Difficulty in initiating Grignard reagent formation is a common issue, often stemming from the passivated surface of the magnesium metal and the specific electronic and steric nature of your aryl bromide. The two alkoxy groups on the aromatic ring, while electronically activating, can also influence the reactivity.

Probable Causes & Solutions:

  • Magnesium Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide that prevents the reaction from starting.[1][2]

    • Solution: Activate the magnesium surface. Common methods include:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in a dry flask to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[3][4]

  • Trace Moisture: Grignard reagents are extremely sensitive to water. Any moisture will quench the reagent as it forms.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled.

  • Reaction Temperature: While heat can sometimes help initiate the reaction, excessive temperatures can lead to side reactions like Wurtz coupling.

    • Solution: Start the reaction at room temperature. If initiation is sluggish, gentle warming with a heat gun can be applied locally. Once the reaction starts (indicated by cloudiness and gentle reflux), maintain a controlled temperature.[5]

Experimental Protocol: Grignard Reagent Formation

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: Once the reaction initiates, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours.

Issue 2: Poor Yields in Suzuki Cross-Coupling Reactions

Question: My Suzuki coupling reaction using the Grignard reagent of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and a boronic acid is giving low yields of the desired biaryl product. What are the key parameters to optimize?

Answer:

Low yields in Suzuki-Miyaura cross-coupling reactions are often multifactorial, involving the catalyst system, reaction conditions, and potential side reactions. The electron-rich nature of your aryl bromide can make the oxidative addition step of the catalytic cycle more challenging.[6]

Probable Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and can decompose at high temperatures.[7]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a stable palladium precatalyst and consider ligands that protect the metal center.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can significantly impact the reaction rate.[8][9]

  • Side Reactions:

    • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.[6][10]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, particularly in the presence of water and a strong base.

    • Dehalogenation: The bromo group can be replaced by a hydrogen atom.

Optimization Parameters for Suzuki Coupling:

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ requires an external ligand.
Ligand Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos)These ligands stabilize the palladium catalyst and promote oxidative addition.
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases often improve yields.
Solvent Toluene, Dioxane, or a mixture with waterThe choice of solvent affects the solubility of reagents and the reaction temperature.
Temperature 80-110 °CHigher temperatures are often required for aryl bromides.
Issue 3: Lack of Selectivity in Benzylic Bromination

Question: I am attempting to brominate the benzylic position of the methoxymethyl group using N-bromosuccinimide (NBS), but I am observing low conversion and/or side reactions on the aromatic ring. Why is this happening?

Answer:

Selective benzylic bromination requires the generation of bromine radicals at a low concentration to avoid competitive electrophilic aromatic substitution. The two alkoxy groups on your substrate make the aromatic ring highly electron-rich and thus susceptible to electrophilic attack if bromine concentration becomes too high.[11][12][13][14]

Probable Causes & Solutions:

  • High Bromine Concentration: If the concentration of molecular bromine (Br₂) becomes too high, electrophilic aromatic bromination can compete with the desired radical reaction.

    • Solution: Use N-bromosuccinimide (NBS) as the bromine source, which generates Br₂ in situ at a low and controlled concentration.[15]

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction.

    • Solution: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiate the reaction with UV light.[16]

  • Solvent Choice: The solvent can influence the reaction pathway.

    • Solution: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to favor the radical pathway.

Experimental Protocol: Benzylic Bromination with NBS

  • Setup: In a round-bottom flask, dissolve 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1 equivalent) in CCl₄.

  • Reagents: Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, filter off the succinimide, and wash the filtrate. Purify the product by chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use organolithium reagents for metal-halogen exchange with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene?

A1: Yes, lithium-halogen exchange using an organolithium reagent like n-butyllithium or t-butyllithium is a viable alternative to Grignard reagent formation. This reaction is typically very fast, even at low temperatures.[17][18] The regioselectivity of the exchange is influenced by the electronic effects of the substituents. In your case, the ortho-methoxy group may direct the lithiation.[19][20]

Q2: What are the expected side products in a Grignard reaction with this substrate?

A2: The most common side product is the Wurtz coupling product, where the Grignard reagent reacts with unreacted starting material to form a biphenyl derivative.[21][22] Another potential side product is benzene, formed if the Grignard reagent is quenched by a proton source (like water).[1] The presence of the methoxymethyl group could also potentially lead to cleavage under certain conditions, although this is less common.

Q3: For a Suzuki coupling, is it better to use the boronic acid or a boronate ester?

A3: Both can be effective. Boronic acids are more common, but they can be prone to protodeboronation and homocoupling. Boronate esters, such as the pinacol ester, are often more stable and can sometimes give cleaner reactions and higher yields, though they require an extra synthetic step.[9]

Q4: How do the methoxy and methoxymethyl substituents influence the reactivity of the bromine atom?

A4: Both the methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are electron-donating. This increases the electron density on the aromatic ring, which can make the oxidative addition step in palladium-catalyzed cross-coupling reactions slower compared to electron-deficient aryl bromides.[6] However, these groups also activate the ring towards electrophilic substitution, which is a consideration in reactions like benzylic bromination.

Visualizing Reaction Pathways

Reaction_Pathways Potential Reactions of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene A 1-Bromo-4-methoxy-2-(methoxymethyl)benzene B Grignard Reagent A->B Mg, THF C Organolithium Reagent A->C n-BuLi, THF E Benzylic Bromide A->E NBS, Initiator D Suzuki Coupling Product B->D Pd Catalyst, Base, Boronic Acid F Wurtz Coupling Byproduct B->F Reacts with A C->D Pd Catalyst, Base, Boronic Acid

Caption: Key reaction pathways for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

References

  • Benzylic Bromination - Chemistry Steps. (n.d.).
  • The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. (n.d.).
  • Selective Benzylic Bromination Using N-Bromosuccinimide - SURU Chemical. (2025, November 11).
  • Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (2022, March 28).
  • Li, S. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters.
  • Grignard Reaction. (n.d.).
  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - YouTube. (2020, November 11).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Chemistry – A European Journal.
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. (n.d.).
  • Grignard reagent - Wikipedia. (n.d.).
  • Metal–halogen exchange - Wikipedia. (n.d.).
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13).
  • Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. | Request PDF - ResearchGate. (2025, August 7).
  • lithium halogen exchange #1 revised. (n.d.).
  • Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes - Sci-Hub. (n.d.).
  • Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates - Benchchem. (n.d.).
  • Technical Support Center: Grignard Reagent Formation with (3-Bromo-2-methylpropyl)benzene - Benchchem. (n.d.).
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11).
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Substrate screening for benzylic CH acetoxylation by the PIDA/NaBr system. a - ResearchGate. (n.d.).
  • Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6).
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (2025, August 7).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - NIH. (n.d.).
  • Bromobenzene and diethyl ether are used in the formation of Grignard reagent. Draw the full... - Homework.Study.com. (n.d.).
  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16).
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. (n.d.).
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • Suzuki cross-coupling reaction - YouTube. (2020, February 13).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Grignar d Reaction of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Grignard reaction involving 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Grignard reaction involving 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of the corresponding Grignard reagent and its subsequent reactions. As Senior Application Scientists, we understand the nuances of complex organic transformations and have structured this resource to offer both practical solutions and the underlying scientific rationale.

Troubleshooting Guide

This section addresses specific problems that may arise during the Grignard reaction of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, providing potential causes and actionable solutions.

Issue 1: Failure of Reaction Initiation

Question: My Grignard reaction with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is not starting. What are the common reasons for this and how can I initiate the reaction?

Answer: Failure to initiate is one of the most frequent hurdles in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the aryl bromide.[1][2][3] Several other factors can also contribute to initiation failure.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings are coated with a layer of magnesium oxide (MgO) that inhibits the reaction.[1][2][3]Activate the magnesium. This is the most critical step. Several methods can be employed: • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][4][5] The disappearance of the iodine's brown color or the evolution of ethylene gas from DBE are indicators of activation.[1][3] Diisobutylaluminum hydride (DIBAH) can also be used for activation at lower temperatures.[6][7] • Mechanical Activation: In a dry, inert atmosphere, crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[4][8] Vigorous stirring can also be effective.[4]
Presence of Moisture Grignard reagents are highly sensitive to water.[8][9] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.Ensure strictly anhydrous conditions.Glassware: Flame-dry all glassware under vacuum or oven-dry it overnight and cool under an inert atmosphere (argon or nitrogen).[9] • Solvents: Use anhydrous solvents like diethyl ether or tetrahydrofuran (THF), preferably freshly distilled from a suitable drying agent.[2][9]
Purity of Reagents Impurities in the 1-Bromo-4-methoxy-2-(methoxymethyl)benzene or the solvent can inhibit the reaction.Use freshly purified starting materials. The aryl bromide can be purified by distillation or column chromatography.
Low Initial Concentration A low concentration of the aryl halide at the magnesium surface may not be sufficient to initiate the reaction.Add a small portion (about 10%) of the total aryl bromide to the magnesium suspension first. Gentle warming with a heat gun or in a water bath can help to start the reaction. Once initiated (indicated by bubbling, cloudiness, or an exotherm), add the remaining aryl bromide solution dropwise.[9][10]

Experimental Workflow: Magnesium Activation and Reaction Initiation

G cluster_prep Preparation cluster_activation Activation (Choose One) cluster_initiation Initiation cluster_propagation Propagation A Flame-dry glassware under inert gas (Ar/N2) B Add Mg turnings to the flask A->B C1 Add I2 crystal B->C1 Activate Mg C2 Add 1,2-dibromoethane B->C2 Activate Mg C3 Mechanically crush Mg B->C3 Activate Mg D Add small aliquot of aryl bromide solution C1->D C2->D C3->D E Gentle warming if necessary D->E F Observe for exotherm, bubbling, or cloudiness E->F G Slowly add remaining aryl bromide solution F->G Initiation Successful H Maintain gentle reflux G->H

Caption: Workflow for Magnesium Activation and Grignard Reaction Initiation.

Issue 2: Low Yield of the Desired Product

Question: My reaction is working, but I am getting a low yield of the product after reacting my Grignard reagent with an electrophile. What could be the cause?

Answer: Low yields can be attributed to several factors, including incomplete formation of the Grignard reagent, side reactions, or issues during the reaction with the electrophile.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Wurtz-Type Coupling The newly formed Grignard reagent can react with the starting aryl bromide to form a homocoupled biaryl byproduct.[11] This is more prevalent at higher concentrations of the aryl bromide.Slow, controlled addition: Add the solution of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the Wurtz coupling side reaction.[9][11]
Reaction with Solvent While generally stable in ether and THF, prolonged heating can lead to the Grignard reagent reacting with the solvent, especially THF.Avoid excessive heating or prolonged reaction times. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
Presence of the Methoxymethyl (MOM) Ether The methoxymethyl ether group is generally stable under Grignard conditions. However, highly reactive Grignard reagents or prolonged reaction times at elevated temperatures could potentially lead to cleavage or side reactions. Highly reactive magnesium, sometimes referred to as Rieke Magnesium, has been shown to react with ethers under certain conditions.[12]Use the mildest effective reaction conditions. Prepare the Grignard reagent at room temperature or slightly above and use it promptly.
Reaction with the Electrophile Grignard reagents are strong bases and can deprotonate acidic protons on the electrophile instead of undergoing nucleophilic addition.[3] For example, with ketones that have α-hydrogens, enolization can compete with addition.Add the Grignard reagent solution slowly to the electrophile at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Incomplete Reaction The reaction between the Grignard reagent and the electrophile may not have gone to completion.Allow for sufficient reaction time and consider gentle warming to room temperature after the initial low-temperature addition to ensure the reaction is complete. Monitor by TLC or GC.
Issue 3: Formation of a Black or Dark Brown Reaction Mixture

Question: My reaction mixture turned cloudy and then black. Is this normal?

Answer: A cloudy or grayish appearance is a positive sign that the Grignard reagent is forming.[13] However, a black color often indicates decomposition of the Grignard reagent, which can be caused by overheating or the presence of impurities.[13][14] It is important to control the reaction's exotherm by carefully managing the rate of addition of the aryl bromide.[13]

Frequently Asked Questions (FAQs)

Q1: Which solvent is better for this reaction, diethyl ether or THF?

A1: Both are suitable solvents for Grignard reactions.[2] THF is a stronger Lewis base and can better solvate and stabilize the Grignard reagent.[14] This can sometimes facilitate the reaction of less reactive halides. However, diethyl ether has a lower boiling point (35 °C vs. 66 °C for THF), which can make it easier to control the reaction temperature. For aryl bromides, THF is often preferred.[14] 2-Methyltetrahydrofuran (MTHF) is a greener alternative to THF and can sometimes lead to improved yields and easier work-up.[15]

Q2: How do I know if my Grignard reagent has formed and what is its concentration?

A2: Visual cues for formation include the disappearance of the magnesium turnings, a cloudy gray/brown appearance of the solution, and a noticeable exotherm during the addition of the aryl bromide.[1] To determine the concentration, you can perform a titration. A common method is to take a small aliquot of the Grignard solution, quench it with an excess of a known concentration of iodine in THF, and then back-titrate the remaining iodine with a standard solution of sodium thiosulfate.

Q3: Can the methoxymethyl group on the benzene ring interfere with the Grignard reaction?

A3: The methoxymethyl (MOM) ether is generally a robust protecting group and is expected to be stable under the conditions used for Grignard reagent formation.[16] However, it is an ether, and there is a possibility of it acting as a chelating agent to the magnesium surface, which could influence the reactivity of the aryl bromide. In most standard Grignard preparations, it should not pose a significant issue.

Q4: What are some common electrophiles that can be used with the Grignard reagent of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene?

A4: This Grignard reagent is a strong nucleophile and will react with a wide range of electrophiles.[17] Common examples include:

  • Aldehydes and ketones to form secondary and tertiary alcohols, respectively.[18][19]

  • Esters and acid chlorides to form tertiary alcohols after the addition of two equivalents of the Grignard reagent.[17][20]

  • Carbon dioxide (CO₂) to form a carboxylic acid after an acidic workup.[17][20]

  • Epoxides to form alcohols.[17][20]

Workflow for Reaction with an Electrophile (e.g., a Ketone)

G cluster_prep Preparation cluster_addition Addition cluster_workup Work-up A Prepare Grignard reagent solution D Slowly add Grignard reagent to ketone solution A->D B Dissolve ketone in anhydrous ether/THF C Cool ketone solution to 0 °C B->C C->D E Maintain temperature at 0 °C D->E F Stir for specified time E->F G Quench with saturated NH4Cl (aq) F->G Reaction Complete H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for the reaction of a Grignard reagent with a ketone.

References

  • Brynolf, A., Johansson, F., & Kjellgren, J. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 10(5), 948-951. [Link]

  • Johansson, F. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]

  • Pawar, S. S., & Ilay, K. J. (2015). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. [Link]

  • Reddit User. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). 25. The Grignard Reaction. University of Colorado Boulder. [Link]

  • Reddit User. (2022). Which method is the best to conduct the Grignard reaction? Reddit. [Link]

  • Grignard, V. (1912). The Use of Organomagnesium Compounds in Preparative Organic Chemistry. Nobel Lecture. [Link]

  • Various Authors. (2025). Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE FROM ALLYLMAGNESIUM BROMIDE AND 1-BROMO-3-CHLOROPROPANE. Organic Syntheses. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chegg. (2017). Solved I have recovered 2.362 grams of 4-methoxybenzoate. Chegg.com. [Link]

  • Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, R. D., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • University of California, Irvine. (n.d.). 6. Grignard Reaction. UCI Web Pages. [Link]

  • Ho, D. M., & Moss, R. A. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. ACS Omega, 4(5), 8999-9008. [Link]

  • Nakajima, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1894. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support center for the synthesis and optimization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this specific reaction.

Introduction

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a key building block in the synthesis of various complex organic molecules. Its preparation, while conceptually straightforward, can present several challenges ranging from regioselectivity to control of side reactions. This guide will focus on the most plausible and controllable synthetic routes, offering solutions to common problems encountered during the reaction.

Proposed Synthetic Workflow

The most robust and regioselective approach to synthesizing 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is through the directed ortho-lithiation of 4-bromoanisole, followed by quenching with a suitable methoxymethylating agent. An alternative, though potentially more challenging route, involves the benzylic functionalization of 1-bromo-4-methoxy-2-methylbenzene. This guide will primarily focus on the optimization of the ortho-lithiation pathway due to its superior control.

cluster_0 Ortho-Lithiation Pathway Start 4-Bromoanisole Step1 Directed Ortho-Lithiation (n-BuLi or s-BuLi, THF, -78 °C) Start->Step1 Intermediate 2-Lithio-4-bromoanisole Step1->Intermediate Step2 Quenching with Chloromethyl Methyl Ether (MOM-Cl) Intermediate->Step2 Product 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Step2->Product

Caption: Proposed synthetic workflow via directed ortho-lithiation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene via the ortho-lithiation pathway.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors. Let's break down the possibilities:

  • Inefficient Lithiation: The deprotonation of 4-bromoanisole at the ortho position is a critical step.

    • Solution: Ensure your reaction is performed under strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Traces of water will quench the organolithium reagent. Use freshly titrated n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). s-BuLi is more basic and can sometimes improve lithiation efficiency. The reaction temperature should be maintained at -78 °C (dry ice/acetone bath) to prevent side reactions.

  • Degradation of the Organolithium Intermediate: The ortho-lithiated species can be unstable at higher temperatures.

    • Solution: Do not allow the reaction to warm above -78 °C before quenching.

  • Ineffective Quenching: The electrophile, chloromethyl methyl ether (MOM-Cl), must be pure.

    • Solution: Use freshly distilled or a high-purity grade of MOM-Cl.[1] Impurities can neutralize the organolithium intermediate. CAUTION: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2]

  • Side Reactions: Competing side reactions can consume your starting material or intermediate.

    • Solution: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of ortho-lithiation and deaggregate the organolithium reagent, potentially improving yields.[3]

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes decomposition of the lithiated intermediate.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are necessary to solvate the lithium cation.
Organolithium Reagent n-BuLi or s-BuLi (1.1-1.3 eq.)Ensure complete deprotonation.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching by atmospheric moisture and oxygen.

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

A2: Impurity profiles can provide valuable clues about what's going wrong in your reaction.

  • Starting Material Recovery: A large amount of unreacted 4-bromoanisole suggests incomplete lithiation.

    • Troubleshooting: See Q1 for improving lithiation efficiency. Consider a longer reaction time for the lithiation step (e.g., 1-2 hours) before adding the electrophile.

  • Formation of 4-Bromo-2-butyl-anisole: This impurity arises from the reaction of the lithiated intermediate with n-BuLi (if used as the base).

    • Troubleshooting: This is less common but can occur. Using a different organolithium reagent like s-BuLi or t-BuLi might mitigate this.

  • Formation of Benzylic Bromination Products (Alternative Route): If you are attempting a benzylic bromination of 1-bromo-4-methoxy-2-methylbenzene using N-bromosuccinimide (NBS), you may see dibrominated or even tribrominated side products.[4]

    • Troubleshooting: This reaction is notoriously difficult to control.[4] Use a minimal amount of NBS (1.0-1.1 equivalents) and a radical initiator like AIBN or benzoyl peroxide. The reaction should be run in a non-polar solvent like carbon tetrachloride or cyclohexane. Photochemical initiation at low temperatures can sometimes offer better selectivity.[5]

Start Problem: Impurity Formation Impurity1 Unreacted Starting Material Start->Impurity1 Impurity2 Dibrominated Product (Benzylic Bromination Route) Start->Impurity2 Impurity3 Other Side Products Start->Impurity3 Solution1 Increase lithiation efficiency: - Check reagent quality - Longer reaction time - Add TMEDA Impurity1->Solution1 Solution2 Optimize bromination conditions: - Control NBS stoichiometry - Use photochemical initiation - Low temperature Impurity2->Solution2 Solution3 Purification: - Column chromatography - Recrystallization Impurity3->Solution3

Caption: Troubleshooting impurity formation.

Q3: The reaction is stalling and does not go to completion. What should I do?

A3: A stalled reaction often points to a reagent or condition issue.

  • Reagent Activity: The activity of the organolithium reagent is paramount.

    • Solution: Titrate your organolithium reagent immediately before use to determine its exact concentration. Old bottles of organolithiums are notoriously unreliable.

  • Temperature Control: While low temperatures are crucial, if the reaction mixture freezes, it can hinder proper mixing and reaction kinetics.

    • Solution: Ensure efficient stirring throughout the reaction. If using a solvent that freezes at -78 °C, consider a co-solvent or an alternative solvent with a lower freezing point.

  • Purity of Starting Material: Impurities in the 4-bromoanisole can interfere with the lithiation.

    • Solution: Purify the starting material by distillation or column chromatography if its purity is questionable.

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent instead of an organolithium for this reaction?

A1: While Grignard reagents are excellent nucleophiles, they are generally not strong enough bases to efficiently deprotonate an aromatic C-H bond in a directed ortho-metallation fashion.[6] An organolithium reagent is required for this transformation.

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. You can quench a small aliquot of the reaction mixture with water, extract with an organic solvent (e.g., ethyl acetate), and spot it on a TLC plate against your starting material. The product should have a different Rf value. For more quantitative analysis, GC-MS can be used on a worked-up aliquot.

Q3: What are the key safety precautions for this reaction?

A3:

  • Organolithium reagents are pyrophoric and will ignite on contact with air or moisture. They should be handled under an inert atmosphere using proper syringe techniques.

  • Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.[2] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • The reaction should be quenched carefully at low temperatures by slowly adding a proton source like saturated aqueous ammonium chloride.

Q4: How should I purify the final product?

A4: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The exact eluent system should be determined by TLC analysis.

Experimental Protocol: Directed ortho-Lithiation of 4-Bromoanisole

This protocol is a starting point for optimization.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of 4-bromoanisole).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 4-bromoanisole (1.0 eq.) to the cooled solvent.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of chloromethyl methyl ether (1.2 eq.) in anhydrous THF.

  • Add the solution of chloromethyl methyl ether dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • 001CHEMICAL. CAS No. 166386-61-4, 1-Bromo-4-(methoxymethyl)-2-methylbenzene. [Link]

  • ResearchGate. Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

  • Boron Molecular. 1-bromo-4-(methoxymethyl)benzene. [Link]

  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Wikipedia. 4-Bromoanisole. [Link]

  • ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. [Link]

  • ResearchGate. 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support center for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments. Our focus is on anticipating and resolving issues related to the stability and degradation of this compound.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your experiments with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, with a focus on identifying degradation as a root cause.

Issue 1: Incomplete or Failed Suzuki-Miyaura Coupling Reaction

Observation: You are performing a Suzuki-Miyaura cross-coupling reaction with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and a boronic acid, but you observe low yields of the desired product, multiple unexpected byproducts, or recovery of the starting material.

Potential Causes and Solutions:

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions, leading to its conversion back to the corresponding arene.

    • Solution: Ensure your base is not excessively strong or that the reaction temperature is not too high. Consider using a milder base like potassium carbonate or cesium carbonate.[1] Running the reaction under anhydrous conditions, if compatible with your system, can also mitigate this issue.

  • Homocoupling of the Boronic Acid: The formation of a biaryl product from the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen.

    • Solution: Thoroughly degas your solvents and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[2] Ensure your palladium catalyst is from a reliable source and has not been exposed to air for extended periods.

  • Dehalogenation of the Starting Material: You may observe the formation of 1-methoxy-3-(methoxymethyl)benzene, where the bromine atom has been replaced by a hydrogen.

    • Solution: This can occur if there is a source of hydride in the reaction. Ensure your solvents are anhydrous and that the base is not promoting a side reaction. Some phosphine ligands can also facilitate this process.[2] Consider screening different ligands to minimize this side product.

  • Degradation of the MOM Ether: If your reaction conditions are acidic, you may be cleaving the methoxymethyl (MOM) ether, leading to the formation of 2-bromo-5-methoxybenzyl alcohol.

    • Solution: The Suzuki-Miyaura coupling is typically run under basic conditions, which should not affect the MOM ether. However, if any acidic additives are present or if the workup involves a strong acid wash, this could be a problem. Use a mild acid like saturated ammonium chloride for the workup if an acid wash is necessary. The MOM ether is generally stable in a pH range of 4-12.[3]

Experimental Workflow for Troubleshooting a Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Analysis Start Low Yield in Suzuki Coupling Reagents Check Purity of Starting Materials: - 1-Bromo-4-methoxy-2-(methoxymethyl)benzene - Boronic Acid - Palladium Catalyst & Ligand - Base Start->Reagents Degassing Verify Degassing Procedure: - Freeze-Pump-Thaw (3x) - Inert Atmosphere (Ar/N2) Reagents->Degassing Screen_Base Screen Bases: - K2CO3, Cs2CO3, K3PO4 Degassing->Screen_Base Screen_Ligand Screen Ligands: - SPhos, XPhos, PPh3 Screen_Base->Screen_Ligand Screen_Solvent Screen Solvents: - Toluene/Water, Dioxane/Water, 2-MeTHF Screen_Ligand->Screen_Solvent Temp_Control Optimize Temperature: - Start at a lower temperature (e.g., 80°C) Screen_Solvent->Temp_Control LCMS_Analysis Analyze Crude Reaction Mixture by LC-MS: - Look for masses corresponding to:  - Debrominated starting material  - Homocoupled boronic acid  - Cleaved MOM ether product Temp_Control->LCMS_Analysis Optimized_Reaction Optimized Reaction Conditions LCMS_Analysis->Optimized_Reaction

Caption: Troubleshooting workflow for a problematic Suzuki-Miyaura coupling.

Issue 2: Unexpected Impurities After Column Chromatography

Observation: After purification by silica gel column chromatography, you observe new, unexpected spots on your TLC or peaks in your analytical data that were not present in the crude reaction mixture.

Potential Causes and Solutions:

  • On-Column Degradation of the MOM Ether: Silica gel is slightly acidic and can cause the cleavage of the MOM ether during purification.[3]

    • Solution: Neutralize your silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

  • Solvent-Induced Degradation: If you are using acidic solvents or additives in your eluent, this can also lead to the cleavage of the MOM ether.

    • Solution: Avoid using acidic additives in your eluent. If you need to improve peak shape, consider using a small amount of a neutral or basic modifier.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] Room temperature storage is generally acceptable.[4] Avoid exposure to strong acids, bases, and oxidizing agents.

Q2: How stable is the methoxymethyl (MOM) ether protecting group?

A2: The MOM ether is stable under a wide range of conditions, including neutral to basic aqueous media (pH 4-12), strong bases, and many nucleophilic and reducing agents.[3] However, it is labile to acidic conditions. Strong acids (pH < 1) will rapidly cleave the MOM ether.[3] Even milder acidic conditions, such as those encountered with silica gel, can cause slow degradation.

Q3: Can the aromatic bromine atom be displaced or cleaved under certain conditions?

A3: Yes. The carbon-bromine bond can be cleaved under certain conditions:

  • Photodegradation: Exposure to UV light can induce cleavage of the C-Br bond, leading to debromination.[6][7][8] It is advisable to protect reactions from direct, strong light.

  • Reductive Dehalogenation: In the presence of certain catalysts (e.g., copper, palladium) and a hydrogen source, the bromine can be replaced by a hydrogen atom.[9][10] This is a known side reaction in some cross-coupling reactions.[2]

Q4: What are the expected degradation products I should look for?

A4: The primary degradation products to monitor for are:

  • 2-Bromo-5-methoxybenzyl alcohol: Resulting from the cleavage of the MOM ether.

  • 1-Methoxy-3-(methoxymethyl)benzene: Resulting from the debromination of the starting material.

A less common, but possible, degradation product under harsh acidic conditions could be 4-bromo-2-(hydroxymethyl)phenol, resulting from the cleavage of both the MOM ether and the methoxy group on the aromatic ring.

Potential Degradation Pathways of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene:

G cluster_0 Degradation Pathways Start 1-Bromo-4-methoxy-2-(methoxymethyl)benzene MOM_Cleavage 2-Bromo-5-methoxybenzyl alcohol Start->MOM_Cleavage Acidic Conditions (e.g., HCl, Silica Gel) Debromination 1-Methoxy-3-(methoxymethyl)benzene Start->Debromination Reductive Conditions / UV Light (e.g., Pd/C, H2 or hv) Double_Cleavage 4-Bromo-2-(hydroxymethyl)phenol MOM_Cleavage->Double_Cleavage Harsh Acidic Conditions (e.g., HBr)

Caption: Potential degradation pathways for the title compound.

Quantitative Data Summary

ParameterConditionStability/OutcomeReference
pH Stability of MOM Ether pH 4-12Stable[3]
pH < 1 (strong acid)Labile (cleavage)[3]
Storage Temperature Room TemperatureStable[4]
Storage Conditions Sealed, dry, dark placeRecommended for long-term stability[4][5]
Chromatography Standard Silica GelPotential for MOM ether cleavage[3]
Neutralized Silica GelMitigates MOM ether cleavageN/A

Protocol: Monitoring for Degradation During a Suzuki-Miyaura Coupling

This protocol provides a method for monitoring the stability of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene during a typical Suzuki-Miyaura reaction.

Materials:

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • Arylboronic acid

  • Pd(PPh₃)₄

  • 2M Aqueous Na₂CO₃ solution

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous MgSO₄

  • TLC plates (silica gel)

  • LC-MS system

Procedure:

  • Reaction Setup: a. To a round-bottom flask, add 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). b. Seal the flask with a septum and purge with argon for 15 minutes. c. Add degassed toluene (5 mL per mmol of starting material) and degassed 2M Na₂CO₃ solution (2.5 mL per mmol of starting material) via syringe. d. Heat the reaction mixture to 90°C with vigorous stirring under an argon atmosphere.

  • Reaction Monitoring: a. After 1 hour, and then at subsequent time points, withdraw a small aliquot of the reaction mixture using a syringe. b. Quench the aliquot with water and extract with ethyl acetate. c. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). d. Analyze a diluted sample of the organic layer by LC-MS.

  • Data Analysis: a. TLC Analysis: Look for the disappearance of the starting material spot and the appearance of the product spot. Note any new, unexpected spots. b. LC-MS Analysis: i. Identify the mass-to-charge ratio (m/z) for the starting material, the expected product, and potential degradation products. ii. Monitor for the presence of ions corresponding to 2-bromo-5-methoxybenzyl alcohol and 1-methoxy-3-(methoxymethyl)benzene. iii. Quantify the relative peak areas to assess the extent of any degradation.

  • Workup: a. Cool the reaction to room temperature. b. Dilute with water and extract with ethyl acetate (3x). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on neutralized silica gel.

References

  • Reddy, S., Rao, R., Kumar, U. S., & Rao, J. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(43), 8173-8175.
  • Grokipedia. (n.d.). Methoxymethyl ether.
  • Semantic Scholar. (2003). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
  • Kim, Y.-H., & Engesser, K.-H. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. Applied and Environmental Microbiology, 70(7), 4398–4401.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • ACS Omega. (2019).
  • National Center for Biotechnology Information. (2019).
  • MDPI. (2021).
  • ChemBK. (2024). 1-Bromo-4-methoxy-2-methylbenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-4-methylbenzene.
  • E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • ResearchGate. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • AOBChem USA. (n.d.). 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.
  • PubChem. (2025). 1-Bromo-4-methoxy-2-methylbenzene.
  • MDPI. (2021).
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Oakwood Chemical. (n.d.). 1-Bromo-4-(methoxymethyl)benzene.
  • BLD Pharm. (n.d.). 1-Bromo-4-methoxy-2-nitrobenzene.
  • National Center for Biotechnology Information. (2012).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Echemi. (n.d.).
  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • Sigma-Aldrich. (n.d.). 1-bromo-4-methoxy-2-nitrobenzene.
  • ResearchGate. (n.d.). Optimization for Suzuki-Miyaura coupling of 2-bromoanisole with phenylboronic acid.
  • PubChem. (2025). 4-Bromo-1-methoxy-2-methylbenzene.

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) concerning the puri...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) concerning the purification of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No: 94527-39-6).[1] This document provides practical, field-proven insights to overcome common challenges encountered during the isolation and purification of this substituted aromatic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, providing step-by-step guidance to resolve them.

Problem 1: Co-eluting Impurities in Column Chromatography

Symptom: Fractions collected from column chromatography show the presence of the desired product along with one or more impurities of very similar Rf values when analyzed by Thin Layer Chromatography (TLC).

Causality: The polarity of the eluent system may not be optimal to resolve the target compound from structurally similar impurities, which are common in related syntheses.[2] For instance, starting materials or byproducts from incomplete reactions may have polarities close to the product.

Troubleshooting Protocol:

  • Eluent System Optimization:

    • Systematic TLC Analysis: Conduct a thorough TLC analysis using a range of solvent systems with varying polarities. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane mixture.

    • Aim for an Rf of 0.2-0.3: Adjust the solvent ratio to achieve an Rf value for the target compound in the range of 0.2 to 0.3, as this typically provides the best separation.[3]

    • Utilize Different Solvent Polarities: If simple binary mixtures fail, consider introducing a third solvent with a different polarity to alter the selectivity of the separation.

  • Stationary Phase Modification:

    • Consider Alumina: If the compound is suspected to be sensitive to the acidic nature of silica gel, consider using neutral or basic alumina as the stationary phase.

    • Deactivate Silica Gel: Alternatively, the silica gel can be deactivated by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent.[3]

  • Employ High-Performance Liquid Chromatography (HPLC):

    • For challenging separations, reverse-phase HPLC can offer superior resolution. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, possibly with a formic acid modifier for Mass Spectrometry (MS) compatibility.[4]

Problem 2: Product Decomposition on Silica Gel

Symptom: Streaking on the TLC plate, the appearance of new, lower Rf spots after running a column, and a lower than expected yield of the purified product.

Causality: The methoxymethyl ether functional group can be labile under acidic conditions. The inherent acidity of standard silica gel can catalyze the hydrolysis of the methoxymethyl ether to the corresponding alcohol and other byproducts.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase:

    • Triethylamine Wash: Before packing the column, wash the silica gel with a solution of the eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use Pre-treated Silica: Commercially available deactivated or end-capped silica gel can also be used.

  • Minimize Contact Time:

    • Flash Chromatography: Employ flash column chromatography rather than gravity chromatography to reduce the residence time of the compound on the stationary phase.

    • Prompt Elution: Do not let the compound sit on the column for an extended period.

  • Alternative Purification Techniques:

    • Preparative TLC: For small-scale purifications, preparative TLC on a neutralized plate can be an effective alternative.

    • Recrystallization: If a suitable solvent is found, recrystallization is a non-chromatographic method that avoids contact with silica gel.

Problem 3: Difficulty in Achieving High Purity by Recrystallization

Symptom: The compound oils out of solution, or the resulting crystals show minimal improvement in purity as determined by analytical methods.

Causality: The presence of the flexible methoxymethyl group may inhibit the formation of a well-ordered crystal lattice. Additionally, the selection of an inappropriate solvent system can lead to co-crystallization of impurities or the product oiling out.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Ideal Solvent Properties: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

    • Test a Range of Solvents: Experiment with a variety of solvents of differing polarities, such as ethanol, methanol, isopropanol, hexane, toluene, or mixtures like ethanol/water.

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Utilize a Solvent/Anti-Solvent System:

    • Dissolve the compound in a good solvent at room temperature.

    • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Problem 4: Thermal Instability During Solvent Evaporation

Symptom: The purified product appears discolored (e.g., yellow or brown) after removal of the solvent under reduced pressure, and analytical data indicates the presence of degradation products.

Causality: Although the core structure is relatively stable, prolonged exposure to elevated temperatures, especially in the presence of trace impurities, can lead to decomposition.

Troubleshooting Protocol:

  • Use Low-Temperature Evaporation:

    • Rotary Evaporation: When using a rotary evaporator, keep the water bath temperature as low as possible (e.g., 30-40 °C) to gently remove the solvent.

    • High Vacuum: Utilize a high-vacuum pump to remove high-boiling solvents at lower temperatures.

  • Inert Atmosphere:

    • If the compound is sensitive to oxidation at elevated temperatures, introduce an inert gas like nitrogen or argon into the rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 1-Bromo-4-methoxy-2-(methoxymethyl)benzene? A1: While specific data for this compound is not widely published, analogous substituted bromobenzenes are often colorless to pale yellow oils or low-melting solids.[2][5]

Q2: Which analytical techniques are recommended to confirm the identity and purity of the final product? A2: A combination of techniques is recommended:

  • 1H and 13C NMR: To confirm the chemical structure and identify any organic impurities.

  • GC-MS: To determine the purity and confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern for the bromine atom.[6][7][8]

  • FTIR: To confirm the presence of key functional groups, such as C-O ether linkages and the aromatic ring.[6]

Q3: What are the typical storage conditions for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene? A3: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, and refrigerated under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I effectively monitor the progress of a reaction synthesizing this compound? A4: Thin Layer Chromatography (TLC) is a rapid and effective method. A more quantitative assessment can be achieved using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[9]

Experimental Protocols

Flash Column Chromatography

This protocol outlines a general procedure for the purification of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene using flash column chromatography.

Materials:

  • Crude 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare an appropriate eluent system (e.g., 95:5 hexane:ethyl acetate) as determined by prior TLC analysis. If needed, add 1% triethylamine to the eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.

Recrystallization

This protocol provides a general method for the purification of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene by recrystallization.

Materials:

  • Crude 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

  • Screened recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratch the inner wall of the flask or add a seed crystal.

  • Cooling: Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Expected Analytical Data for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Analysis Expected Data
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
1H NMR (CDCl3) Peaks corresponding to aromatic protons, methoxy protons, methoxymethyl protons, and benzylic protons. Chemical shifts will be influenced by the substitution pattern.
13C NMR (CDCl3) Peaks for aromatic carbons (one bonded to bromine, others to hydrogen or substituents), methoxy carbon, methoxymethyl carbon, and benzylic carbon.
Mass Spec (GC-MS) Molecular ion peaks at m/z 230 and 232 in an approximate 1:1 ratio, characteristic of a single bromine atom.
FTIR (neat) Absorbance bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong C-O stretching (ether).

Note: The exact chemical shifts and peak multiplicities in NMR spectra will depend on the specific isomer and the solvent used.

Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common purification challenges.

Purification_Troubleshooting start Crude Product purification_choice Select Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Liquid/Oil recrystallization Recrystallization purification_choice->recrystallization Solid analysis Analyze Purity (TLC, GC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity > 98% co_elution Impurity Co-elution? analysis->co_elution Purity < 98% (from Column) cryst_fail Recrystallization Fails? analysis->cryst_fail Purity < 98% (from Recrystallization) optimize_eluent Optimize Eluent System co_elution->optimize_eluent Yes decomposition Decomposition on Column? co_elution->decomposition No optimize_eluent->column_chrom change_stationary_phase Change Stationary Phase optimize_eluent->change_stationary_phase change_stationary_phase->column_chrom decomposition->column_chrom No neutralize_silica Neutralize Silica decomposition->neutralize_silica Yes neutralize_silica->column_chrom cryst_fail->pure_product No, try another method screen_solvents Screen Solvents cryst_fail->screen_solvents Yes screen_solvents->recrystallization control_cooling Control Cooling Rate screen_solvents->control_cooling control_cooling->recrystallization

Caption: A decision-making workflow for troubleshooting purification issues.

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant synthesis. Available from: [Link]

  • SIELC Technologies. Benzene, 1-bromo-4-methoxy-. Available from: [Link]

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. Available from: [Link]

  • SpectraBase. 1-Bromo-4-methoxy-2-methylbenzene - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy-. National Institute of Standards and Technology. Available from: [Link]

  • ChemBK. 1-Bromo-4-methoxy-2-methylbenzene. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • 001CHEMICAL. 1-Bromo-4-(methoxymethyl)-2-methylbenzene. Available from: [Link]

  • Boron Molecular. 1-bromo-4-(methoxymethyl)benzene. Available from: [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy- Mass spectrum (electron ionization). Available from: [Link]

  • Gsrs. 1-BROMO-4-METHOXY-2-METHYLBENZENE. Available from: [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. 1-Bromo-4-chloro-2,5-dimethoxybenzene. Available from: [Link]

  • SIELC Technologies. Benzene, 1-bromo-4-ethoxy-2-methyl-. Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy- IR Spectrum. Available from: [Link]

  • ResearchGate. Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Available from: [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Troubleshooting

Technical Support Center: A Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Welcome to the technical support center for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective handling, storage, and application of this compound in your experiments.

Core Compound Properties and Safety

Before initiating any experiment, a thorough understanding of the compound's properties and associated hazards is paramount.

Table 1: Physicochemical Properties of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

PropertyValueSource
CAS Number 94527-39-6[1]
Molecular Formula C₉H₁₁BrO₂[2]
Molecular Weight 231.09 g/mol [2]

GHS Hazard Classification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictograms:

Frequently Asked Questions: Safety and Handling

Q: What are the immediate first aid measures in case of exposure?

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Q: What personal protective equipment (PPE) should be worn when handling this compound?

  • Eye/face protection: Use safety glasses with side-shields conforming to EN166.[3]

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

  • Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Q: How should I store this compound?

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

Q: What are the proper disposal methods for this compound?

Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[2]

Troubleshooting Guide for Common Synthetic Applications

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a valuable building block, particularly in cross-coupling and organometallic reactions. The presence of both a reactive aryl bromide and a potentially labile methoxymethyl (MOM) ether protecting group requires careful consideration of reaction conditions.

Suzuki-Miyaura Coupling

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Reactants 1-Bromo-4-methoxy-2-(methoxymethyl)benzene Arylboronic acid/ester D Reaction Inert atmosphere Heat (e.g., 80-100 °C) A->D B Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) B->D C Solvent Toluene/H₂O, Dioxane/H₂O C->D E Work-up & Purification Aqueous extraction Column chromatography D->E G Potential Issue: Low Yield D->G H Potential Issue: MOM-group cleavage D->H F Product Coupled biaryl E->F

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Q: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the possible causes and solutions?

  • Cause 1: Inactive Catalyst. The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.

  • Cause 2: Inefficient Base. The choice of base is crucial and can depend on the specific boronic acid used.

    • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For sensitive substrates, a milder base may be required.

  • Cause 3: Poor Solvent Quality. The presence of oxygen or water in the solvent can deactivate the catalyst.

    • Solution: Ensure solvents are thoroughly degassed before use. Use anhydrous solvents where appropriate.

Q: I am observing cleavage of the methoxymethyl (MOM) protecting group during my Suzuki coupling. How can I prevent this?

  • Cause: The MOM group is an acetal and is susceptible to cleavage under acidic conditions.[5] Some palladium catalysts or boronic acids can generate acidic species in the reaction mixture.

    • Solution 1: Choice of Base. Use a non-acidic base like potassium fluoride (KF) which can activate the boronic acid without creating an acidic environment.[6]

    • Solution 2: Reaction Temperature. Lowering the reaction temperature may help to preserve the MOM group, though this may also slow down the desired coupling reaction. A balance must be found through optimization.

    • Solution 3: Catalyst Selection. Some palladium catalysts have higher Lewis acidity. Consider using a more electron-rich ligand on the palladium to reduce its Lewis acidity.

Grignard Reagent Formation and Subsequent Reactions

Diagram 2: Grignard Reagent Formation and Quenching

Grignard_Workflow cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Aqueous Work-up A 1-Bromo-4-methoxy-2-(methoxymethyl)benzene B Mg turnings Anhydrous Ether/THF A->B C Grignard Reagent B->C I Troubleshooting: Failure to initiate B->I D Electrophile (e.g., Aldehyde, Ketone, CO₂) C->D E Addition Reaction D->E F Intermediate Alkoxide E->F J Troubleshooting: MOM-group incompatibility E->J G Aqueous Acid (e.g., NH₄Cl, dilute HCl) F->G H Final Product G->H

Caption: General workflow for Grignard reagent formation and reaction.

Q: I am having trouble initiating the Grignard reaction. What should I do?

  • Cause 1: Inactive Magnesium Surface. Magnesium turnings can have a passivating oxide layer.

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[7]

  • Cause 2: Presence of Water. Grignard reagents are extremely sensitive to protic sources, including atmospheric moisture.[8]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Cause 3: Impure Starting Material. Impurities in the aryl bromide can inhibit the reaction.

    • Solution: Purify the 1-Bromo-4-methoxy-2-(methoxymethyl)benzene before use, for example, by column chromatography or distillation.

Q: Is the MOM group stable under Grignard conditions?

The MOM group is generally stable to the basic conditions of Grignard reagent formation and reaction with many electrophiles.[9] However, caution is advised with certain electrophiles and during the work-up.

  • Potential Issue 1: Lewis Acidic Electrophiles. Some electrophiles, particularly those that are also Lewis acids, could potentially coordinate to the oxygens of the MOM group and facilitate its cleavage.

    • Solution: If MOM group cleavage is observed, consider using a different protecting group that is more robust to Lewis acids.

  • Potential Issue 2: Acidic Work-up. The standard aqueous acid work-up to protonate the intermediate alkoxide can cleave the MOM group.[5]

    • Solution: Use a milder work-up procedure, such as quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.

Lithium-Halogen Exchange

Q: I am attempting a lithium-halogen exchange followed by quenching with an electrophile, but I am getting a mixture of products.

  • Cause 1: Competing Deprotonation. The benzylic protons of the methoxymethyl group could potentially be deprotonated by the strong organolithium base, leading to undesired side reactions.

    • Solution 1: Choice of Organolithium Reagent. t-Butyllithium is a stronger base than n-butyllithium and may be more prone to causing deprotonation. Consider using n-butyllithium at a very low temperature (-78 °C).

    • Solution 2: Rapid Quenching. Add the electrophile quickly after the lithium-halogen exchange is complete to minimize the time the organolithium species is present in the reaction mixture.

  • Cause 2: Temperature Control. Lithium-halogen exchange is very fast, even at low temperatures.[10] However, allowing the reaction to warm up can lead to side reactions.

    • Solution: Maintain a low temperature (typically -78 °C) throughout the exchange and quenching steps.

  • Cause 3: Instability of the Organolithium Intermediate. The generated aryllithium species may not be stable over long periods, even at low temperatures.

    • Solution: Prepare and use the organolithium reagent in situ without isolation.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Grignard Reagent Formation and Reaction
  • Preparation: Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv.) in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • Reaction with Electrophile: After the addition is complete, cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equiv.) in the same anhydrous solvent dropwise.

  • Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

References

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Structural Elucidation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-depth comparison of analytical techniques for confirming the structure of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. In the absence of extensive published reference data for this specific molecule, we will employ a multi-technique approach, comparing expected data with that of structurally similar compounds. This guide emphasizes not just the 'how' but the 'why' behind the experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Challenge of Isomeric Differentiation

The target molecule, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, presents a classic challenge in structural organic chemistry: the precise determination of substituent positions on a benzene ring. Several isomers and related compounds could be potential synthetic byproducts or impurities, making a robust analytical strategy essential. This guide will focus on differentiating our target from key potential alternatives such as 1-Bromo-4-methoxy-2-methylbenzene and compounds with alternative ether functionalities.

Predicted Physicochemical Properties

A foundational step in the analysis is to predict the basic physicochemical properties of the target compound. These predictions, based on its structure, provide a baseline for experimental verification.

PropertyPredicted Value
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Exact Mass 229.9942 g/mol

A Multi-faceted Approach to Structural Confirmation

No single analytical technique can provide absolute structural confirmation. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is crucial. The following workflow illustrates the logical progression of analysis.

G cluster_synthesis Sample Preparation cluster_analysis Structural Analysis Sample Synthesized Compound (Purified) MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity & Regiochemistry Sample->NMR Data_Integration Data Integration & Final Structure Confirmation MS->Data_Integration IR->Data_Integration NMR->Data_Integration

Caption: A logical workflow for the comprehensive structural elucidation of a novel organic compound.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial verification step, confirming the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Expected Result: The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated exact mass of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (C9H11BrO2). A characteristic isotopic pattern for one bromine atom (approximately equal intensity for M and M+2 peaks) must be observed.

IonExpected m/z
[C9H11⁷⁹BrO2]⁺ ~230.0
[C9H11⁸¹BrO2]⁺ ~232.0

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy with an ATR accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Result: The IR spectrum will confirm the presence of an ether linkage and an aromatic ring, and the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000 Medium-WeakAromatic C-H stretch
2950-2850 MediumAliphatic C-H stretch (from -CH2- and -CH3)
1600-1450 StrongAromatic C=C skeletal vibrations
1250-1000 StrongC-O stretch (ether linkages)
~820 StrongC-H out-of-plane bend (indicative of 1,2,4-trisubstitution)

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for unambiguously determining the precise connectivity and regiochemistry of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Differentiation
~7.4 d1HH-3Doublet due to coupling with H-5.
~6.9 dd1HH-5Doublet of doublets due to coupling with H-3 and H-6.
~6.8 d1HH-6Doublet due to coupling with H-5.
~4.5 s2H-CH₂-O-Singlet, characteristic of a benzylic ether methylene group.
~3.8 s3HAr-O-CH₃Singlet, methoxy group on the aromatic ring.
~3.4 s3H-O-CH₃Singlet, methoxy group of the methoxymethyl substituent.

Comparison with Potential Isomers:

  • 1-Bromo-4-methoxy-2-methylbenzene: This isomer would show a singlet for a methyl group (~2.2-2.4 ppm) instead of the two distinct singlets for the methoxymethyl group (-CH₂-O-CH₃).

  • 1-Bromo-2-((methoxymethoxy)methyl)benzene: This compound would have a different chemical shift for the methylene protons and an additional methoxy group signal with a different chemical shift.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will indicate the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~159 C-4 (C-OCH₃)
~138 C-2 (C-CH₂OCH₃)
~133 C-6
~115 C-5
~114 C-1 (C-Br)
~112 C-3
~74 -CH₂-O-
~58 Ar-O-CH₃
~56 -O-CH₃
2D NMR for Unambiguous Confirmation
  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For our target, we expect to see a correlation between H-5 and both H-3 and H-6, confirming their positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. This will definitively link the proton signals to their corresponding carbon signals listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. We expect to see long-range correlations (over 2-3 bonds) between:

    • The protons of the benzylic -CH₂- group and the aromatic carbons C-1, C-2, and C-3.

    • The protons of the aromatic methoxy group and C-4.

    • The protons of the methoxymethyl's methyl group and the benzylic -CH₂- carbon.

The following diagram illustrates the expected key HMBC correlations that would confirm the connectivity of the substituents.

Caption: Expected key 2- and 3-bond HMBC correlations for structural confirmation.

Conclusion: A Self-Validating System

By systematically applying this multi-technique approach, researchers can build a self-validating case for the structure of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. The mass spectrometry data provides the correct molecular formula, the IR spectrum confirms the expected functional groups, and the comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, and HMBC) provides an unambiguous map of the atomic connectivity. This rigorous workflow ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, which is paramount in all fields of chemical research and development.

References

  • PubChem. (2025). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. (2025). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

  • NIST. (2021). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook, SRD 69. [Link][2][3][4]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

A Researcher's Guide to Alternatives for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in Synthesis

Introduction In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science, the strategic choice of building blocks is paramount. 1-Bromo-4-m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science, the strategic choice of building blocks is paramount. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a highly functionalized aryl halide valued for its specific substitution pattern. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the methoxy and methoxymethyl groups provide steric and electronic influence, and potential for further functionalization. The methoxymethyl (MOM) ether, in particular, can act as a protected hydroxymethyl group or as a Directed Metalation Group (DMG), facilitating regioselective ortho-lithiation.[1][2][3][4]

This guide provides an in-depth comparison of viable alternative reagents to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. We will explore how modulating the reactive handle—from altering the halogen to replacing it entirely with a boronic ester or a triflate—can offer significant advantages in reactivity, cost, and compatibility with sensitive substrates. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions in synthetic planning, optimizing routes for efficiency and yield.

The Benchmark: Understanding 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

The utility of this reagent is rooted in the reactivity of the C(sp²)-Br bond. This bond readily participates in the catalytic cycles of numerous palladium-catalyzed cross-coupling reactions, which are foundational for C-C and C-N bond formation.

Key Reactions Include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a biaryl linkage.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an aniline derivative.[5][6][7]

  • Negishi Coupling: Reaction with an organozinc reagent, often noted for its high functional group tolerance.[8][9][10][11][12]

  • Organolithium Chemistry: The bromine atom can be exchanged with lithium (e.g., using n-BuLi or t-BuLi) at low temperatures to generate a potent aryl lithium nucleophile, which can then be quenched with various electrophiles.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling to demonstrate the application of the benchmark reagent.

Objective: To couple 1-Bromo-4-methoxy-2-(methoxymethyl)benzene with a generic arylboronic acid.

Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

  • Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Chapter 1: Halogen Exchange - Modulating Reactivity with Iodo and Chloro Analogs

The simplest modification to the parent structure is to change the halogen atom. This choice has profound consequences for the reactivity of the C-X bond in the crucial oxidative addition step of most cross-coupling catalytic cycles.[13]

The general order of reactivity for aryl halides is: I > OTf > Br >> Cl .[11]

The Iodo Analog: For Enhanced Reactivity

Reagent: 1-Iodo-4-methoxy-2-(methoxymethyl)benzene

The Carbon-Iodine bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition by a Pd(0) catalyst.[14] This enhanced reactivity is not merely a theoretical curiosity; it provides tangible experimental advantages.

Advantages:

  • Milder Reaction Conditions: Couplings can often be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loadings: The faster kinetics may allow for a reduction in the amount of expensive palladium catalyst required.

  • Activation of Challenging Partners: Can enable couplings with less reactive boronic acids or sterically hindered substrates where the bromo-analog may fail.

Disadvantages:

  • Higher Cost and Lower Stability: Aryl iodides are typically more expensive and can be less stable, sometimes exhibiting sensitivity to light.

  • Potential for Side Reactions: The high reactivity can sometimes lead to a higher incidence of side reactions, such as homocoupling.

The Chloro Analog: The Economic and Stable Choice

Reagent: 1-Chloro-4-methoxy-2-(methoxymethyl)benzene

The Carbon-Chlorine bond is substantially stronger and less reactive than the C-Br bond. Historically, aryl chlorides were considered poor substrates for cross-coupling.[15] However, the development of sophisticated, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) and N-heterocyclic carbene (NHC) ligands has revolutionized their use.[16][17][18]

Advantages:

  • Cost-Effectiveness: Aryl chlorides are almost always significantly cheaper than their bromo and iodo counterparts, a critical factor in large-scale synthesis.

  • High Stability: They are generally more stable and have a longer shelf-life.

Disadvantages:

  • Requires Specialized Catalysts: Efficient coupling necessitates the use of more advanced (and often more expensive and air-sensitive) catalyst systems.[7][15]

  • Harsher Conditions: Reactions may require higher temperatures and longer reaction times compared to bromides or iodides.

Comparative Performance Data
FeatureIodo-AnalogBromo-Analog (Benchmark)Chloro-Analog
Relative Reactivity Very HighHighLow
Typical Conditions Room Temp to 60°C60°C to 100°C80°C to 120°C
Catalyst System Standard (e.g., Pd(PPh₃)₄)Standard to AdvancedAdvanced (e.g., XPhos, SPhos)
Relative Cost

$

$
Stability ModerateGoodExcellent

Causality Explained: A researcher might choose the iodo-analog in a late-stage synthesis where a precious intermediate contains heat-sensitive functional groups. The milder conditions afforded by the more reactive C-I bond justify the higher cost. Conversely, for an early-stage, large-scale synthesis where cost is the primary driver, developing a robust protocol with the chloro-analog would be the most economically sound strategy.[16]

Chapter 2: Reversing Polarity - The Boronic Acid/Ester Alternative

Instead of providing the electrophilic partner (the aryl halide), one can redesign the synthesis to use the same aryl moiety as the nucleophilic partner. This is most commonly achieved using an organoboron reagent.

Reagent: (4-methoxy-2-(methoxymethyl)phenyl)boronic acid or its pinacol ester.[19]

This fundamentally changes the synthetic strategy. Instead of coupling your molecule of interest (as a boronic acid) with the benchmark bromide, you would couple your molecule (as a halide or triflate) with this boronic acid alternative. Boronic acids and their esters are cornerstones of modern synthesis, valued for their stability and functional group tolerance.[20][21][22]

Advantages:

  • High Stability: Boronic acids and especially their pinacol esters are often crystalline, air-stable solids that are easy to handle and purify.[21]

  • Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, organoborons are significantly less toxic.

  • Commercial Availability: A vast library of boronic acids and esters is commercially available, simplifying synthetic planning.[23]

  • Orthogonal Reactivity: Provides a powerful alternative when the desired coupling partner is more easily prepared as a halide than as a boronic acid.

Disadvantages:

  • Different Synthesis: The synthesis of the boronic acid is required, which typically involves a lithiation-borylation sequence from the parent bromide or a Miyaura borylation.[20][24]

  • Hydrolysis/Protodeboronation: Free boronic acids can be prone to decomposition via protodeboronation under certain reaction conditions. Pinacol esters are generally more robust.[25]

Synthetic Protocol: Preparation via Lithiation-Borylation

Objective: To synthesize (4-methoxy-2-(methoxymethyl)phenyl)boronic acid from the benchmark bromide.

Methodology:

  • Under an argon atmosphere, dissolve 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (1.0 equiv) in anhydrous THF (tetrahydrofuran) in a Schlenk flask.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

  • To the resulting aryllithium solution, add trimethyl borate (1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Acidify the mixture to pH ~3 with acetic acid or dilute HCl and extract with dichloromethane or ethyl acetate.

  • Wash the organic layer, dry over Na₂SO₄, and concentrate to yield the boronic acid, which can be used directly or protected as a pinacol ester.[24]

dot graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Catalytic Cycle" { Pd0 [label="Pd(0)L₂"]; PdII_ArX [label="Ar-Pd(II)L₂(X)"]; PdII_ArB [label="Ar-Pd(II)L₂(OR)"]; PdII_ArAr [label="Ar-Pd(II)L₂(Ar')"];

}

caption="Simplified Suzuki-Miyaura Catalytic Cycle" Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Chapter 3: The High-Reactivity Alternative - Aryl Triflates

Aryl triflates (trifluoromethanesulfonates, -OTf) are superb electrophiles in cross-coupling reactions, with reactivity often matching or exceeding that of aryl iodides.[11][26] They are prepared from the corresponding phenol, providing an entirely different synthetic entry point.

Reagent: 4-methoxy-2-(methoxymethyl)phenyl triflate

Advantages:

  • High Reactivity: Triflates are excellent leaving groups, enabling rapid oxidative addition and facilitating reactions under mild conditions.[27][28][29]

  • Alternative Synthetic Route: They are synthesized from phenols, which can be advantageous if the phenol is more readily accessible or cheaper than the corresponding aryl halide.[30][31][32][33][34]

  • Broad Compatibility: Aryl triflates are effective partners in a wide range of coupling reactions, including Suzuki, Buchwald-Hartwig, and carbonylations.[26][35]

Disadvantages:

  • Moisture Sensitivity (of Precursor): The key reagent for their synthesis, triflic anhydride (Tf₂O), is highly reactive and sensitive to moisture.

  • Cost: Triflic anhydride is an expensive reagent.

  • Stability: While generally stable, aryl triflates can be more susceptible to hydrolysis under basic conditions than aryl halides, sometimes reverting to the phenol.[28]

Synthetic Protocol: Triflate Formation from Phenol

Objective: To synthesize 4-methoxy-2-(methoxymethyl)phenyl triflate from the corresponding phenol.

Methodology:

  • Dissolve the precursor phenol (1.0 equiv) in a biphasic mixture of toluene and an aqueous base like 30% potassium phosphate (K₃PO₄).[30][33]

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (Tf₂O, 1.2 equiv) dropwise, ensuring the internal temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Separate the organic and aqueous layers.

  • Wash the toluene layer with water, then concentrate under reduced pressure to yield the crude aryl triflate, which is often pure enough for direct use in subsequent coupling reactions.[33][34] This biphasic method avoids the formation of ammonium salts that can interfere with subsequent Pd-catalyzed reactions.[33]

Summary and Reagent Selection Guide

The choice of reagent is a strategic decision that balances reactivity, cost, stability, and the specific demands of the synthetic target. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is an excellent general-purpose building block, but its alternatives offer compelling advantages in specific contexts.

Master Comparison Table
Reagent ClassSpecific ExampleKey AdvantageKey DisadvantageBest Use Case Scenario
Aryl Bromide 1-Bromo-4-methoxy-2-(methoxymethyl)benzeneBalanced reactivity and costCan be sluggish with difficult substratesGeneral purpose, versatile building block for a wide range of couplings.
Aryl Iodide 1-Iodo-4-methoxy-2-(methoxymethyl)benzeneHighest reactivity, mild conditionsHigh cost, lower stabilityLate-stage functionalization of complex molecules with sensitive groups.
Aryl Chloride 1-Chloro-4-methoxy-2-(methoxymethyl)benzeneLowest cost, highest stabilityRequires specialized, advanced catalystsLarge-scale, process chemistry where cost is a primary driver.
Boronic Ester (4-methoxy-2-(methoxymethyl)phenyl)boronic acid pinacol esterReverses coupling polarity, stableRequires separate synthesis of the boron reagentWhen the coupling partner is more readily available or stable as a halide/triflate.
Aryl Triflate 4-methoxy-2-(methoxymethyl)phenyl triflateHigh reactivity, alternative precursorCost of triflic anhydride, potential hydrolysisWhen the corresponding phenol is a more accessible starting material than the halide.
Decision-Making Flowchart

G

By carefully considering these alternatives, researchers can unlock new synthetic pathways, improve yields, reduce costs, and accelerate the development of novel chemical entities.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.
  • University of Minnesota. Directed (ortho) Metallation. University of Minnesota Chemistry Department.
  • Thompson, A. L. S., Kabalka, G. W., Akula, M. R., & Huffman, J. W. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547–550.
  • Larhed, M., et al. (2001). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 3(21), 3321–3323.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society.
  • Grokipedia.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Practical Synthesis of Aryl Triflates under Aqueous Conditions.
  • Wikipedia. Negishi coupling. en.wikipedia.org.
  • Hartwig Group.
  • BenchChem. (2025).
  • Scilit. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. scilit.net.
  • American Chemical Society. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
  • ACS Publications. (2020).
  • Schulte, T., et al. (2010). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett.
  • ACS Publications. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters.
  • ResearchGate. Palladium-catalyzed reaction of aryl triflates with heteroarenes.
  • Wikipedia. Cross-coupling reaction. en.wikipedia.org.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. scholar.uwindsor.ca.
  • YouTube. (2021). Buchwald-Hartwig Coupling. youtube.com.
  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 61(21), 7160–7161.
  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.
  • Dounay, A. B., & Hentemann, M. F. (2007). Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. jk-scientific.com.
  • Semantic Scholar. Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. semanticscholar.org.
  • National Institutes of Health. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. ncbi.nlm.nih.gov.
  • Vulcanchem. 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester. vulcanchem.com.
  • American Chemical Society. (2004). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Journal of the American Chemical Society.
  • ChemicalBook. 4-(2-Methoxyphenyl)phenylboronic acid, pinacol ester synthesis. chemicalbook.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. benchchem.com.
  • BenchChem. 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester. benchchem.com.
  • American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Sigma-Aldrich. 4-Methoxyphenylboronic acid. sigmaaldrich.com.
  • National Institutes of Health.
  • ResearchGate. Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • ChemicalBook. 4-Methoxyphenylboronic acid synthesis. chemicalbook.com.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. tcichemicals.com.
  • RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • ChemicalBook. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis. chemicalbook.com.
  • Sigma-Aldrich. 4-Methoxy-2-(methoxymethyl)phenylboronic acid. sigmaaldrich.com.
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for...

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Validation

A Comparative Guide to the Purity Validation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene purity, tailored for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene purity, tailored for researchers, scientists, and professionals in drug development. We will delve into the technical nuances of various analytical techniques, emphasizing not just the procedural steps but the scientific rationale that underpins methodological choices, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Imperative for Purity in Synthesis

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a key substituted benzene intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this starting material is paramount; trace impurities can lead to undesirable side reactions, reduced yields of the final product, and the introduction of potentially toxic byproducts that are difficult to remove in downstream processes. Consequently, a multi-faceted, orthogonal approach to purity validation is not merely a quality control measure but a critical component of successful research and development.

This guide will compare and contrast the primary analytical techniques for assessing the purity of this compound, focusing on their strengths, limitations, and applicability in identifying and quantifying potential impurities.

Profiling Potential Impurities

A robust validation strategy begins with understanding the potential impurities. For 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, impurities can arise from several sources:

  • Starting Materials: Unreacted precursors from its synthesis.

  • Reaction Byproducts: Including positional isomers, which are common in electrophilic aromatic substitution reactions. Examples include isomers where the bromo, methoxy, and methoxymethyl groups are arranged differently on the benzene ring.

  • Reagents and Solvents: Residual solvents (e.g., methanol, ether) and leftover reagents used during synthesis and purification.[1]

  • Degradation Products: Compounds formed by decomposition during storage or handling.

  • Water Content: A ubiquitous impurity that can affect reaction stoichiometry and stability.[2][3]

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods—techniques that measure the sample based on different chemical or physical principles—is essential for a comprehensive assessment. The primary methods for validating the purity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene are Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Karl Fischer Titration.

The following diagram illustrates a logical workflow for a comprehensive purity validation campaign.

Purity_Validation_Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Consolidation & Final Purity Assignment Sample Test Sample: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene qNMR Quantitative NMR (qNMR) (Absolute Purity) Sample->qNMR GCMS GC-MS (Volatile Organics & Isomers) Sample->GCMS HPLC HPLC-UV (Non-Volatile Organics & Isomers) Sample->HPLC DSC Differential Scanning Calorimetry (DSC) (High Purity Samples) Sample->DSC KF Karl Fischer Titration (Water Content) Sample->KF Calculation Purity Calculation: Purity = qNMR_Purity * (100% - Water% - Residual_Solvent%) qNMR->Calculation GCMS->Calculation HPLC->Calculation DSC->Calculation Confirmatory Data KF->Calculation Report Certificate of Analysis (CoA) Calculation->Report

Caption: A comprehensive workflow for purity validation.

Data Summary: Comparison of Analytical Techniques
Technique Principle Primary Application Selectivity Advantages Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.[4][5]Absolute purity determination against a certified internal standard.High for structurally distinct molecules.Primary ratio method; no need for a specific reference standard of the analyte.[5]Lower sensitivity than chromatographic methods; signal overlap can be an issue.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.[]Identification and quantification of volatile organic impurities and isomers.[7][8]Very high, especially with high-resolution MS. Can distinguish between many isomers.[9]High sensitivity and specificity; provides structural information for impurity identification.Limited to thermally stable and volatile compounds; requires derivatization for some analytes.
HPLC Separation based on partitioning between a mobile and stationary phase.Purity determination and separation of non-volatile impurities and isomers.[10][11]High; can be tuned by changing column chemistry and mobile phase.[12][13]Versatile for a wide range of compounds; well-established methodology.Impurity identification requires MS coupling (LC-MS); can be time-consuming to develop methods.
DSC Measures the change in heat flow associated with the melting of a sample. Purity is determined by melting point depression.[14][15]Purity determination for highly pure (>98%), crystalline organic substances.[10]Non-selective; measures the total mole fraction of all soluble impurities.Absolute method; does not require standards.[10]Not suitable for amorphous or thermally unstable compounds; less accurate for purity <98%.[10]
Karl Fischer Titration Titration based on a reaction that specifically consumes water.[3][16]Accurate quantification of water content.Highly selective for water.[3]High accuracy and precision for water determination from trace to high levels.Can be affected by interfering side reactions with certain ketones or aldehydes.[2]

In-Depth Methodologies & Experimental Protocols

A. Quantitative NMR (qNMR) for Absolute Purity

Expertise & Causality: qNMR is a primary analytical method because it provides a direct measurement of the analyte-to-standard molar ratio without relying on a structurally identical reference standard.[5][17] The key to accurate qNMR is ensuring that the NMR experiment is conducted under quantitative conditions. This means allowing for full relaxation of all relevant nuclei before each scan, which is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T1) of any proton being quantified. This prevents signal saturation and ensures that the integrated signal area is directly proportional to the number of protons.

Protocol: 1H-qNMR Purity Determination

  • Internal Standard Selection: Choose a high-purity (>99.9%) certified internal standard. For 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, maleic acid or dimethyl sulfone are suitable choices as their signals do not overlap with the analyte's aromatic or aliphatic protons. The standard must be accurately weighed and completely soluble in the chosen deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 1-Bromo-4-methoxy-2-(methoxymethyl)benzene sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The mass ratio is chosen to yield comparable signal intensities.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Critical Parameters:

      • Pulse Angle: Use a 90° pulse to ensure maximum signal for each scan.

      • Relaxation Delay (D1): Set to ≥ 30 seconds (or 5x the longest T1) to ensure full relaxation.

      • Number of Scans (NS): Use a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing & Calculation:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved, unique signal from the analyte (e.g., the methoxy protons -OCH3) and a signal from the internal standard.

    • Calculate the purity using the following formula[4]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

qNMR_Workflow A 1. Accurate Weighing - Analyte (m_analyte) - Internal Standard (m_std) B 2. Sample Dissolution - Add deuterated solvent - Ensure complete solubilization A->B C 3. NMR Data Acquisition - Set quantitative parameters (D1 ≥ 30s, 90° pulse) B->C D 4. Data Processing - Phasing & Baseline Correction - Integrate analyte & standard peaks C->D E 5. Purity Calculation - Apply the qNMR formula D->E GCMS_Workflow A Sample Preparation (1 mg/mL in Ethyl Acetate) B GC Injection & Separation (Split injection, Temp. Ramp) A->B C MS Ionization & Detection (Electron Impact, m/z 40-450) B->C D Data Analysis - Peak Integration - Library Search for Impurities - Area % Calculation C->D

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and 1-Bromo-4-methoxy-2-methylbenzene

This guide provides an in-depth technical comparison of the chemical reactivity of two structurally related aryl bromides: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and 1-Bromo-4-methoxy-2-methylbenzene. As valuable int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two structurally related aryl bromides: 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and 1-Bromo-4-methoxy-2-methylbenzene. As valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures, a nuanced understanding of their differential reactivity is paramount for strategic synthetic planning. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental workflows.

Structural and Physicochemical Overview

At first glance, the two molecules are highly similar, sharing a 1-bromo-4-methoxybenzene core. The critical point of differentiation lies at the C2 position: a methyl group (-CH₃) versus a methoxymethyl group (-CH₂OCH₃). This seemingly minor alteration introduces significant differences in their steric and electronic profiles, which in turn dictates their behavior in key chemical transformations.

Property1-Bromo-4-methoxy-2-(methoxymethyl)benzene1-Bromo-4-methoxy-2-methylbenzene
CAS Number 1515-88-4[1]27060-75-9[2][3][4]
Molecular Formula C₉H₁₁BrO₂C₈H₉BrO[3]
Molecular Weight 231.09 g/mol 201.06 g/mol [2][3]
Structure


Analysis of Electronic and Steric Effects

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents, as well as the steric hindrance they impose.[5]

  • Shared Substituents:

    • 4-Methoxy Group (-OCH₃): This is a powerful activating group. It exerts a strong electron-donating effect through resonance (+R) by feeding its lone pair electrons into the aromatic π-system, and a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. The net result is strong activation of the ring towards electrophilic attack, particularly at the ortho and para positions.[6][7]

    • 1-Bromo Group (-Br): Halogens are deactivating via a strong -I effect but are ortho, para-directing due to a +R effect, where their lone pairs can stabilize the cationic intermediate (arenium ion) formed during electrophilic substitution.[6]

  • Differentiating Substituents at C2:

    • Methyl Group (-CH₃): This group is weakly activating through an inductive (+I) effect and hyperconjugation. It is an ortho, para-director.[8]

    • Methoxymethyl Group (-CH₂OCH₃): This group presents a more complex profile. The electronegative ether oxygen, separated from the ring by a methylene spacer, imparts a net electron-withdrawing inductive effect (-I). Unlike a methoxy group directly attached to the ring, its resonance donation into the ring is absent. Furthermore, the methoxymethyl group is significantly larger than the methyl group, creating a more sterically hindered environment around the C1-Br and C3-H bonds.[9] This steric bulk is a critical factor in many reactions.[10]

Comparative Reactivity in Key Transformations

The structural distinctions outlined above lead to predictable and experimentally verifiable differences in reactivity. We will explore three common classes of reactions for these substrates: metal-catalyzed cross-coupling, lithiation, and electrophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[11][12][13] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12][14]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality and Reactivity Prediction: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl bromide (Ar-Br) bond.[12] This step is highly sensitive to steric hindrance around the C-Br bond.

  • 1-Bromo-4-methoxy-2-methylbenzene: The relatively small methyl group presents minimal steric impediment to the incoming palladium catalyst.

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: The bulkier and more flexible methoxymethyl group creates significant steric shielding of the C-Br bond. This hindrance is expected to slow the rate of oxidative addition, leading to a slower overall reaction rate compared to its methyl-substituted counterpart.

Comparative Experimental Data (Predicted)

SubstrateRelative Reaction RateTypical Yield (8h)
1-Bromo-4-methoxy-2-methylbenzeneFaster>90%
1-Bromo-4-methoxy-2-(methoxymethyl)benzeneSlower60-70%

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • To separate oven-dried Schlenk flasks under an argon atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).[15]

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to each flask.

  • Add 5 mL of a degassed 4:1 mixture of dioxane and water to each flask.

  • Heat the reaction mixtures to 90 °C and monitor the progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Upon completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Lithiation: Metal-Halogen Exchange vs. Directed ortho-Metalation

Reaction with strong organolithium bases like n-butyllithium (n-BuLi) can proceed via two competing pathways: direct metal-halogen exchange at the C-Br bond or deprotonation of an acidic aromatic C-H bond, a process known as directed ortho-metalation (DoM).[16]

Lithiation_Pathways cluster_0 1-Bromo-4-methoxy-2-(methoxymethyl)benzene cluster_1 1-Bromo-4-methoxy-2-methylbenzene A Starting Material B Pathway 1: Metal-Halogen Exchange A->B C Pathway 2: Directed ortho-Metalation (DoM) A->C D Product via C-Br (Aryl Lithium at C1) B->D Major E Product via C-H (Aryl Lithium at C3) C->E Significant Side Product (Coordination to -CH₂OCH₃) F Starting Material G Pathway 1: Metal-Halogen Exchange F->G H Product via C-Br (Aryl Lithium at C1) G->H Exclusive Pathway

Caption: Competing lithiation pathways for the two substrates.

Causality and Reactivity Prediction: The outcome of this reaction is a stark differentiator between the two molecules.

  • 1-Bromo-4-methoxy-2-methylbenzene: The substituents on this molecule are not effective directing groups for lithiation. Therefore, the reaction with n-BuLi will almost exclusively proceed via the kinetically rapid metal-halogen exchange to generate the aryllithium species at the C1 position.[17]

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: This molecule features a powerful DoM directing group. The ether oxygen of the methoxymethyl group can coordinate to the lithium atom of the base, delivering it to the adjacent C3 proton. While metal-halogen exchange is still very fast, the DoM pathway becomes a significant competing reaction. This will result in a mixture of two aryllithium intermediates, complicating subsequent reactions with electrophiles.

Comparative Experimental Data (Predicted after Quenching with DMF)

SubstrateProduct from C1 Lithiation (Aldehyde at C1)Product from C3 Lithiation (Aldehyde at C3)
1-Bromo-4-methoxy-2-methylbenzene>95%<5%
1-Bromo-4-methoxy-2-(methoxymethyl)benzene60-80% (Major)20-40% (Significant)

Experimental Protocol: Lithiation and Electrophilic Quench

  • Dissolve the aryl bromide (1.0 mmol) in 10 mL of anhydrous THF in an oven-dried, argon-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 mmol, 1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analyze the product ratio by ¹H NMR spectroscopy or GC-MS.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring.[18][19] The position of substitution is determined by the combined directing effects of the existing substituents, which must stabilize the intermediate carbocation (sigma complex).[20][21]

Causality and Reactivity Prediction: The dominant directing group on both molecules is the strongly activating 4-methoxy group, which directs incoming electrophiles to the C3 and C5 positions. The choice between these two sites is then influenced by the substituents at C1 and C2.

  • 1-Bromo-4-methoxy-2-methylbenzene: The C3 position is activated by the ortho methyl group. However, this position is sterically crowded, flanked by both the bromo and methyl groups. The C5 position is less activated (it is meta to the methyl group) but is sterically much more accessible. Substitution will likely occur at both positions, with the C5 product potentially favored if a bulky electrophile is used.[22]

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene: The C3 position is electronically less favorable compared to the methyl analog (due to the -I effect of the -CH₂OCH₃ group) and is subject to severe steric hindrance from the bulky methoxymethyl group. Therefore, electrophilic attack will be overwhelmingly directed to the less hindered and electronically favorable C5 position.

Comparative Experimental Data (Predicted for Bromination with NBS)

SubstrateSubstitution at C3Substitution at C5
1-Bromo-4-methoxy-2-methylbenzeneMinor ProductMajor Product
1-Bromo-4-methoxy-2-(methoxymethyl)benzeneTrace / Not ObservedExclusive Product

Experimental Protocol: Electrophilic Bromination

  • Dissolve the aryl bromide (1.0 mmol) in 10 mL of dichloromethane (DCM) in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS, 1.05 mmol).

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, 0.1 mmol), or a protic acid like acetic acid.[22]

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the isomeric product ratio by ¹H NMR analysis of the crude mixture.

Conclusion and Strategic Recommendations

The choice between 1-Bromo-4-methoxy-2-(methoxymethyl)benzene and 1-Bromo-4-methoxy-2-methylbenzene is not arbitrary but a strategic decision based on the desired chemical transformation.

  • 1-Bromo-4-methoxy-2-methylbenzene is the preferred substrate for reactions occurring at the C-Br bond, such as Suzuki-Miyaura cross-couplings , where its lower steric profile ensures faster reaction rates. It is also the substrate of choice when clean metal-halogen exchange is desired without competing side reactions.

  • 1-Bromo-4-methoxy-2-(methoxymethyl)benzene offers unique reactivity due to its ortho-directing methoxymethyl group. While it is less reactive in sterically demanding reactions at the C-Br bond, it is an invaluable tool for achieving functionalization at the C3 position via directed ortho-metalation . Furthermore, its pronounced steric bulk provides excellent regiocontrol in electrophilic aromatic substitution , directing incoming electrophiles almost exclusively to the C5 position.

By understanding these fundamental differences in reactivity, researchers can leverage the distinct steric and electronic properties of each molecule to achieve greater control and efficiency in the synthesis of complex target structures.

References

  • Benchchem. (n.d.). 1-Bromo-4-(trimethoxymethyl)benzene.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (n.d.). Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions.
  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4-(methoxymethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • YouTube. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • DTIC. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • ECHEMI. (n.d.). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?
  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

  • Pediaa.Com. (2019, December 2). Difference Between Electronic and Steric Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. As a halogenated aromatic ether, this compound requires meticulous handling and adh...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. As a halogenated aromatic ether, this compound requires meticulous handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to make informed decisions and maintain a culture of safety and compliance within their laboratories.

Hazard Assessment & Chemical Profile

Understanding the chemical nature of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is fundamental to appreciating its handling and disposal requirements. It belongs to the class of halogenated organic compounds, which are subject to stringent environmental regulations due to their potential for persistence and toxicity if improperly discarded.[1][2][3]

While comprehensive toxicological data for this specific molecule is limited, its structure suggests potential hazards based on analogous compounds. Similar brominated aromatic compounds are known to be irritants and may be harmful if ingested or absorbed through the skin.[4][5][6] Therefore, treating this compound with a high degree of caution is imperative.

PropertyDataSource
CAS Number 1515-88-4[7]
Molecular Formula C₈H₉BrO[7]
Molecular Weight 201.06 g/mol [7]
Physical State Liquid[4]
Boiling Point 110-112°C / 8 mmHg[7]
Density 1.406 g/mL[7]
Known/Inferred Hazards Causes skin and serious eye irritation.[5] May be harmful if swallowed.[4][5] May cause respiratory irritation.[5] Water endangering.[8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 1-Bromo-4-methoxy-2-(methoxymethyl)benzene in any capacity—including for disposal—the following personal protective equipment is mandatory. The causality is clear: preventing exposure is the primary control measure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9] This is non-negotiable to protect against splashes that can cause serious eye irritation.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. This barrier is essential to prevent skin contact and potential irritation.[10]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.[9]

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent the inhalation of vapors, which may cause respiratory irritation.[9][10]

Waste Segregation & Collection: The Critical First Step

The single most important principle in the disposal of this compound is waste segregation . Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[11][12]

Causality: The presence of bromine fundamentally alters the required disposal method. Halogenated waste streams are typically managed via high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and prevent the formation of persistent environmental pollutants.[9] This process is significantly different and more costly than the fuel blending or recycling methods used for non-halogenated solvents.[12] Mixing these waste streams results in the entire volume being treated as the more hazardous (and expensive) category.

Protocol for Waste Collection
  • Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical (e.g., glass or polyethylene) and have a vapor-tight screw cap.[11][13]

  • Proper Labeling: Immediately label the container with "Hazardous Waste" and "Halogenated Organic Waste."[12] Clearly list the full chemical name: "1-Bromo-4-methoxy-2-(methoxymethyl)benzene" and any other halogenated compounds added. An accurate composition is required for the disposal vendor.

  • Active Collection: Place the waste container in a secondary containment bin within a satellite accumulation area (SAA), such as a fume hood.

  • Keep Closed: The container must remain closed at all times, except when actively adding waste.[11][12] This prevents the release of fugitive emissions into the laboratory environment.

  • Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion and prevent spills during transport.

Spill Management & Decontamination

Accidents happen, and a prepared response is the hallmark of a safe laboratory. In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Protocol for Minor Spill Cleanup (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][8][10] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated waste bag or container.

  • Package for Disposal: Place the sealed bag into a labeled, rigid container. Label it clearly as "Solid Hazardous Waste" with the chemical name.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as hazardous waste. Follow with a soap and water wash.

  • Dispose of all materials in the appropriate halogenated waste stream.

For large spills, or any spill outside of a containment area, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

The Disposal Pathway: From Lab to Final Disposition

The proper disposal of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is not complete until the waste is transferred to a licensed professional. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [4][12][13]

The logical flow for disposal is a self-validating system that ensures compliance and safety at each stage.

G cluster_0 In-Lab Waste Generation cluster_1 Container Management cluster_2 Final Disposition A Waste Generated (Pure liquid, contaminated solids, etc.) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into HALOGENATED WASTE Container B->C Yes D Segregate into NON-HALOGENATED WASTE Container B->D No E Ensure Container is: 1. Properly Labeled 2. Securely Closed 3. In Secondary Containment C->E F Store in Satellite Accumulation Area E->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G H Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing G->H

Disposal Workflow for Halogenated Organic Compounds
Step-by-Step Disposal Workflow
  • Generation & Segregation: As soon as the waste is generated, it is identified as a halogenated compound and segregated into the correct, dedicated waste stream.[11][12]

  • Containerization: The waste is collected in a properly labeled, sealed container kept within secondary containment to prevent spills and leaks.[13]

  • Accumulation: The sealed container is stored in a designated Satellite Accumulation Area until it is ready for pickup, adhering to all institutional and regulatory limits on volume and time.

  • Professional Disposal: The waste is transferred to a licensed and certified hazardous waste management company.[9] This is the only acceptable terminal step.

  • Incineration: The vendor will transport the waste to a specialized facility for controlled, high-temperature incineration. This is the industry-standard and environmentally-preferred method for destroying halogenated organic compounds, breaking them down into simpler, less harmful components like carbon dioxide, water, and mineral acids, which are then neutralized ("scrubbed") from the exhaust gases.[9][14]

By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment from the potential hazards of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117915, 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-bromo-4-(methoxymethyl)benzene. Retrieved from [Link]

  • Kostenko, O., et al. (2024).
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers.
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  • Kostenko, O., et al. (2024).
  • Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4-(methoxymethyl)benzene. Retrieved from [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-Bromo-4-methoxy-2-(methoxymethyl)benzene

As a Senior Application Scientist, my priority is to empower you with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide provides in-depth technical and procedural info...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide provides in-depth technical and procedural information for the safe handling of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene, a substituted anisole derivative. The protocols herein are designed to be self-validating, ensuring a safe laboratory environment when followed diligently.

Hazard Assessment and GHS Classification (Inferred)

Based on the hazard information for structurally related compounds, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is anticipated to present the following hazards.[2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Due to the presence of a bromine atom, this compound is classified as a halogenated organic substance, which has specific disposal requirements.[5][6][7][8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemMaterial/Standard SpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[3]Protects against splashes and potential vapors that can cause serious eye irritation.
Face ShieldWorn in addition to safety goggles.Recommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves.[10]Provides a barrier against skin contact, preventing irritation. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatFlame-resistant lab coat.Protects against splashes and contamination of personal clothing.
Chemical ApronPVC or other chemically impervious material.Recommended when handling larger volumes to provide an additional layer of protection.[11]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill clean-up or if fume hood use is not feasible. Consult your EHS department for respirator fit testing and selection.[3]Protects against inhalation of potentially irritating vapors.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring safe handling.

Preparation and Use:

  • Designated Area: All work with 1-Bromo-4-methoxy-2-(methoxymethyl)benzene must be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Dispensing: Use appropriate tools (e.g., spatula, pipette) for dispensing the chemical. Avoid creating dust or aerosols.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][12][13]

Post-use and Cleaning:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management

In the event of a spill, a prompt and informed response is critical.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area as described in the post-use protocol.

Major Spill (Outside of a fume hood):

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Isolate: Isolate the area and prevent entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Emergency Contact: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Below is a workflow diagram for handling a chemical spill of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Caption: Workflow for Chemical Spill Response.

Disposal Plan

As a halogenated organic compound, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene must be disposed of as hazardous waste.[5][6][7][8][9]

  • Waste Collection: Collect all waste containing this compound (including contaminated absorbents and PPE) in a dedicated, properly labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste."[7]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[8]

  • Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal company.[3] Incineration at a permitted facility is a common disposal method for such compounds.[3]

  • Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12][13]

References

  • 001CHEMICAL. CAS No. 166386-61-4, 1-Bromo-4-(methoxymethyl)-2-methylbenzene. [Link]

  • Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE | CAS 19614-12-1. [Link]

  • Auckland Microfab. Cleanroom Waste Disposal Protocol. (2012). [Link]

  • AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • Boron Molecular. 1-bromo-4-(methoxymethyl)benzene. [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025). [Link]

  • PubChem. Anisole. [Link]

  • National Center for Biotechnology Information. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. [Link]

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